Product packaging for Linalyl Acetate(Cat. No.:CAS No. 115-95-7)

Linalyl Acetate

Cat. No.: B1675413
CAS No.: 115-95-7
M. Wt: 196.29 g/mol
InChI Key: UWKAYLJWKGQEPM-UHFFFAOYSA-N
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Description

3,7-dimethylocta-1,6-dien-3-yl acetate is a monoterpenoid that is the acetate ester of linalool. It forms a principal component of the essential oils from bergamot and lavender. It is an acetate ester and a monoterpenoid. It is functionally related to a linalool.
Linalyl acetate has been reported in Angelica gigas, Magnolia officinalis, and other organisms with data available.
This compound is found in cardamom. This compound is isolated from numerous plants and essential oils, e.g. clary sage, lavender, lemon etc. This compound is a flavouring ingredient this compound is a naturally-occurring phytochemical found in many flowers and spice plants. It is one of the principal components of the essential oils of bergamot and lavender. Chemically, it is the acetate ester of linalool, and the two often occur in conjunction.
Linalool acetate is a metabolite found in or produced by Saccharomyces cerevisiae.
structure in first source;  RN refers to cpd without isomeric designation

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20O2<br>C12H20O2<br>CH3COOC10H17 B1675413 Linalyl Acetate CAS No. 115-95-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,7-dimethylocta-1,6-dien-3-yl acetate
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InChI

InChI=1S/C12H20O2/c1-6-12(5,14-11(4)13)9-7-8-10(2)3/h6,8H,1,7,9H2,2-5H3
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InChI Key

UWKAYLJWKGQEPM-UHFFFAOYSA-N
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Canonical SMILES

CC(=CCCC(C)(C=C)OC(=O)C)C
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DSSTOX Substance ID

DTXSID7026946
Record name Linalyl acetate
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Molecular Weight

196.29 g/mol
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Physical Description

Liquid; Liquid, Other Solid; Other Solid, Clear colorless liquid with an odor of bergamot; [Hawley], Solid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a floral, fruity odour
Record name 1,6-Octadien-3-ol, 3,7-dimethyl-, 3-acetate
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Boiling Point

221 °C, 220.00 °C. @ 760.00 mm Hg, 220 °C
Record name LINALYL ACETATE
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Flash Point

94 °C (201 °F) - closed cup, 185 °F (85 °C) (closed cup), 85 °C c.c.
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Solubility

Insoluble in water, Miscible with ethanol, ether, Soluble in alcohol, ether, diethyl phthalate, benzyl benzoate, mineral oil, fixed oils; slightly soluble in propylene glycol; insoluble in glycerol., Solubility in water: poor, slightly soluble in propylene glycol; insoluble in glycerol and water; miscible with alcohol and fixed oils, 1 ml in 5 ml 70% alcohol (in ethanol)
Record name LINALYL ACETATE
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Record name Linalyl acetate
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Density

0.895 g/cu cm at 20 °C, Relative density (water = 1): 0.9, 0.895-0.914
Record name LINALYL ACETATE
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Vapor Density

Relative vapor density (air = 1): 6.77
Record name LINALYL ACETATE
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Vapor Pressure

0.11 [mmHg], 0.111 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.6
Record name Linalyl acetate
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Impurities

Dihydrolinalool, dehydrolinalool, tetrahydrolinalylacetate, linalool.
Record name LINALYL ACETATE
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Color/Form

Clear, colorless, oily liquid

CAS No.

115-95-7
Record name Linalyl acetate
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Melting Point

< 25 °C
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Foundational & Exploratory

Linalyl Acetate: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalyl acetate is a naturally occurring monoterpene ester renowned for its characteristic floral and fruity aroma, making it a valuable component in the fragrance, flavor, and pharmaceutical industries. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its variable concentrations in different plant species. Furthermore, this document elucidates the intricate biosynthetic pathway of this compound, beginning from the methylerythritol phosphate (MEP) pathway and culminating in the enzymatic acetylation of linalool. Detailed experimental protocols for the extraction and analysis of this compound are provided, alongside visual diagrams to facilitate a comprehensive understanding of the biochemical and experimental workflows.

Natural Sources of this compound

This compound is a significant constituent of the essential oils of numerous aromatic plants. Its concentration can vary widely depending on the plant species, geographical origin, and processing methods. The following table summarizes the quantitative data on this compound content in several key natural sources.

Plant Species (Common Name)Scientific NamePlant PartThis compound Concentration (%)Reference(s)
Clary SageSalvia sclareaFlowering tops and foliageup to 75%[1]
LavenderLavandula angustifoliaFlowers30 - 60%[1]
LavandinLavandula x intermediaFlowers25 - 50%[1]
BergamotCitrus bergamiaPeel30 - 45%[1]
PetitgrainCitrus aurantiumLeaves and twigsHigh in linalool, which can be acetylated[2]
Lemon MintMentha aquatica var. citrataLeaves-[3]

Biosynthesis of this compound

The biosynthesis of this compound in plants is a multi-step process that originates from the methylerythritol phosphate (MEP) pathway, which is responsible for the production of the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[4]

The key steps in the biosynthesis of this compound are as follows:

  • Formation of Geranyl Diphosphate (GPP): IPP and DMAPP are condensed by the enzyme geranyl diphosphate synthase (GPPS) to form geranyl diphosphate (GPP), a C10 monoterpene precursor.

  • Synthesis of Linalool: GPP is then converted to linalool through the action of the enzyme linalool synthase (LIS), a type of monoterpene synthase.[3]

  • Acetylation of Linalool: Finally, this compound is formed by the acetylation of linalool, a reaction catalyzed by an acetyl-CoA-dependent linalool acetyltransferase (LAT).[2]

Linalyl_Acetate_Biosynthesis cluster_MEP MEP Pathway IPP Isopentenyl Pyrophosphate (IPP) GPPS Geranyl Diphosphate Synthase (GPPS) IPP->GPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPPS GPP Geranyl Diphosphate (GPP) LIS Linalool Synthase (LIS) GPP->LIS Linalool Linalool LAT Linalool Acetyltransferase (LAT) Linalool->LAT Linalyl_Acetate This compound Acetyl_CoA Acetyl-CoA Acetyl_CoA->LAT GPPS->GPP LIS->Linalool LAT->Linalyl_Acetate Experimental_Workflow cluster_Extraction Extraction cluster_Analysis Analysis Plant_Material Plant Material Steam_Distillation Steam Distillation Plant_Material->Steam_Distillation Essential_Oil Essential Oil Steam_Distillation->Essential_Oil Sample_Prep Sample Preparation (Dilution) Essential_Oil->Sample_Prep GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Sample_Prep->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis Results Results Data_Analysis->Results

References

Linalyl acetate mechanism of action in biological systems

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of Linalyl Acetate in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a monoterpene ester, is a primary bioactive constituent of essential oils from plants like lavender and clary sage. Traditionally recognized for its aromatic properties, emerging scientific evidence has illuminated its significant pharmacological potential. This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's biological activities. It consolidates current research on its anti-inflammatory, neuroprotective, cardiovascular, and antioxidant effects. Key mechanisms explored include the modulation of critical signaling pathways such as NF-κB, interaction with neurotransmitter systems including the glutamatergic and serotonergic systems, and influence on vascular smooth muscle dynamics via the nitric oxide/cGMP pathway and myosin light chain phosphatase activation. This guide presents quantitative data in structured tables, details key experimental protocols, and visualizes complex pathways to support further research and drug development initiatives.

Introduction

This compound (C₁₂H₂₀O₂) is a naturally occurring phytochemical that contributes significantly to the characteristic fragrance of lavender, clary sage, and bergamot.[1][2][3] Beyond its use in the fragrance industry, this compound has demonstrated a spectrum of pharmacological properties, including anti-inflammatory, anxiolytic, sedative, analgesic, and antihypertensive effects.[1][4][5] Its therapeutic potential stems from its ability to interact with multiple cellular and molecular targets. Understanding these interactions is crucial for its potential development as a therapeutic agent. This document synthesizes the current state of knowledge on its mechanisms of action, providing a technical foundation for researchers in pharmacology and drug discovery.

Pharmacokinetics and Metabolism: A Pro-Drug Profile

A critical aspect of this compound's biological activity is its metabolic conversion. Pharmacokinetic studies in rats have shown that after administration, this compound is rapidly metabolized into linalool, its corresponding alcohol. This rapid conversion has led to the hypothesis that this compound may act as a pro-drug, with some of its biological effects being mediated by linalool.[6][7] For instance, in studies of carrageenan-induced edema, the anti-inflammatory effects of this compound were observed to be less immediate but more prolonged compared to linalool, which is consistent with a pro-drug profile.[6][7]

Mechanism of Action in the Nervous System

This compound exerts significant influence over the central nervous system, contributing to its anxiolytic, sedative, and analgesic properties.[4][8] Its actions are multi-targeted, involving several key neurotransmitter systems.

Modulation of Glutamatergic and Serotonergic Systems

Research indicates that this compound interacts with the glutamatergic system, a primary excitatory pathway in the brain. Studies have shown that it, along with linalool, can bind to and inhibit the N-methyl-D-aspartate (NMDA) receptor, which may contribute to its anxiolytic effects.[9][10] Furthermore, this compound has been found to have a strong affinity for serotonin 1A and dopamine D₂ receptors and may modulate serotonin transporters (SERT), suggesting a potential mechanism for its antidepressant-like effects.[1][10]

Interaction with Calcium Channels and GABAergic System

The anxiolytic effects of this compound are also attributed to its ability to inhibit voltage-gated calcium channels.[1][11] By reducing calcium influx into neurons, it can decrease neurotransmitter release and dampen neuronal excitability.[1] While some evidence points towards an interaction with the GABAergic system, a major inhibitory pathway, the precise nature of this interaction is still under investigation.[12][13]

Anxiolytic_Mechanisms Potential Neurological Targets of this compound cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron LA This compound Ca_Channel Voltage-Gated Ca²⁺ Channel LA->Ca_Channel Inhibits Vesicle Neurotransmitter Vesicle Ca_Channel->Vesicle Ca²⁺ influx NMDA_R NMDA Receptor SERT SERT LA2 This compound LA2->NMDA_R Antagonism LA2->SERT Inhibition Glutamate Glutamate Glutamate->NMDA_R Serotonin Serotonin Serotonin->SERT

Potential Neurological Targets of this compound

Anti-inflammatory and Immunomodulatory Mechanisms

This compound exhibits potent anti-inflammatory properties by targeting core inflammatory signaling pathways and reducing the production of pro-inflammatory mediators.[3][6][14][15]

Inhibition of the NF-κB Signaling Pathway

A primary mechanism for its anti-inflammatory action is the inhibition of the canonical Nuclear Factor-kappa B (NF-κB) pathway.[5][16] In inflammatory conditions, such as those induced by lipopolysaccharide (LPS), this compound has been shown to prevent the degradation of IκBα, the inhibitory protein of NF-κB.[16][17] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[16][18] This inhibition also leads to a downstream reduction in the expression of cytokines like IL-6.[16][18]

NFkB_Pathway_Inhibition Inhibition of NF-κB Pathway by this compound LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 LA This compound IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα (Degradation) IkBa->IkBa_p IkBa_NFkB IkBa->IkBa_NFkB NFkB NF-κB (p65) NFkB->IkBa_NFkB NFkB_nuc NF-κB (p65) (Nucleus) Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Activates Cytokines TNF-α, IL-1β, IL-6 Genes->Cytokines LA->IKK Inhibits IkBa_NFkB->NFkB_nuc NF-κB Release & Translocation Experimental_Workflow Workflow: Carrageenan-Induced Paw Edema Assay start Start: Animal Acclimatization (Wistar Rats) fasting Overnight Fasting start->fasting grouping Group Assignment: 1. Vehicle Control 2. This compound fasting->grouping admin Compound Administration (i.p.) grouping->admin wait Wait (1 hour) admin->wait measure0 Baseline Paw Measurement (Plethysmometer) wait->measure0 induce Induce Inflammation: 0.1 mL 1% Carrageenan (Sub-plantar injection) measure0->induce measure_t Measure Paw Volume (Hourly for 5 hours) induce->measure_t analyze Data Analysis: Calculate % Edema Inhibition measure_t->analyze end End analyze->end

References

An In-depth Technical Guide to the Olfactory Perception and Sensory Analysis of Linalyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl acetate is a naturally occurring monoterpene ester and a significant component of many essential oils, most notably lavender and bergamot.[1][2] Its characteristic fresh, floral, and slightly fruity aroma has led to its widespread use in the fragrance, cosmetic, and food industries.[2][3] Beyond its pleasant scent, this compound and its parent compound, linalool, have garnered interest for their potential physiological effects, including calming and sedative properties.[2] Understanding the mechanisms of its olfactory perception and the methodologies for its sensory analysis is crucial for its effective application in product development and for exploring its therapeutic potential.

This technical guide provides a comprehensive overview of the olfactory perception and sensory analysis of this compound, detailing its chemical properties, odor profile, the biological pathways of its perception, and the experimental protocols used for its evaluation.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its analysis and application.

PropertyValueReference(s)
Chemical Formula C₁₂H₂₀O₂[4]
Molar Mass 196.29 g/mol [4]
Appearance Colorless liquid[4]
Odor Floral, sweet, citrus, fresh, fruity, woody[5][6]
Boiling Point 220 °C[4]
Vapor Pressure 0.116 mmHg @ 25 °C[7]
Solubility Soluble in alcohol and fixed oils; insoluble in water[7]
logP (o/w) 3.93[7]

Olfactory Perception of this compound

The perception of this compound's aroma is a complex process initiated by the interaction of the molecule with olfactory receptors in the nasal cavity, triggering a cascade of neurological signals that are interpreted by the brain as a specific scent.

Odor Profile

The scent of this compound is multifaceted and is consistently described with the following attributes:

  • Primary Notes: Floral, sweet, citrus, fresh[2][5]

  • Secondary Notes: Fruity (pear, pineapple, gooseberry), woody, green, herbaceous[5][6]

The overall impression is often compared to that of bergamot and lavender.[5]

Odor Threshold

The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell. The reported odor threshold for this compound varies across studies, which can be attributed to different methodologies (e.g., detection vs. recognition threshold) and panelist sensitivities.

Odor Threshold (in air)MethodReference
110.9 ng/LGas Chromatography-Olfactometry (GC-O)[5]
0.093 mg/m³ (93 ng/L)Detection[1]
0.04 mg/m³ (40 ng/L)Detection[1]
4.0 - 6.0 mg/m³Recognition[1]
6.06 ppmNot specified[4]
Biological Interaction and Signaling Pathway

The perception of this compound begins with its binding to specific Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific human OR that binds to this compound has not been definitively identified in the reviewed literature, the general olfactory signal transduction pathway is well-established. Linalool, a closely related compound, has been shown to activate olfactory receptors.[2]

Upon binding of this compound to its cognate OR, the following signaling cascade is initiated:

  • G-protein Activation: The activated OR interacts with a heterotrimeric G-protein (Gαolf).

  • Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase III.

  • cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The influx of cations (primarily Ca²⁺ and Na⁺) through the CNG channels leads to depolarization of the olfactory sensory neuron's membrane.

  • Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and transmitted along the axon to the olfactory bulb in the brain.

Beyond the initial olfactory perception, linalool and by extension, this compound, have been shown to modulate the GABAA receptor, suggesting a potential mechanism for their observed calming effects.[2]

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane Linalyl_Acetate This compound OR Olfactory Receptor (OR) Linalyl_Acetate->OR Binds to G_protein Gαolf OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates cAMP cAMP AC->cAMP Converts CNG_channel CNG Ion Channel Depolarization Depolarization CNG_channel->Depolarization Influx leads to ATP ATP ATP->AC cAMP->CNG_channel Opens Ions Ca²⁺, Na⁺ Action_Potential Action_Potential Depolarization->Action_Potential Triggers

Olfactory Signal Transduction Pathway for this compound.

Experimental Protocols for Sensory Analysis

The sensory properties of this compound are evaluated using two primary methodologies: Gas Chromatography-Olfactometry (GC-O) and Sensory Panel Analysis.

Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation power of gas chromatography with the sensitivity of the human nose as a detector. This technique is instrumental in identifying the specific volatile compounds responsible for the aroma of a complex mixture.

Methodology:

  • Sample Preparation: this compound, either as a pure standard or within an essential oil matrix, is diluted in an appropriate solvent (e.g., ethanol or dichloromethane).

  • Injection: A small volume (typically 1-2 µL) of the sample is injected into the GC. A cold-on-column injection is often preferred to prevent thermal degradation of labile compounds.

  • Gas Chromatographic Separation:

    • Instrument: A gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

    • Column: A fused silica capillary column is used. Common stationary phases for fragrance analysis include FFAP (Free Fatty Acid Phase) or DB-5. A typical column dimension is 30 m x 0.32 mm with a 0.25 µm film thickness.[2]

    • Carrier Gas: Helium at a constant flow rate of approximately 2.0 mL/min.[2]

    • Temperature Program: A typical program starts at a low temperature (e.g., 40°C) for a short hold, followed by a ramp up to a final temperature (e.g., 240°C) at a rate of 15°C/min, with a final hold.[2]

    • Split Ratio: The column effluent is split (e.g., 1:1 v/v) between the FID and the ODP.

  • Olfactory Detection:

    • Sniffing Port: The transfer line to the ODP is heated (e.g., 250°C) to prevent condensation. Humidified air is mixed with the effluent to prevent nasal dehydration.

    • Assessors: Trained panelists sniff the effluent from the ODP and record the time, intensity, and description of each perceived odor.

  • Data Analysis: The olfactogram (a chromatogram of odor events) is aligned with the FID chromatogram to correlate specific chemical compounds with their perceived aroma.

GCO_Workflow cluster_GC Gas Chromatograph cluster_Data Data Analysis Injector Injector Column Column Injector->Column Separation Splitter Splitter Column->Splitter FID Flame Ionization Detector (FID) Splitter->FID 50% ODP Olfactory Detection Port (ODP) Splitter->ODP 50% Sample Sample Sample->Injector Chromatogram Chromatogram FID->Chromatogram Panelist Panelist ODP->Panelist Sniffing Olfactogram Olfactogram Panelist->Olfactogram Correlation Correlation & Identification Chromatogram->Correlation Olfactogram->Correlation

Gas Chromatography-Olfactometry (GC-O) Experimental Workflow.

Sensory Panel Analysis

Descriptive sensory analysis with a trained panel provides a quantitative description of the sensory attributes of this compound.

Methodology:

  • Panelist Selection and Training:

    • Screening: Candidates are screened for their ability to detect and describe basic odors and for their verbal fluency.

    • Training: Panelists undergo intensive training (typically 40-120 hours) to develop a common vocabulary for describing the aroma of this compound and related compounds.[8] This involves the use of reference standards for each sensory attribute. For example, specific concentrations of pure chemicals or commercially available products are used to define anchors on the intensity scale for attributes like "floral," "citrus," and "woody."

  • Sample Preparation and Presentation:

    • This compound is diluted to various concentrations in an odorless solvent.

    • Samples are presented to panelists in a controlled environment (e.g., sensory booths with controlled temperature, humidity, and airflow).

    • Samples are typically presented on smelling strips or in glass vials.

  • Sensory Evaluation:

    • Attributes: Panelists evaluate the intensity of a predefined set of sensory attributes. For a compound like this compound, these may include:

      • Floral: The characteristic scent of flowers.

      • Sweet: A sugary, sweet aroma.

      • Citrus: The fresh, tangy scent of citrus fruits.

      • Fruity: The aroma of non-citrus fruits.

      • Woody: The scent of dry wood.

      • Herbaceous: A green, leafy, or hay-like aroma.

    • Scaling: Panelists rate the intensity of each attribute on a structured scale, such as a 15-point numerical scale or an unstructured line scale.[8]

  • Data Analysis:

    • The intensity ratings from the panelists are collected and analyzed statistically.

    • Analysis of Variance (ANOVA) is often used to determine significant differences between samples.

    • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Sensory_Panel_Workflow cluster_Preparation Preparation Phase cluster_Evaluation Evaluation Phase cluster_Analysis Data Analysis Phase Panelist_Screening Panelist Screening Panelist_Training Panelist Training (40-120 hours) Panelist_Screening->Panelist_Training Attribute_Development Attribute Development & Reference Standards Panelist_Training->Attribute_Development Sample_Prep Sample Preparation (Dilutions) Attribute_Development->Sample_Prep Sample_Presentation Sample Presentation (Controlled Environment) Sample_Prep->Sample_Presentation Sensory_Evaluation Sensory Evaluation (Rating Attributes) Sample_Presentation->Sensory_Evaluation Data_Collection Data Collection Sensory_Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Statistical_Analysis Results Results Statistical_Analysis->Results

Sensory Panel Analysis Workflow.

Conclusion

This compound is a key aroma compound with a complex and pleasant olfactory profile. Its perception is mediated by the olfactory signal transduction pathway, and its sensory characteristics can be precisely defined and quantified through established analytical techniques such as Gas Chromatography-Olfactometry and descriptive sensory panel analysis. A thorough understanding of these aspects is essential for the targeted application of this compound in various industries and for future research into its potential physiological effects. Further investigation into the specific olfactory receptors that bind to this compound will provide a more complete picture of its biological activity and may open new avenues for its use in drug development and targeted sensory experiences.

References

Linalyl Acetate (CAS 115-95-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Linalyl Acetate (CAS No. 115-97-7), a widely used fragrance and flavoring agent. It is a naturally occurring monoterpenoid and a principal component of essential oils from lavender and bergamot.[1][2][3] This guide consolidates key physicochemical properties, toxicological data, environmental fate, and experimental protocols into a structured format for easy reference and application in research and development.

Chemical and Physical Properties

This compound is a clear, colorless liquid characterized by a pleasant, fruity odor reminiscent of bergamot and lavender.[1][2][3] It is the acetate ester of linalool, with which it often co-occurs in nature.[1][3]

Table 1: General Information & Identifiers

Property Value Source
CAS Number 115-95-7 [1][4]
Molecular Formula C₁₂H₂₀O₂ [1][4]
Molecular Weight 196.29 g/mol [1][4]
IUPAC Name 3,7-dimethylocta-1,6-dien-3-yl acetate [1]
Synonyms Linalool acetate, Bergamiol, Bergamol [1]
EC Number 204-116-4 [5]

| Physical State | Liquid |[1][6] |

Table 2: Physicochemical Data

Property Value Conditions Source
Boiling Point 220 °C at 1013 hPa [3][6]
Melting Point < 0 °C [6]
Density 0.901 g/mL at 25 °C [3]
Vapor Pressure 0.61 Pa at 25 °C [6]
Flash Point 85 °C (185 °F) Closed cup [1]
Water Solubility 30 mg/L [6]
Log Kow (Octanol/Water Partition Coeff.) 3.9 Measured [6]

| Refractive Index | 1.451 - 1.453 | at 20 °C |[3][7] |

Toxicological and Safety Data

This compound exhibits very low acute toxicity in mammals.[6] It is classified as a skin and eye irritant and may cause an allergic skin reaction.[4][5][8]

Table 3: Mammalian Toxicology

Endpoint Species Route Value Classification/Remarks Source
Acute Oral Toxicity (LD₅₀) Rat Oral > 9,000 mg/kg bw Virtually nontoxic [5]
Acute Oral Toxicity (LD₅₀) Rat Oral 13,934 mg/kg bw Behavioral effects observed [4]
Acute Dermal Toxicity (LD₅₀) Rabbit Dermal > 5,000 mg/kg bw Virtually nontoxic [5]
Acute Inhalation Toxicity (LC₅₀) - Inhalation > 2740 mg/m³ Very low toxicity [6]
Skin Irritation Rabbit Dermal - Irritant (OECD Guideline 404) [5]
Eye Irritation Rabbit Ocular - Irritant (OECD Guideline 405) [5]
Skin Sensitization - Dermal - May cause an allergic skin reaction [5][8]
Reproduction/Developmental Toxicity (NOAEL) Rat Oral 500 mg/kg bw/day Based on decreased litter size and pup morbidity [6]

| Genotoxicity | In vitro | - | Negative | Does not induce gene mutations or chromosomal effects |[6] |

Table 4: Ecotoxicological Data

Endpoint Species Duration Value Remarks Source
Acute Fish Toxicity (LC₅₀) Cyprinus carpio (Common Carp) 96 h 11 mg/L Harmful to aquatic life (OECD 203) [9]
Biodegradation - 28 days 70-80% Readily biodegradable (OECD 301F) [6][9]

| Bioaccumulation Factor (BCF) | - | - | 412 (calculated) | Expected to bioaccumulate, but rapid hydrolysis may limit uptake |[6] |

Metabolic Fate and Environmental Behavior

Upon oral ingestion, this compound is expected to be rapidly hydrolyzed to linalool and acetic acid in the gastrointestinal tract.[6] This hydrolysis is a critical step in its metabolism and toxicokinetics. Environmentally, it partitions primarily to water and is readily biodegradable.[6]

cluster_hydrolysis Metabolic Hydrolysis LA This compound (CAS 115-95-7) Enzyme Esterases (Gastric/Pancreatic Fluids) LA->Enzyme Oral Ingestion H2O Water (H₂O) H2O->Enzyme Linalool Linalool Enzyme->Linalool Products AceticAcid Acetic Acid Enzyme->AceticAcid

Caption: Metabolic hydrolysis of this compound.

Experimental Protocols

Protocol 4.1: Synthesis via Esterification

This protocol describes a general method for synthesizing this compound from linalool and acetic anhydride, adapted from common industrial practices.[10]

Objective: To synthesize this compound through the esterification of linalool.

Materials:

  • Linalool (reactant)

  • Acetic anhydride (acylating agent)

  • p-Toluenesulfonic acid (catalyst)

  • 250 mL three-necked flask

  • Heating oil bath with magnetic stirrer

  • Separatory funnel

  • Vacuum distillation apparatus

  • Dilute sodium hydroxide solution (lye)

  • Water

Methodology:

  • Equip the three-necked flask with a stirrer, thermometer, and dropping funnel. Place it in a heating oil bath.

  • Charge the flask with linalool and the catalyst, p-toluenesulfonic acid (0.05-0.25 wt% of total reactants).[10]

  • Begin stirring and heat the mixture to the desired reaction temperature (e.g., 5-45 °C).[10]

  • Add acetic anhydride dropwise from the dropping funnel to the flask. The molar ratio of linalool to acetic anhydride can range from 1:1 to 1:4.[10]

  • Maintain the reaction temperature and continue stirring for the specified reaction time (e.g., 10-150 minutes).[10]

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the reaction mixture to a separatory funnel. Wash sequentially with a dilute sodium hydroxide solution and then with water to neutralize and remove the acid catalyst.

  • Separate the organic layer.

  • Purify the crude product by vacuum distillation to obtain pure this compound.[10]

cluster_workflow Synthesis Workflow A 1. Charge Reactor (Linalool + Catalyst) B 2. Heat & Stir A->B C 3. Add Acetic Anhydride B->C D 4. Maintain Reaction (Temp & Time) C->D E 5. Cool Mixture D->E F 6. Neutralize & Wash (Lye, Water) E->F G 7. Purify (Vacuum Distillation) F->G H Product: This compound G->H

Caption: Workflow for this compound Synthesis.

Protocol 4.2: Skin Irritation Assessment (Adapted from OECD Guideline 404)

This protocol outlines the key steps for assessing the skin irritation potential of this compound.

Objective: To determine the potential of this compound to cause skin irritation.

Materials:

  • This compound (test substance)

  • Healthy young adult albino rabbits (3 animals)

  • Surgical gauze patches (approx. 2.5 cm x 2.5 cm)

  • Porous adhesive tape

  • Clippers

Methodology:

  • Animal Preparation: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of each animal.

  • Substance Application: Apply 0.5 mL of the liquid test substance (this compound) to a gauze patch.

  • Exposure: Apply the patch to an area of intact skin and secure it with adhesive tape. Create a second, abraded site on each animal and apply another patch in the same manner. The patch should be loosely held in contact with the skin by a semi-occlusive dressing.

  • Exposure Period: After a 4-hour exposure period, remove the gauze patches and any residual test substance.

  • Observation: Examine the treated skin for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: Grade the skin reactions for erythema/eschar and edema formation according to a standardized scoring system (e.g., Draize scale).

  • Classification: Calculate the primary irritation index. The substance is classified as an irritant based on the mean scores from the animals.[5]

Protocol 4.3: Evaluation of Anti-inflammatory Activity

This protocol is based on the carrageenan-induced paw edema model in rats, a standard method for screening anti-inflammatory agents.[11]

Objective: To assess the anti-inflammatory effects of this compound.

Materials:

  • This compound

  • Male Wistar rats (150-200g)

  • 1% Carrageenan solution in saline

  • Plethysmometer (for measuring paw volume)

  • Vehicle (e.g., saline or appropriate solvent)

Methodology:

  • Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week. Fast them overnight before the experiment with free access to water.

  • Grouping: Divide animals into groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of this compound (e.g., 25 mg/kg).[11]

  • Substance Administration: Administer this compound or the vehicle systemically (e.g., orally or intraperitoneally) to the respective groups.

  • Induction of Inflammation: One hour after substance administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. The percentage inhibition of edema is calculated by comparing the test groups with the control group. Statistical analysis (e.g., ANOVA) is used to determine significance. The study found that this compound's effects were less pronounced and more delayed compared to its parent alcohol, linalool, suggesting potential pro-drug behavior.[11]

cluster_workflow Anti-inflammatory Assay Workflow A 1. Animal Grouping (Control, Test Groups) B 2. Administer Substance (Vehicle, this compound) A->B C 3. Induce Edema (Carrageenan Injection) B->C D 4. Measure Paw Volume (Plethysmometer @ 0-5h) C->D E 5. Calculate % Inhibition D->E F 6. Statistical Analysis E->F

Caption: Workflow for Carrageenan-Induced Edema Assay.

References

Unveiling the Therapeutic Potential of Linalyl Acetate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl acetate, a naturally occurring monoterpene ester, is a primary constituent of the essential oils of several aromatic plants, most notably lavender (Lavandula angustifolia) and clary sage (Salvia sclarea).[1][2][3] Traditionally recognized for its pleasant aroma and use in perfumery and cosmetics, this compound has garnered significant scientific interest for its diverse pharmacological activities.[1][4] This technical guide provides a comprehensive overview of the in vivo and in vitro effects of this compound, with a focus on its anti-inflammatory, antioxidant, and neuroprotective properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

In Vivo Effects of this compound

In vivo studies have demonstrated a range of systemic effects of this compound, highlighting its potential as a therapeutic agent.

Anti-inflammatory Activity

This compound has been shown to exert anti-inflammatory effects in various animal models. A key study utilizing the carrageenan-induced paw edema model in rats, a classic test for acute inflammation, demonstrated a reduction in edema following systemic administration of this compound.[1][5][6] The effects were observed to be less immediate but more prolonged compared to its corresponding alcohol, linalool, suggesting a potential pro-drug behavior.[1][6] In a mouse model of psoriasis-like skin inflammation, topical application of this compound resulted in a significant recovery in the levels of Th-1 cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), at a 2% dose.[4]

Antioxidant and Cardioprotective Effects

Several studies have pointed to the antioxidant properties of this compound. In a rat model combining hypertension and chronic obstructive pulmonary disease (COPD), this compound administration led to a reduction in serum levels of malondialdehyde (MDA) and lactate dehydrogenase (LDH), both markers of oxidative stress.[2][3] Furthermore, it has been shown to inhibit cardiovascular disruption in rats treated with acute nicotine by restoring heart rate and reducing serum nitrite and LDH levels.[2][3] In a rat model of hypertension-ischemia injury, this compound reduced systolic blood pressure and attenuated the overexpression of p47phox, a subunit of the NADPH oxidase complex, thereby reducing ROS overproduction.[2][3]

Neuroprotective Effects

This compound has demonstrated neuroprotective potential by protecting neurons and microglia against oxidative stress and inflammatory responses.[2][3] It has been shown to decrease the expression of p47phox and LDH release in neuron-like cells under conditions mimicking ischemic injury.[3]

In Vitro Effects of this compound

In vitro studies have provided valuable insights into the cellular and molecular mechanisms underlying the observed in vivo effects of this compound.

Anti-inflammatory and Immunomodulatory Effects

A significant body of evidence points to the modulation of the NF-κB signaling pathway as a key mechanism for the anti-inflammatory effects of this compound. In human liver cancer (HepG2) cells stimulated with lipopolysaccharide (LPS), this compound was found to down-regulate the phosphorylation of p65 and IκBα, thereby inhibiting the activation of NF-κB.[7][8][9] This, in turn, leads to a reduction in the expression of pro-inflammatory cytokines such as IL-6.[7][8] this compound has also been shown to inhibit the activation of caspase-1 and NF-κB in a human mast cell line and to inhibit the expression of cell adhesion molecules in murine brain endothelial cells.[2]

Anticancer and Cytotoxic Effects

The anticancer potential of this compound is an emerging area of research. In combination with limonene, another monoterpene, this compound induced morphological and biochemical changes characteristic of apoptosis in human neuroblastoma (SH-SY5Y) cells, including caspase-3 activation, PARP cleavage, and DNA fragmentation.[10] Lavender essential oil, with this compound as a major component, has been shown to have a cytotoxic effect on human hepatoma (HepG2) and lung carcinoma (A549) cell lines.[11]

Genotoxic Potential

It is important to note that some studies have indicated a potential for genotoxicity. In human peripheral lymphocytes, this compound was found to increase the frequency of micronuclei in a concentration-dependent manner, suggesting an aneugenic profile.[12][13]

Vascular Effects

This compound has been shown to induce relaxation of vascular smooth muscle.[14] This effect is mediated, in part, through the activation of the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway and through the dephosphorylation of myosin light chain (MLC) via the activation of MLC phosphatase.[14]

Quantitative Data Summary

The following tables summarize the key quantitative data from the cited studies.

Table 1: In Vivo Anti-inflammatory Effects of this compound

Model SystemCompoundDoseEffectReference
Carrageenan-induced paw edema in ratsThis compoundEqui-molar to 25 mg/kg linaloolDelayed and less pronounced reduction in edema compared to linalool[1]
Imiquimod-induced psoriasis-like skin inflammation in BALB/c miceThis compound2% topical>90% recovery in the levels of TNF-α and IL-1β[4]

Table 2: In Vitro Effects of this compound

Cell LineTreatmentConcentrationEffectReference
HepG2LPS + this compound25 µMDown-regulation of P65 and IκBα phosphorylation; reduced IL-6 expression[7]
Human peripheral lymphocytesThis compound0.5-100 µg/mlConcentration-dependent increase in micronuclei frequency[12]
SH-SY5Y neuroblastoma cellsThis compound + LimoneneNot specifiedInduction of apoptosis (caspase-3 activation, PARP cleavage)[10]
HepG2Lavender essential oil (high this compound)100 µg/ml100% cell death (IC50 = 67.8 µg/ml)[11]
A549Lavender essential oil (high this compound)100 µg/ml100% cell death (IC50 = 12 µg/ml)[11]

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats are typically used.

  • Induction of Inflammation: A subcutaneous injection of 0.1 mL of a 1% solution of carrageenan in saline is administered into the sub-plantar region of the right hind paw.

  • Treatment: this compound, dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80), is administered systemically (e.g., intraperitoneally or orally) at various doses one hour before the carrageenan injection. A control group receives the vehicle only.

  • Measurement of Edema: The volume of the paw is measured using a plethysmometer at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

NF-κB Signaling Pathway Analysis in HepG2 Cells

This protocol outlines the investigation of the effect of this compound on a key inflammatory pathway.

  • Cell Culture: HepG2 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with different concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/ml) to induce an inflammatory response.

  • Western Blotting:

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of p65 and IκBα.

    • After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantitative PCR (qPCR) for IL-6 Expression:

    • Total RNA is extracted from the cells and reverse-transcribed into cDNA.

    • qPCR is performed using specific primers for IL-6 and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative expression of IL-6 mRNA is calculated using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

dot

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB LinalylAcetate This compound LinalylAcetate->IKK Inhibits LinalylAcetate->IkB Prevents Degradation NFkB_nuc NF-κB (p65/p50) DNA DNA NFkB_nuc->DNA Binds to Gene Pro-inflammatory Gene Transcription (e.g., IL-6, TNF-α) DNA->Gene Initiates IkB_NFkB->IkB Degradation IkB_NFkB->NFkB_nuc Translocation

Caption: this compound inhibits the NF-κB signaling pathway.

dot

G cluster_in_vivo In Vivo: Carrageenan-Induced Paw Edema cluster_in_vitro In Vitro: NF-κB Pathway Analysis Rat Wistar Rat Treatment_vivo This compound (Systemic Administration) Rat->Treatment_vivo Carrageenan Carrageenan Injection (Sub-plantar) Measurement Paw Volume Measurement (Plethysmometer) Carrageenan->Measurement Treatment_vivo->Carrageenan Analysis_vivo Calculate % Inhibition of Edema Measurement->Analysis_vivo Cells HepG2 Cell Culture Treatment_vitro This compound Pre-treatment Cells->Treatment_vitro Stimulation LPS Stimulation Treatment_vitro->Stimulation WB Western Blot (p-p65, p-IκBα) Stimulation->WB qPCR qPCR (IL-6 mRNA) Stimulation->qPCR Analysis_vitro Quantify Protein and Gene Expression WB->Analysis_vitro qPCR->Analysis_vitro

Caption: Experimental workflows for in vivo and in vitro studies.

Conclusion

This compound exhibits a compelling profile of pharmacological activities, particularly in the realms of anti-inflammatory and antioxidant effects. The modulation of the NF-κB signaling pathway appears to be a central mechanism of action. While the in vivo and in vitro data are promising, further research is warranted to fully elucidate its therapeutic potential and to address concerns regarding its genotoxicity. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals in their exploration of this compound as a novel therapeutic agent.

References

A Comprehensive Technical Guide to the Solubility of Linalyl Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of linalyl acetate, a widely used fragrance and flavoring agent, in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who require precise information on the solubility characteristics of this compound for formulation, analysis, and process design.

Introduction to this compound

This compound (C₁₂H₂₀O₂) is the acetate ester of linalool, a naturally occurring terpene alcohol. It is a primary component of essential oils from plants such as lavender and bergamot. Its pleasant floral and fruity aroma has led to its extensive use in perfumery, cosmetics, and as a flavoring agent in the food industry. In the pharmaceutical and drug development sectors, understanding its solubility is crucial for its potential use as an excipient, in topical formulations, or as a component in delivery systems.

Quantitative Solubility of this compound

Precise quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on various technical data sheets and scientific publications, a general understanding of its solubility profile can be established. The following table summarizes the available quantitative and qualitative solubility data for this compound in several common organic solvents.

SolventChemical FormulaPolarity (Dielectric Constant)SolubilityNotes
EthanolC₂H₅OH24.55Miscible[1]This compound is readily soluble in ethanol. One source specifies a solubility of 1 ml in 5 ml of 70% ethanol, indicating high solubility.[2]
Diethyl Ether(C₂H₅)₂O4.34Miscible[1]Due to its nonpolar nature, diethyl ether is an excellent solvent for the lipophilic this compound.
Acetone(CH₃)₂CO20.7SolubleThis compound is soluble in acetone, a common solvent for fragrances and essential oils.
ChloroformCHCl₃4.81Slightly Soluble[3][4]While soluble, it is reported as "slightly soluble," suggesting a lower capacity compared to more compatible solvents.
MethanolCH₃OH32.7Slightly Soluble[3][4]Similar to chloroform, this compound exhibits limited solubility in methanol.
Propylene GlycolC₃H₈O₂32.0Slightly Soluble[1]This common pharmaceutical excipient shows limited ability to dissolve this compound.
Fixed Oils (e.g., Mineral Oil)VariableLowSoluble[1]This compound is readily soluble in nonpolar fixed oils, which is relevant for oleaginous formulations.
Diethyl PhthalateC₁₂H₁₄O₄~8.6Soluble[1]A common solvent in the fragrance industry, it effectively dissolves this compound.
Benzyl BenzoateC₁₄H₁₂O₂~4.8Soluble[1]Another widely used solvent in perfumery that shows good solvency for this compound.
GlycerolC₃H₈O₃42.5Insoluble[1]The high polarity and extensive hydrogen bonding of glycerol make it a poor solvent for the nonpolar this compound.
WaterH₂O80.1Insoluble[1]This compound is practically insoluble in water.

Note: "Miscible" implies that the substances will mix in all proportions, forming a homogeneous solution. "Soluble" indicates that a significant amount of solute will dissolve in the solvent, though not necessarily in all proportions. "Slightly soluble" suggests a lower, but still potentially useful, degree of solubility. "Insoluble" indicates that a negligible amount of the solute will dissolve. The temperatures for these solubility data are generally reported at ambient conditions (approximately 20-25 °C).

Experimental Protocols for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of this compound solubility in an organic solvent, based on established gravimetric and isothermal equilibrium methods.

Materials and Equipment
  • Solute: High-purity this compound (>99%)

  • Solvents: Analytical grade organic solvents (e.g., ethanol, acetone, hexane)

  • Apparatus:

    • Analytical balance (± 0.0001 g)

    • Thermostatic water bath or incubator capable of maintaining a constant temperature (± 0.1 °C)

    • Glass vials with airtight screw caps (e.g., 20 mL)

    • Magnetic stirrer and stir bars

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm, solvent-compatible membrane)

    • Drying oven

    • Evaporating dishes

Experimental Procedure: Isothermal Equilibrium Method
  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of glass vials.

    • Add a known volume (e.g., 10 mL) of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic water bath set to the desired experimental temperature (e.g., 25 °C).

    • Continuously agitate the mixtures using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Filtration:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess undissolved this compound to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter into a pre-weighed, dry evaporating dish. The filter should also be pre-warmed to the experimental temperature.

  • Gravimetric Analysis:

    • Accurately weigh the evaporating dish containing the filtrate.

    • Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-80 °C). The boiling point of this compound is high (220 °C), minimizing the risk of evaporation.

    • Periodically remove the dish from the oven, allow it to cool in a desiccator, and weigh it. Repeat this process until a constant weight is achieved, indicating complete removal of the solvent.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final constant weight.

    • Calculate the mass of the solvent in the collected filtrate by subtracting the mass of the dissolved this compound from the total mass of the filtrate.

    • Express the solubility in grams of this compound per 100 grams of solvent using the following formula:

    Solubility ( g/100g solvent) = (Mass of this compound / Mass of solvent) x 100

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Filtration cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Weigh excess This compound prep2 Add known volume of solvent prep1->prep2 prep3 Seal vials prep2->prep3 equil1 Place in thermostatic bath at constant temperature prep3->equil1 Start Equilibration equil2 Agitate for 24-48 hours equil1->equil2 sample1 Cease agitation and allow to settle equil2->sample1 End Equilibration sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm syringe filter sample2->sample3 analysis1 Weigh filtrate in pre-weighed dish sample3->analysis1 Analyze Sample analysis2 Evaporate solvent in drying oven analysis1->analysis2 analysis3 Weigh residue to constant weight analysis2->analysis3 calc1 Determine mass of dissolved this compound analysis3->calc1 Data for Calculation calc2 Determine mass of solvent calc1->calc2 calc3 Calculate solubility (g/100g solvent) calc2->calc3

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide provides a summary of the known solubility of this compound in various organic solvents and a detailed experimental protocol for its determination. While this compound is generally highly soluble in nonpolar and moderately polar organic solvents, precise quantitative data across a broad range of conditions remains an area for further investigation. The provided methodology offers a robust framework for researchers to obtain accurate and reproducible solubility data, which is essential for the effective formulation and application of this important compound in scientific and industrial settings.

References

Linalyl Acetate Degradation: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Degradation Pathways and Byproducts of a Key Flavor and Fragrance Compound

Linalyl acetate, a naturally occurring monoterpene ester, is a cornerstone of the fragrance, flavor, and pharmaceutical industries, prized for its characteristic bergamot and lavender aroma. However, its chemical nature makes it susceptible to various degradation pathways, impacting product stability, efficacy, and safety. This technical guide provides a detailed overview of the primary degradation routes of this compound—chemical, microbial, and enzymatic—along with the resultant byproducts. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the stability and degradation profile of this compound.

Chemical Degradation Pathways

This compound is susceptible to degradation through several chemical mechanisms, primarily hydrolysis, thermo-oxidation, and photo-oxidation. These processes can significantly alter the chemical profile of products containing this compound.

Hydrolysis

Hydrolysis is a primary degradation pathway for this compound, involving the cleavage of the ester bond to yield linalool and acetic acid. This reaction is highly dependent on pH and temperature.[1]

In acidic environments, such as gastric fluids, the hydrolysis of this compound is rapid.[1][2] Under these conditions, further reactions can occur, leading to the formation of other terpenoids. A study conducted in a hydrochloric acid/citrate buffer at pH 3 demonstrated that after 25 hours, this compound degraded into a mixture of linalool (51%), α-terpineol (22%), and geraniol (8%).[1] The half-life of this compound at this acidic pH is approximately 7 hours.[1] In neutral or alkaline conditions, the rate of hydrolysis is considerably slower.[1][2]

The following diagram illustrates the acid-catalyzed hydrolysis of this compound and the subsequent formation of major byproducts.

G Acid-Catalyzed Hydrolysis of this compound LinalylAcetate This compound Linalool Linalool LinalylAcetate->Linalool Hydrolysis AceticAcid Acetic Acid LinalylAcetate->AceticAcid Hydrolysis H2O H₂O, H⁺ alphaTerpineol α-Terpineol Linalool->alphaTerpineol Rearrangement Geraniol Geraniol Linalool->Geraniol G Thermo-oxidative Decomposition of this compound cluster_elimination cluster_rearrangement cluster_storage LinalylAcetate This compound EliminationProducts Elimination Products LinalylAcetate->EliminationProducts Elimination of Acetic Acid RearrangementProducts Rearrangement Products LinalylAcetate->RearrangementProducts Allylic Rearrangement StorageProducts Prolonged Storage Products LinalylAcetate->StorageProducts Prolonged Storage at Elevated Temp. HeatO2 Heat (e.g., 300°C), O₂ Myrcene β-Myrcene EliminationProducts->Myrcene cisOcimene cis-β-Ocimene EliminationProducts->cisOcimene transOcimene trans-β-Ocimene EliminationProducts->transOcimene GeranylAcetate Geranyl Acetate RearrangementProducts->GeranylAcetate NerylAcetate Neryl Acetate RearrangementProducts->NerylAcetate pCymene p-Cymene StorageProducts->pCymene pCymenene p-Cymenene StorageProducts->pCymenene Terpinen4ol Terpinen-4-ol StorageProducts->Terpinen4ol alphaTerpineol α-Terpineol StorageProducts->alphaTerpineol G Microbial Degradation of this compound by Pseudomonas incognita LinalylAcetate This compound Linalool Linalool LinalylAcetate->Linalool Linalool8COOH Linalool-8-carboxylic acid LinalylAcetate->Linalool8COOH OleuropeicAcid Oleuropeic acid LinalylAcetate->OleuropeicAcid AcetoxyHexenoicAcid Δ-4-acetoxy-4-methyl hexenoic acid LinalylAcetate->AcetoxyHexenoicAcid LinalylAcetate8Aldehyde This compound-8-aldehyde LinalylAcetate->LinalylAcetate8Aldehyde Alcohol Dehydrogenase LinalylAcetate8Aldehyde->Linalool8COOH LinalylAcetate8Aldehyde->AcetoxyHexenoicAcid LinalylAcetate8COOH This compound-8-carboxylic acid LinalylAcetate8Aldehyde->LinalylAcetate8COOH Aldehyde Dehydrogenase Geraniol8COOH Geraniol-8-carboxylic acid LinalylAcetate8Aldehyde->Geraniol8COOH G General Experimental Workflow for this compound Degradation Studies Start Start: Pure this compound Degradation Induce Degradation (Chemical, Microbial, or Enzymatic) Start->Degradation Sampling Time-course Sampling Degradation->Sampling Analysis Sample Analysis (e.g., GC-MS, TLC) Sampling->Analysis Identification Byproduct Identification Analysis->Identification Quantification Byproduct Quantification Analysis->Quantification Pathway Degradation Pathway Elucidation Identification->Pathway Quantification->Pathway

References

Microbial Metabolism of Linyl Acetate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Linalyl acetate, a prevalent monoterpene ester in numerous essential oils, is of significant interest in the pharmaceutical, fragrance, and food industries. Understanding its microbial metabolism is crucial for the development of novel biocatalytic processes, drug discovery, and the assessment of its environmental fate. This technical guide provides an in-depth overview of the microbial biotransformation of this compound, focusing on the key microorganisms, metabolic pathways, enzymatic processes, and experimental methodologies. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate research in this area. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise representation of the complex biological processes involved. This document is intended for researchers, scientists, and drug development professionals engaged in the study of microbial metabolism and its applications.

Introduction

This compound is a naturally occurring phytochemical that contributes to the characteristic aroma of plants such as lavender and bergamot.[1] Its metabolism by microorganisms is a key area of research, driven by the potential to produce valuable bioactive compounds and to understand the biotransformation of terpenoids in various environments. Microorganisms, including bacteria and fungi, have evolved diverse enzymatic machinery to utilize this compound and related compounds as carbon sources, leading to a variety of metabolic products. This guide delves into the core aspects of this microbial metabolism, providing a comprehensive resource for the scientific community.

Key Microorganisms and Metabolic Pathways

Several microbial species have been identified for their ability to metabolize this compound. The primary mechanisms involve hydrolysis of the ester bond to form linalool, followed by subsequent oxidation and rearrangement reactions.

Pseudomonas Species

Pseudomonas incognita has been extensively studied for its ability to degrade this compound.[2][3][4][5] This bacterium metabolizes this compound through a pathway that initially involves the hydrolysis of the ester to linalool. The resulting linalool is then subjected to a series of oxidation reactions. Key metabolites identified in this pathway include linalool-8-carboxylic acid, oleuropeic acid, and Δ-4-acetoxy-4-methyl hexenoic acid.[2][3][5] The enzymatic system in P. incognita includes NAD-linked alcohol and aldehyde dehydrogenases, which are crucial for the oxidation steps.[2][4] The metabolism of linalool in Pseudomonas fluorescens has also been reported to be plasmid-encoded.[6][7]

Microbial_Metabolism_of_Linalyl_Acetate cluster_pseudomonas Pseudomonas incognita Metabolism Linalyl_Acetate This compound Linalool Linalool Linalyl_Acetate->Linalool Esterase Linalyl_Acetate_8_Aldehyde This compound-8-Aldehyde Linalyl_Acetate->Linalyl_Acetate_8_Aldehyde NAD-linked Alcohol Dehydrogenase Linalool_8_Carboxylic_Acid Linalool-8-Carboxylic Acid Linalool->Linalool_8_Carboxylic_Acid Linalyl_Acetate_8_Carboxylic_Acid This compound-8-Carboxylic Acid Linalyl_Acetate_8_Aldehyde->Linalyl_Acetate_8_Carboxylic_Acid NAD-linked Aldehyde Dehydrogenase Linalyl_Acetate_8_Aldehyde->Linalool_8_Carboxylic_Acid Pyruvic_Acid Pyruvic Acid Linalyl_Acetate_8_Aldehyde->Pyruvic_Acid Delta4_Acetoxy_4_methyl_hexenoic_Acid Δ-4-Acetoxy-4-methyl hexenoic Acid Linalyl_Acetate_8_Carboxylic_Acid->Delta4_Acetoxy_4_methyl_hexenoic_Acid

Metabolic pathway of this compound in Pseudomonas incognita.
Burkholderia Species

An esterase (EstB) isolated from Burkholderia gladioli has demonstrated the ability to stereoselectively hydrolyze this compound.[8][9][10] This enzyme is notable for its activity on sterically hindered esters.[8][9] The hydrolysis of this compound by this esterase yields linalool. The enzyme belongs to a novel class of esterases with a β-lactamase fold.[10][11][12]

Aspergillus Species

Aspergillus niger is another key fungus involved in the biotransformation of this compound and its primary metabolite, linalool.[2][3][8][13][14][15] A. niger can hydrolyze this compound to linalool and further convert it to various oxidized products.[8] Specifically, A. niger DSM 821 has been shown to convert (S)-(+)-linalool into cis- and trans-furanoid linalool oxides and cis- and trans-pyranoid linalool oxides.[2][3][13][14]

Rhodococcus Species

The genus Rhodococcus is known for its broad metabolic capabilities, including the bioconversion of terpenoids.[13][14][15][16] While specific studies on this compound metabolism by Rhodococcus are limited, their known ability to transform related terpenes suggests their potential in this area. For instance, Rhodococcus erythropolis has been shown to convert β-myrcene to geraniol, indicating the presence of enzymatic machinery capable of acting on monoterpenes.

Quantitative Data on this compound Metabolism

The efficiency of microbial metabolism of this compound and related compounds varies depending on the microorganism, culture conditions, and substrate concentration. The following tables summarize the available quantitative data.

Table 1: Biotransformation Yields of Linalool by Aspergillus niger DSM 821

MetaboliteYield (%)Reference
cis-Furanoid linalool oxide30[2][3][13][14]
trans-Furanoid linalool oxide5[2][3][13][14]
cis-Pyranoid linalool oxide14[2][3][13][14]
trans-Pyranoid linalool oxide1.5[2][3][13][14]

Table 2: Kinetic Parameters of Esterase (EstCS2) from a Compost Metagenomic Library

ParameterValueSubstrateReference
Km2.23 mMp-nitrophenyl acetate[17]
Vmax22.04 U/mLp-nitrophenyl acetate[17]
Optimal pH8.0-[17]
Optimal Temperature40 °C-[17]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the study of microbial metabolism of this compound.

Microbial Cultivation

4.1.1. Cultivation of Pseudomonas incognita

  • Medium: A basal mineral salt medium is typically used. A representative composition is (g/L): NaNO₃ 4.0, NaCl 1.0, KCl 1.0, CaCl₂·2H₂O 0.1, KH₂PO₄ 3.0, Na₂HPO₄·12H₂O 3.0, MgSO₄ 0.2, FeSO₄·7H₂O 0.001, supplemented with a trace element solution.[18]

  • Carbon Source: this compound or linalool is added as the sole carbon source, typically at a concentration of 0.1% (v/v).

  • Culture Conditions: Cultures are incubated at 30°C with shaking at 150-200 rpm to ensure adequate aeration.[19][20] Growth is monitored by measuring the optical density at 600 nm.

4.1.2. Cultivation of Aspergillus niger

  • Medium: Malt extract-yeast extract broth (MYB) or a defined minimal medium is used. MYB contains (g/L): malt extract 20, yeast extract 5, and glucose 20.

  • Inoculation: Spore suspensions (e.g., 1.0 × 10⁷ spores/mL) are used to inoculate the culture medium.[8]

  • Culture Conditions: Submerged shaken liquid cultures are incubated at 25-30°C with shaking at 150 rpm.[2]

Enzyme Assays

4.2.1. This compound Hydrolase/Esterase Activity Assay

This assay measures the hydrolysis of this compound to linalool.

  • Principle: The release of the alcohol moiety (linalool) or the decrease in the ester substrate is monitored over time.

  • Reaction Mixture: A typical reaction mixture contains the enzyme preparation (cell-free extract or purified enzyme), a buffer (e.g., 50 mM Tris-HCl, pH 8.0), and this compound as the substrate.

  • Procedure:

    • Pre-incubate the enzyme and buffer at the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding the substrate.

    • At specific time intervals, take aliquots and stop the reaction (e.g., by adding a strong acid or organic solvent).

    • Quantify the amount of linalool produced or remaining this compound using GC-MS or HPLC.

  • Alternative Fluorometric Assay: A fluorometric assay can be used with a suitable fluorogenic ester substrate that releases a fluorescent alcohol upon hydrolysis. The increase in fluorescence is measured over time.[21]

4.2.2. NAD-linked Alcohol Dehydrogenase Assay

This assay measures the oxidation of an alcohol to an aldehyde, coupled with the reduction of NAD⁺ to NADH.

  • Principle: The increase in absorbance at 340 nm due to the formation of NADH is monitored.

  • Reaction Mixture: The assay mixture contains the enzyme source, a buffer (e.g., 100 mM Tris-HCl, pH 8.8), the alcohol substrate (e.g., linalool or a model substrate like 2-propanol), and NAD⁺.[22]

  • Procedure:

    • Combine the buffer, substrate, and NAD⁺ in a cuvette.

    • Initiate the reaction by adding the enzyme.

    • Immediately measure the change in absorbance at 340 nm using a spectrophotometer.

    • The rate of NADH formation is proportional to the enzyme activity.

Analytical Methods

4.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile metabolites.

  • Sample Preparation: Culture samples are typically extracted with an organic solvent (e.g., ethyl acetate or hexane). The organic layer is then dried and concentrated. For volatile compounds, headspace solid-phase microextraction (SPME) can be employed.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m × 0.25 mm × 0.25 µm) is commonly used.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Temperature Program: An initial temperature of 50-80°C, held for a few minutes, followed by a ramp of 5-15°C/min to a final temperature of 250-300°C.[16]

  • MS Conditions:

    • Ionization: Electron ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 500.

  • Quantification: A suitable internal standard (e.g., dodecane) is added to the samples before extraction for accurate quantification.[23]

4.3.2. Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique ideal for analyzing volatile and semi-volatile compounds from liquid or headspace samples.

  • Procedure:

    • A fused silica fiber coated with a stationary phase is exposed to the sample (either immersed in the liquid or in the headspace).

    • Analytes partition from the sample matrix onto the fiber coating.

    • The fiber is then retracted and inserted into the hot injector of a GC, where the analytes are thermally desorbed onto the column for analysis.

  • Optimization: Parameters such as fiber coating, extraction time, temperature, and sample agitation need to be optimized for efficient extraction.[6][24][25]

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for investigating the microbial metabolism of this compound.

Experimental_Workflow cluster_workflow Workflow for Studying Microbial Metabolism of this compound Start Start: Isolate/Select Microorganism Cultivation Microbial Cultivation (with this compound) Start->Cultivation Sampling Time-course Sampling Cultivation->Sampling Extraction Metabolite Extraction (LLE or SPME) Sampling->Extraction Analysis Metabolite Analysis (GC-MS, LC-MS/MS) Extraction->Analysis Identification Metabolite Identification (Mass Spectra, Retention Times) Analysis->Identification Quantification Metabolite Quantification (Internal Standard) Analysis->Quantification Pathway Metabolic Pathway Elucidation Identification->Pathway Quantification->Pathway Enzyme_Studies Enzyme Isolation and Characterization Pathway->Enzyme_Studies End End: Characterized Metabolic Process Pathway->End Assay Enzyme Activity Assays Enzyme_Studies->Assay Kinetics Enzyme Kinetics Determination Assay->Kinetics Kinetics->End

A typical experimental workflow for studying microbial metabolism.

Conclusion

The microbial metabolism of this compound is a multifaceted process involving a range of microorganisms and enzymatic reactions. Pseudomonas, Burkholderia, Aspergillus, and Rhodococcus species have demonstrated significant potential for the biotransformation of this important monoterpene ester. This guide has provided a comprehensive overview of the current state of knowledge, including metabolic pathways, quantitative data, and detailed experimental protocols. The application of modern analytical techniques and a systematic experimental approach, as outlined in this document, will be instrumental in advancing our understanding of these intricate metabolic networks. Further research in this area holds promise for the development of sustainable biotechnological processes for the production of valuable chemicals and pharmaceuticals.

References

The Historical and Mechanistic Landscape of Linalyl Acetate in Aromatherapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl acetate, a monoterpene ester, is a primary constituent of essential oils from lavender (Lavandula angustifolia) and bergamot (Citrus bergamia), plants with a rich history in traditional and complementary medicine. Its characteristic floral, sweet, and slightly fruity aroma has made it a cornerstone of the fragrance industry. Beyond its olfactory appeal, this compound has been a focal point of aromatherapy research, particularly for its purported anxiolytic, sedative, and anti-inflammatory properties. This technical guide provides an in-depth exploration of the historical context of this compound's use in aromatherapy, a summary of key quantitative data from scientific studies, detailed experimental protocols, and a visualization of its known signaling pathways.

Historical Context: From Gattefossé's Lavender to Modern Phytochemical Investigation

The story of this compound in aromatherapy is intrinsically linked to the genesis of the field itself. The term "aromatherapy" was coined in the 1920s by French chemist René-Maurice Gattefossé.[1] His interest in the therapeutic properties of essential oils was famously sparked by a personal incident in 1910, where he applied lavender essential oil to a severe burn and observed remarkable healing.[1] Gattefossé's subsequent research, culminating in his 1937 book "Aromathérapie: Les Huiles Essentielles, Hormones Végétales", laid the groundwork for the scientific investigation of essential oils.[2]

At the heart of Gattefossé's pioneering work was lavender oil, of which this compound is a major chemical constituent, often occurring alongside its precursor, linalool.[3][4] Early research focused on the holistic properties of the essential oil. However, with advancements in analytical chemistry, researchers began to isolate and study the effects of individual phytochemicals. This shift led to a more nuanced understanding of how components like this compound contribute to the overall therapeutic profile of an essential oil. While the historical use was largely empirical, modern research aims to elucidate the specific molecular mechanisms underlying the observed effects of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the therapeutic effects of this compound.

Table 1: Anxiolytic and Sedative Effects of this compound

Experimental ModelAdministration RouteDoseKey FindingsReference
Swiss Albino Mice (Elevated Plus Maze & Light/Dark Apparatus)Intraperitoneal100, 200, 400 mg/kgDose-dependent increase in time spent in open arms and light compartment, with 400 mg/kg being the most potent.[5]
Pregnant Women (Inhalation)N/AEssential oils with high this compound contentReduction in Anger-Hostility and Tension-Anxiety scores.[6]
Cancer Patients (Inhalation before chemotherapy)N/AThis compoundDecreased anxiety and stress as measured by the Visual Analogue Scale (VAS).[6]
Mice (Elevated Plus Maze)InhalationLavender essential oil with varying this compound contentAnxiolytic effects observed, with a positive correlation between the combined linalool and this compound content and the time spent in open arms.[2]

Table 2: Anti-inflammatory Effects of this compound

Experimental ModelKey FindingsReference
HepG2 Cells (in vitro)Downregulated lipopolysaccharide (LPS)-induced NF-κB signaling by suppressing p65 expression and preventing IκBα degradation.[1][3][7]
Mice with Psoriasis-like Skin Lesions (in vivo)Reduced skin levels of IL-1β and TNF-α.[8]
Human Mast Cell Line (in vitro)Inhibited the activation of caspase-1 and NF-κB.[8]
Murine Brain Endothelial Cells (in vitro)Inhibited the expression of cell adhesion molecules and NF-κB activation.[8]
Rat Model of COPD and Hypertension (in vivo)Reduced TNF-α, IL-6, and MMP-9 levels in bronchoalveolar lavage fluid.[8]
Carrageenan-induced Edema in Rats (in vivo)Equi-molar doses showed less pronounced and more delayed anti-inflammatory effects compared to linalool, suggesting pro-drug behavior.[9]

Key Experimental Protocols

Anxiolytic Activity Assessment in Mice
  • Model: Swiss Albino Mice.[5]

  • Apparatus: Elevated Plus Maze (EPM) and Light/Dark Apparatus.[5]

  • Procedure:

    • This compound was administered intraperitoneally at doses of 100, 200, and 400 mg/kg.[5]

    • For the EPM test, mice were placed at the center of the maze, and the time spent in the open and closed arms was recorded over a 5-minute period. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[5]

    • For the Light/Dark Apparatus test, mice were placed in the dark compartment, and the time spent in the light and dark compartments, as well as the number of transitions between them, were recorded. An increase in the time spent in the light compartment suggests anxiolytic activity.[5]

    • Locomotor activity was assessed using an open field apparatus and an actophotometer to rule out sedative effects that could confound the results of the anxiety tests.[5]

In Vitro Anti-inflammatory Assay in HepG2 Cells
  • Model: Human hepatoma (HepG2) cell line.[1][7]

  • Procedure:

    • HepG2 cells were treated with this compound.[1][7]

    • Inflammation was induced using lipopolysaccharide (LPS).[1][7]

    • The expression of key proteins in the NF-κB signaling pathway (p65, IκBα) was analyzed using Western blotting.[3]

    • The nuclear translocation of the p65 subunit was visualized using confocal microscopy.[1]

    • NF-κB DNA-binding activity was assessed using an electrophoretic mobility shift assay (EMSA).[1]

    • The expression of the pro-inflammatory cytokine interleukin-6 (IL-6) was measured by quantitative PCR.[3]

Signaling Pathways and Mechanisms of Action

This compound exerts its therapeutic effects through the modulation of several key signaling pathways.

Anti-inflammatory Action via NF-κB Pathway Inhibition

This compound has been shown to mitigate inflammatory responses by inhibiting the canonical NF-κB signaling pathway. In response to pro-inflammatory stimuli like LPS, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, such as IL-6 and TNF-α. This compound intervenes in this cascade by preventing the degradation of IκBα and suppressing the expression and nuclear translocation of the p65 subunit.[1][3][7]

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50 | Phosphorylation p65_p50 p65-p50 IkBa_p65_p50->p65_p50 IκBα Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Transcription p65_p50_nuc->Inflammatory_Genes Linalyl_Acetate This compound Linalyl_Acetate->IkBa_p65_p50 Inhibits Degradation

Inhibition of the NF-κB Signaling Pathway by this compound.
Neuromodulatory Effects on Neurotransmitter Systems

The anxiolytic and sedative properties of this compound are attributed to its interaction with multiple neurotransmitter systems.

  • GABAergic System: While some studies suggest that linalool, the precursor to this compound, positively modulates GABA-A receptors, research on this compound itself indicates it may not significantly alter GABAergic currents.[4][10][11] However, it is believed to enhance the anxiolytic effects of linalool.[2]

  • Glutamatergic System: this compound has been found to antagonize N-methyl-D-aspartate (NMDA) receptors, which are a type of glutamate receptor. By inhibiting these excitatory receptors, this compound can reduce neuronal excitability, contributing to its calming effects.[12][13]

  • Serotonergic and Dopaminergic Systems: Bioinformatics studies suggest that this compound may modulate serotonin transporters and have a strong affinity for serotonin 1A and dopamine D2 receptors, indicating its potential as an antidepressant.[6] It is also thought to influence the release of dopamine and serotonin in the limbic system.[14]

  • Cholinergic System: this compound has been reported to have acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activities, which would lead to an increase in the neurotransmitter acetylcholine.[6]

Neurotransmitter_Modulation cluster_GABA GABAergic System cluster_Glutamate Glutamatergic System cluster_Serotonin_Dopamine Serotonergic & Dopaminergic Systems cluster_Acetylcholine Cholinergic System Linalyl_Acetate This compound GABA_A GABA-A Receptor Linalyl_Acetate->GABA_A Potentiates Linalool's Effect NMDA NMDA Receptor Linalyl_Acetate->NMDA Antagonizes Serotonin_Transporter Serotonin Transporter Linalyl_Acetate->Serotonin_Transporter Modulates Serotonin_1A 5-HT1A Receptor Linalyl_Acetate->Serotonin_1A Binds Dopamine_D2 D2 Receptor Linalyl_Acetate->Dopamine_D2 Binds AChE_BChE AChE & BChE Linalyl_Acetate->AChE_BChE Inhibits Anxiolysis_GABA Anxiolysis GABA_A->Anxiolysis_GABA Excitability Neuronal Excitability NMDA->Excitability Mood_Regulation Mood Regulation Serotonin_Transporter->Mood_Regulation Serotonin_1A->Mood_Regulation Dopamine_D2->Mood_Regulation Acetylcholine ↑ Acetylcholine AChE_BChE->Acetylcholine

Modulation of Neurotransmitter Systems by this compound.

Conclusion and Future Directions

The historical reverence for lavender and other aromatic plants in promoting relaxation and well-being is now being substantiated by rigorous scientific investigation into their chemical constituents. This compound has emerged as a key player, with demonstrable anxiolytic and anti-inflammatory properties. The elucidation of its mechanisms of action, particularly its influence on the NF-κB pathway and various neurotransmitter systems, provides a molecular basis for its therapeutic potential.

For researchers and drug development professionals, this compound represents a promising natural compound for the development of novel therapeutics for anxiety, stress-related disorders, and inflammatory conditions. Future research should focus on clinical trials to establish its efficacy and safety in human populations, as well as on optimizing delivery systems to enhance its bioavailability and therapeutic effects. A deeper understanding of the synergistic interactions between this compound and other components of essential oils will also be crucial in harnessing the full therapeutic potential of these complex natural products.

References

Linalyl Acetate: A Comprehensive Technical Guide on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalyl acetate, a naturally occurring monoterpene ester and a major constituent of essential oils from plants like lavender and bergamot, is emerging as a promising therapeutic agent with a wide spectrum of pharmacological activities.[1][2][3] This technical guide provides an in-depth analysis of the current scientific evidence supporting the therapeutic potential of this compound. It consolidates preclinical data on its anti-inflammatory, antimicrobial, anxiolytic, and anticancer properties. Detailed experimental protocols and summarized quantitative data are presented to facilitate further research and drug development efforts. Furthermore, key signaling pathways involved in its mechanism of action are visualized to offer a clearer understanding of its molecular interactions. This document aims to serve as a comprehensive resource for researchers and professionals in the pharmaceutical and biotechnology sectors, highlighting the potential of this compound as a lead compound for novel therapeutic interventions.

Introduction

This compound (C₁₂H₂₀O₂) is the acetate ester of linalool and is a key aromatic component in many essential oils.[3] Traditionally, plants rich in this compound have been used in aromatherapy and folk medicine for their calming and anti-inflammatory effects.[4] Modern scientific investigation has begun to validate these traditional uses, uncovering a range of pharmacological activities that suggest its potential for development as a therapeutic agent for various pathological conditions.[1] This guide synthesizes the current state of research on this compound, focusing on its therapeutic applications and the underlying molecular mechanisms.

Therapeutic Potential and Mechanisms of Action

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects in various preclinical models.[1][5] Its primary mechanism of action in this context involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[6][7][8]

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

Studies have shown that this compound can effectively inhibit the activation of the canonical NF-κB pathway induced by inflammatory stimuli such as lipopolysaccharide (LPS).[6][7][8] This inhibition is achieved through the suppression of p65 expression and the prevention of IκBα degradation.[6][7][8] The degradation of IκBα is a crucial step that allows the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including cytokines like Interleukin-6 (IL-6). By preventing IκBα degradation, this compound effectively blocks this nuclear translocation and subsequent gene expression, leading to a reduction in the production of inflammatory mediators.[6]

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_p65_p50 IκBα p65 p50 IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65 p50 IkBa_p65_p50->p65_p50 IκBα degradation p65_p50_nuc p65 p50 p65_p50->p65_p50_nuc Nuclear Translocation Linalyl_Acetate This compound Linalyl_Acetate->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds to IL6 IL-6 Gene DNA->IL6 Transcription

Inhibition of the NF-κB Signaling Pathway by this compound.
Antimicrobial Activity

This compound has demonstrated activity against a range of microorganisms, including both Gram-positive and Gram-negative bacteria.[9] Its antimicrobial effect is thought to stem, at least in part, from its ability to perturb the lipid fraction of the microbial plasma membrane, leading to altered permeability and leakage of intracellular components.[9]

Studies have shown that this compound inhibits the growth of Staphylococcus aureus and Escherichia coli.[9] While its activity against Gram-positive bacteria appears to be more pronounced, it also exhibits effects against Gram-negative species.[9] The lipophilicity of this compound may facilitate its passage across cell membranes, allowing it to interact with intracellular targets, which could also contribute to its antibacterial action.[9]

Anxiolytic and Neuroprotective Effects

This compound is a significant contributor to the anxiolytic effects of lavender oil.[10] Preclinical studies in animal models have shown that this compound can increase the anxiolytic effect of linalool.[10] While the exact mechanisms are still under investigation, it is suggested that these effects may be mediated through interactions with the glutamatergic and serotonergic systems.[11] Specifically, this compound and linalool may interact with and inhibit NMDA glutamate receptors and bind to the serotonin transporter.[11]

Furthermore, this compound has shown potential in preventing mild cognitive impairment (MCI) by targeting oxidative stress, inflammation, and endothelial dysfunction, which are associated with the pathogenesis of MCI.[1] It has been shown to have neuroprotective properties against oxidative stress and inflammatory responses in neuronal and microglial cells.[1]

Anticancer Potential

Emerging evidence suggests that this compound possesses anticancer properties. Studies have indicated that essential oils containing this compound exhibit cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and lung carcinoma (A549).[12] The proposed mechanisms for its anticancer activity include the induction of apoptosis and the generation of oxidative stress in cancer cells.[13]

Quantitative Data Summary

The following tables summarize the quantitative data from various preclinical studies on this compound.

Table 1: Anti-inflammatory Activity of this compound

Experimental ModelCell Line/AnimalStimulantThis compound Concentration/DoseMeasured EffectReference
In vitroHepG2 cellsLPSNot specifiedDownregulation of LPS-induced NF-κB expression[6]
In vitroHepG2 cellsLPSNot specifiedSuppression of LPS-induced p65 expression[6]
In vitroHepG2 cellsLPSNot specifiedPrevention of IκBα degradation[6]
In vitroHepG2 cellsLPSNot specifiedDownregulation of LPS-induced IL-6 expression[6]
In vivoRatsCarrageenan32, 64, 96 mg/kgReduction of paw edema[5]

Table 2: Antimicrobial Activity of this compound

MicroorganismAssayMIC/EffectReference
Staphylococcus aureusBroth microdilutionLess toxic than thymol and (+)menthol[9]
Escherichia coliBroth microdilutionLess toxic than (+)menthol[9]

Table 3: Anxiolytic Activity of this compound

Animal ModelAdministration RouteDoseBehavioral TestObserved EffectReference
RatsInhalationNot specifiedNot specifiedIncreased anxiolytic effect of linalool[10]
RatsIntraperitoneal30 mg/kg (in essential oil)Elevated plus maze, Dark-light testAnxiolytic effect[11]

Table 4: Anticancer Activity of this compound

Cell LineAssayIC50/EffectReference
HepG2 (Hepatocellular carcinoma)MTT assayIC50: 67.8 µg/ml (of essential oil)[12]
A549 (Lung carcinoma)MTT assayIC50: 12 µg/ml (of essential oil)[12]
MCF-7 (Breast cancer)MTT assayCo-treatment with cisplatin inhibited ~60% of cells[14]

Table 5: Toxicological Data for this compound

TestSpeciesRouteValueReference
Acute Oral LD50RatOral> 9,000 mg/kg[15]
Acute Dermal LD50RabbitDermal> 5,000 mg/kg[15]
Reproductive/Developmental NOAELRatOral500 mg/kg bw/day[16]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the cited studies.

In Vitro Anti-inflammatory Assay in HepG2 Cells
  • Cell Culture: Human hepatoma HepG2 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with this compound for a specified duration, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Western Blotting: To analyze the expression of NF-κB pathway proteins (p65, IκBα), cell lysates are prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. The membrane is then incubated with primary antibodies specific to the target proteins and subsequently with a secondary antibody conjugated to horseradish peroxidase. Protein bands are visualized using an enhanced chemiluminescence detection system.

  • Quantitative PCR (qPCR): To measure the expression of IL-6 mRNA, total RNA is extracted from the cells and reverse-transcribed into cDNA. qPCR is then performed using specific primers for IL-6 and a housekeeping gene for normalization.

  • Confocal Microscopy: To visualize the nuclear translocation of p65, cells grown on coverslips are treated as described above, then fixed, permeabilized, and stained with an anti-p65 antibody followed by a fluorescently labeled secondary antibody. The nucleus is counterstained with DAPI. Images are captured using a confocal microscope.

  • Electrophoretic Mobility Shift Assay (EMSA): To assess NF-κB DNA-binding activity, nuclear extracts are prepared and incubated with a radiolabeled oligonucleotide probe containing the NF-κB consensus sequence. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography.[6][7]

Below is a diagram representing the general experimental workflow for in vitro anti-inflammatory studies.

experimental_workflow cluster_protein Protein Level cluster_rna RNA Level cluster_imaging Cellular Localization cluster_dna_binding DNA Interaction start Start: HepG2 Cell Culture treatment Treatment: 1. This compound 2. LPS Stimulation start->treatment cell_lysis Cell Lysis / RNA Extraction treatment->cell_lysis imaging Immunofluorescence Imaging treatment->imaging protein_analysis Protein Analysis cell_lysis->protein_analysis rna_analysis RNA Analysis cell_lysis->rna_analysis dna_binding DNA Binding Assay cell_lysis->dna_binding western_blot Western Blot (p65, IκBα) protein_analysis->western_blot qpcr qPCR (IL-6) rna_analysis->qpcr confocal Confocal Microscopy (p65 translocation) imaging->confocal emsa EMSA dna_binding->emsa

Experimental Workflow for In Vitro Anti-inflammatory Studies.
Antimicrobial Susceptibility Testing

  • Broth Microdilution Method: The minimum inhibitory concentration (MIC) of this compound against bacterial strains is determined using the broth microdilution method. Serial dilutions of this compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated under appropriate conditions, and the MIC is defined as the lowest concentration of this compound that inhibits visible microbial growth.[17]

In Vivo Anxiolytic Activity Assessment
  • Animals: Male Wistar rats or Swiss albino mice are commonly used.

  • Administration: this compound, often as a component of an essential oil, is administered via intraperitoneal injection or inhalation.

  • Elevated Plus Maze (EPM) Test: This test is based on the natural aversion of rodents to open and elevated spaces. The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.

  • Dark-Light Box Test: This test utilizes the conflict between the innate tendency of rodents to explore a novel environment and their aversion to brightly lit areas. The apparatus consists of a dark and a light compartment. Anxiolytic agents increase the time spent in the light compartment.

  • Open Field Test: This test is used to assess general locomotor activity and anxiety-like behavior. A decrease in activity in the center of the open field is indicative of anxiety.[11]

Safety and Toxicology

This compound is generally considered to have low acute toxicity.[15][16] The oral LD50 in rats is greater than 9,000 mg/kg, and the dermal LD50 in rabbits is greater than 5,000 mg/kg, indicating it is virtually nontoxic after a single ingestion or dermal application.[15] In repeated dose and reproductive toxicity studies, the No-Observed-Adverse-Effect Level (NOAEL) for reproduction/developmental toxicity was determined to be 500 mg/kg bw/day.[16] Mutagenicity studies have shown no indication that the substance is mutagenic.[15] While this compound is used in cosmetics and is generally considered safe, it may cause skin irritation in some individuals and has the potential to cause an allergic skin reaction.[15][18]

Conclusion and Future Directions

The existing body of scientific literature strongly supports the therapeutic potential of this compound across several key areas, including inflammation, microbial infections, anxiety, and cancer. Its well-defined mechanism of action in modulating the NF-κB signaling pathway provides a solid foundation for its development as an anti-inflammatory agent. While preclinical data are promising, further research is warranted to fully elucidate its therapeutic efficacy and safety profile in humans.

Future research should focus on:

  • Conducting well-designed clinical trials to evaluate the efficacy of this compound in human diseases.

  • Optimizing drug delivery systems to enhance its bioavailability and target-specific action.

  • Investigating its potential synergistic effects with existing therapeutic agents.

  • Further exploring its molecular targets and signaling pathways in different disease contexts.

References

Neuropharmacological Effects of Linalyl Acetate Inhalation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalyl acetate, a primary constituent of lavender and clary sage essential oils, has garnered significant scientific interest for its diverse neuropharmacological effects. This technical guide provides an in-depth overview of the current understanding of this compound's mechanisms of action following inhalation. It summarizes key quantitative data, details established experimental protocols, and visualizes the involved signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of novel therapeutics targeting the central nervous system.

Introduction

This compound is a monoterpene ester recognized for its characteristic floral and fruity aroma. Beyond its use in perfumery, preclinical and clinical studies have suggested its potential as an anxiolytic, sedative, anti-inflammatory, and neuroprotective agent.[1] Inhalation represents a non-invasive and rapid route of administration, allowing for direct access to the central nervous system via the olfactory pathway and subsequent systemic absorption. This guide focuses specifically on the neuropharmacological consequences of this compound inhalation, providing a technical foundation for further investigation.

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the neuropharmacological effects of this compound.

Table 1: Anxiolytic and Sedative Effects

Experimental ModelSpeciesDoses/ConcentrationKey FindingsReference(s)
Elevated Plus MazeMice200, 400, 800 mg/kg (oral)Dose-dependent increase in time spent in open arms; 400 mg/kg most potent.[2]
Light/Dark Box TestMiceInhalationIncreased time spent in the light compartment.[3][4]
Social Interaction TestMiceInhalationIncreased social interaction time.[3]
Aggressive BehaviorMiceInhalationDecreased aggressive behaviors.[3]
Sedative EffectsMiceInhalation of 2.74 mg/L air for 90 minsReduced motor activity.[5]

Table 2: Receptor and Enzyme Interactions

TargetAssay TypePreparationValueReference(s)
NMDA ReceptorRadioligand BindingRat brain homogenatesKi: 0.54 µl/ml[6]
Acetylcholinesterase (AChE)Enzyme Inhibitionin vitroIC50: 82 µg/mL[3][7]
Butyrylcholinesterase (BChE)Enzyme Inhibitionin vitroIC50: 169 µg/mL[3][7]
Serotonin 1A (5-HT1A) ReceptorBioinformaticsin silicoStrong affinity predicted.[3][7]
Dopamine D2 ReceptorBioinformaticsin silicoStrong affinity predicted.[3][7]
GABA-A ReceptorElectrophysiologyHEK293 cellsNon-significant potentiation of GABAergic currents.[6][8][9]

Table 3: Anti-inflammatory and Antioxidant Effects

EffectCell/Animal ModelKey FindingsReference(s)
Reduced IL-1β and TNF-αMice with psoriasis-like lesionsDecreased skin levels of pro-inflammatory cytokines.[3]
Inhibited NF-κB activationMurine brain endothelial cellsPrevented TNF-α-induced NF-κB activation.[3]
Reduced ROS generationMicroglial and neuron-like cellsDecreased reactive oxygen species production under ischemic conditions.[3][7]
Reduced LDH releaseMicroglial and neuron-like cellsAttenuated lactate dehydrogenase release, indicating reduced cell damage.[3][7]

Core Mechanisms of Action

This compound exerts its neuropharmacological effects through a multi-target mechanism, engaging with several key neurotransmitter systems and cellular pathways.

Modulation of Glutamatergic Neurotransmission

A primary mechanism underlying the effects of this compound is its interaction with the glutamatergic system. It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a critical ion channel involved in excitatory synaptic transmission, learning, and memory.[6] By binding to the NMDA receptor, this compound can modulate neuronal excitability, which may contribute to its anxiolytic and sedative properties. The presence of the acetate group appears to enhance its activity at the NMDA receptor compared to its precursor, linalool.[6]

Interaction with the GABAergic System

While the evidence is not as robust as for NMDA receptor antagonism, some studies suggest that this compound may modulate the GABAergic system. However, direct potentiation of GABA-A receptor currents by this compound appears to be non-significant.[6][8][9] Further research is needed to clarify the precise nature and significance of its interaction with GABAergic neurotransmission.

Cholinergic System Inhibition

This compound has been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[3][7] By inhibiting these enzymes, this compound can increase the synaptic levels of acetylcholine, a neurotransmitter crucial for cognitive functions such as learning and memory.

Influence on Monoaminergic Systems

Bioinformatic studies predict that this compound has a strong binding affinity for serotonin 1A (5-HT1A) and dopamine D2 receptors.[3][7] Modulation of these receptors is a key mechanism for many anxiolytic and antidepressant drugs. However, these in silico findings require experimental validation to confirm the functional consequences of these interactions.

Anti-inflammatory and Antioxidant Pathways

This compound demonstrates significant anti-inflammatory and antioxidant properties within the central nervous system. It can suppress neuroinflammatory processes by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).[3][4] Furthermore, this compound can mitigate oxidative stress by reducing the production of reactive oxygen species (ROS) and protecting neuronal cells from damage.[3][7]

Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound inhalation.

NMDA_Receptor_Antagonism Linalyl_Acetate This compound (Inhaled) NMDA_Receptor NMDA Receptor Linalyl_Acetate->NMDA_Receptor Antagonizes Calcium_Influx Ca²+ Influx NMDA_Receptor->Calcium_Influx Mediates Glutamate Glutamate Glutamate->NMDA_Receptor Activates Neuronal_Excitation Reduced Neuronal Excitability Calcium_Influx->Neuronal_Excitation Anxiolytic_Sedative Anxiolytic & Sedative Effects Neuronal_Excitation->Anxiolytic_Sedative

Caption: this compound's Antagonism of the NMDA Receptor.

Anti_Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus Inflammatory_Stimulus e.g., TNF-α NF_kB_Activation NF-κB Activation Inflammatory_Stimulus->NF_kB_Activation Linalyl_Acetate This compound (Inhaled) Linalyl_Acetate->NF_kB_Activation Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NF_kB_Activation->Proinflammatory_Cytokines Upregulates Neuroinflammation Reduced Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation

Caption: Anti-inflammatory Pathway of this compound.

Antioxidant_Mechanism Linalyl_Acetate This compound (Inhaled) ROS_Production ROS Production Linalyl_Acetate->ROS_Production Reduces Oxidative_Stress Oxidative Stress (e.g., Ischemia) Oxidative_Stress->ROS_Production Neuronal_Damage Neuronal Damage (LDH Release) ROS_Production->Neuronal_Damage Neuroprotection Neuroprotection Neuronal_Damage->Neuroprotection

Caption: Antioxidant Mechanism of this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies for investigating the neuropharmacological effects of this compound inhalation.

Inhalation Exposure in Rodents

Objective: To administer this compound via inhalation to rodents in a controlled environment to assess its behavioral and neurochemical effects.

Methodology:

  • Chamber Design: A dynamic, whole-body or nose-only inhalation chamber is utilized.[10][11][12][13] The chamber volume and airflow rate are critical parameters to ensure a homogenous and stable concentration of the test substance.[10] For mice, a small volume (e.g., 0.324 L) and low flow rate (e.g., 0.97 L/h) can be used to maximize the concentration difference between the inlet and outlet.[14] A recirculation line can be added to ensure the atmosphere is well-mixed.[14]

  • Vapor Generation: this compound is vaporized into a stream of filtered air. The concentration can be controlled by adjusting the temperature of a diffusion tube containing the substance and the airflow rate.

  • Concentration Monitoring: The concentration of this compound in the chamber is monitored in real-time using gas chromatography with a flame ionization detector (GC-FID) or other suitable analytical methods.

  • Exposure Duration: The duration of exposure can vary depending on the experimental endpoint. For acute behavioral tests, an exposure period of 30-60 minutes is common.

  • Control Group: A control group of animals is exposed to filtered air under identical conditions.

Behavioral Assays for Anxiolytic Effects

Objective: To assess the anxiety-reducing effects of inhaled this compound in rodents.

5.2.1. Elevated Plus Maze (EPM)

  • Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[1][15][16][17][18]

  • Procedure:

    • Following inhalation exposure, each mouse is placed in the center of the maze, facing an open arm.[16]

    • The animal is allowed to freely explore the maze for a set period (typically 5 minutes).[15][17]

    • Behavior is recorded using a video tracking system.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Total distance traveled (to assess general locomotor activity).

  • Interpretation: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

5.2.2. Light/Dark Box Test

  • Apparatus: A box divided into a dark, enclosed compartment and a light, open compartment.

  • Procedure:

    • After inhalation, a mouse is placed in the dark compartment.

    • The animal is allowed to move freely between the two compartments for a defined period (e.g., 10 minutes).

    • Behavior is monitored via a video camera.

  • Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between compartments.

  • Interpretation: An increase in the time spent in the light compartment suggests an anxiolytic-like effect.

Neurotransmitter Quantification

Objective: To measure the levels of neurotransmitters and their metabolites in specific brain regions following this compound inhalation.

Methodology (HPLC with Electrochemical Detection - HPLC-ECD):

  • Tissue Collection: Immediately after inhalation exposure, animals are euthanized, and brains are rapidly dissected on ice to isolate specific regions of interest (e.g., hippocampus, prefrontal cortex, striatum).[19]

  • Sample Preparation:

    • Brain tissue is homogenized in a suitable buffer (e.g., perchloric acid).[19]

    • The homogenate is centrifuged to precipitate proteins.

    • The supernatant is filtered prior to injection into the HPLC system.

  • Chromatographic Separation:

    • A reverse-phase C18 column is commonly used.[19]

    • The mobile phase composition is optimized for the separation of the neurotransmitters of interest (e.g., a mixture of buffer, methanol, and an ion-pairing agent).

  • Detection: An electrochemical detector is used to quantify the eluting neurotransmitters based on their oxidation or reduction potential.

  • Quantification: The concentration of each neurotransmitter is determined by comparing the peak area to that of a known standard curve.

In Vitro Electrophysiology (Patch-Clamp)

Objective: To investigate the direct effects of this compound on neuronal ion channels and synaptic transmission.

Methodology (Whole-Cell Patch-Clamp on Cultured Neurons or Brain Slices):

  • Preparation: Primary neuronal cultures are prepared from specific brain regions, or acute brain slices are obtained.

  • Recording Setup: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron.[20][21][22][23][24] The membrane is then ruptured to achieve the whole-cell configuration.

  • Solutions:

    • External Solution (aCSF): Typically contains (in mM): 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose, bubbled with 95% O2/5% CO2.[20]

    • Internal Solution (for recording): A common composition includes (in mM): 115 K-Gluconate, 4 NaCl, 0.3 GTP-NaCl, 2 ATP-Mg, and 40 HEPES, with pH adjusted to 7.2.[22]

  • This compound Application: this compound is dissolved in the external solution and perfused over the recorded neuron.

  • Data Acquisition:

    • Voltage-Clamp Mode: The membrane potential is held constant to record synaptic currents (e.g., AMPA or NMDA receptor-mediated currents) or voltage-gated ion channel currents.

    • Current-Clamp Mode: The membrane potential is recorded to measure changes in neuronal excitability, such as firing frequency and action potential characteristics.

Conclusion and Future Directions

The available evidence strongly suggests that this compound inhalation produces significant neuropharmacological effects, primarily through the modulation of glutamatergic, cholinergic, and inflammatory pathways. Its anxiolytic and potential neuroprotective properties make it a compelling candidate for further investigation as a therapeutic agent.

Future research should focus on:

  • Elucidating detailed dose-response relationships for its various neuropharmacological effects following inhalation.

  • Confirming its interactions with monoaminergic receptors through radioligand binding and functional assays.

  • Identifying the specific downstream signaling cascades activated by its interaction with neuronal receptors.

  • Conducting well-controlled clinical trials to evaluate its efficacy and safety in human populations for conditions such as anxiety and mild cognitive impairment.

This technical guide provides a solid foundation for these future endeavors, summarizing the current knowledge and offering detailed methodological considerations to guide further research in this promising area of neuropharmacology.

References

Linalyl Acetate: A Versatile Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Linalyl acetate, a naturally occurring monoterpene ester, is widely recognized for its characteristic fresh, floral, and citrusy aroma, making it a staple in the fragrance and flavor industries.[1][2][3] Beyond its olfactory properties, this compound serves as a versatile and economically significant precursor in organic synthesis. Its unique structural features, including a tertiary allylic acetate and two reactive double bonds, provide multiple avenues for synthetic transformations, leading to a diverse array of valuable molecules, from intricate natural products to novel bioactive compounds. This technical guide explores the core utility of this compound as a starting material in organic synthesis, providing detailed experimental protocols for key transformations and summarizing critical data for easy reference.

Chemical Reactivity and Synthetic Potential

This compound's synthetic utility stems from its distinct functional groups:

  • Tertiary Allylic Acetate: This group can be hydrolyzed to the corresponding tertiary alcohol, linalool, or be subjected to substitution reactions.

  • Trisubstituted Double Bond: This internal double bond is susceptible to a variety of addition and cyclization reactions.

  • Monosubstituted Double Bond: The terminal vinyl group offers a site for selective transformations.

These reactive sites allow for a range of synthetic manipulations, including cyclizations, epoxidations and subsequent ring-opening reactions, acid-catalyzed rearrangements, and various oxidation and reduction reactions.

Key Synthetic Transformations of this compound

This section details several key synthetic transformations that highlight the versatility of this compound as a precursor.

Sulfanyl Radical-Induced Cyclization for the Synthesis of Iridoids

This compound is a valuable precursor for the synthesis of iridoids, a class of monoterpenoids with diverse biological activities. A key strategy involves a sulfanyl radical-induced cyclization to form the characteristic iridane skeleton. This approach has been successfully employed in the total synthesis of (±)-dehydroiridomyrmecin.[4]

Reaction Scheme:

G Linalyl_Acetate This compound Iridane_Intermediate Iridane Skeleton Intermediate Linalyl_Acetate->Iridane_Intermediate PhSCH2CH2SH, AIBN Benzene, reflux Dehydroiridomyrmecin Dehydroiridomyrmecin Iridane_Intermediate->Dehydroiridomyrmecin Further steps

Caption: Sulfanyl radical-induced cyclization of this compound.

Experimental Protocol: Synthesis of the Iridane Skeleton

  • Materials: this compound, 2-phenylethanethiol (PhCH2CH2SH), azobisisobutyronitrile (AIBN), benzene (or a safer alternative like toluene), standard glassware for reflux reactions.

  • Procedure:

    • To a solution of this compound in refluxing benzene, add 2-phenylethanethiol and a catalytic amount of AIBN.

    • Maintain the reaction at reflux for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the cyclized product containing the iridane skeleton.

Quantitative Data:

Reactant/ProductMolar RatioYield (%)Reference
This compound1-[4]
2-Phenylethanethiol1.2-[4]
AIBN0.1-[4]
Iridane Product-87-93[4]
Epoxidation and Regioselective Ring-Opening

The double bonds of this compound can be selectively epoxidized, providing a versatile intermediate for further functionalization. The resulting epoxide can undergo regioselective ring-opening with various nucleophiles to introduce new functional groups, leading to a range of linalool derivatives.

Reaction Scheme:

G Linalyl_Acetate This compound Epoxide This compound Epoxide Linalyl_Acetate->Epoxide m-CPBA DCM, 0 °C to rt Azido_Alcohol Azido Alcohol Derivative Epoxide->Azido_Alcohol NaN3, H2O pH controlled G Linalyl_Acetate This compound alpha_Terpineol α-Terpineol Linalyl_Acetate->alpha_Terpineol Aqueous Acid (e.g., H3PO4/AcOH)

References

Methodological & Application

Synthesis of Linalyl Acetate from Linalool and Acetic Anhydride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of linalyl acetate from linalool and acetic anhydride. This compound, a key component in the fragrance and flavor industries, is synthesized through the esterification of linalool. This process can be efficiently catalyzed by various acids or bases, each with specific advantages in terms of reaction time, temperature, and yield.

Overview of Synthetic Pathway

The synthesis of this compound is achieved by the reaction of linalool with acetic anhydride. This reaction is an esterification where the hydroxyl group of linalool attacks the carbonyl carbon of acetic anhydride, leading to the formation of this compound and acetic acid as a byproduct. The use of a catalyst is crucial to increase the reaction rate and improve the yield.

Comparative Data of Catalytic Syntheses

The choice of catalyst significantly influences the reaction parameters and outcomes. Below is a summary of quantitative data from various catalytic methods for the synthesis of this compound.

CatalystLinalool:Acetic Anhydride (Molar Ratio)Catalyst Loading (wt% of total reactants)Temperature (°C)TimeLinalool Conversion (%)This compound Yield (%)Reference
p-Toluenesulfonic acid1:1 - 1:40.05 - 0.255 - 4510 - 150 min>97>80[1][2]
Methyl Modified Melamine1:1.5 - 1:30.02 - 0.0570 - 904 - 7 hNot specifiedNot specified[3]
4-Dimethylaminopyridine (DMAP)1:1 - 1:30.12 - 0.5450 - 1205 - 15 h>97>80[4]
Uncatalyzed (in Supercritical CO2)1:2.52.5 (catalyst not specified)306.5 h93.2453.78 (as part of total esters)[5]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using different catalysts are provided below.

Protocol 1: Synthesis using p-Toluenesulfonic Acid Catalyst

This protocol outlines the esterification of linalool using p-toluenesulfonic acid as the catalyst.[1][2]

Materials:

  • Linalool

  • Acetic anhydride

  • p-Toluenesulfonic acid

  • 250 mL three-necked flask

  • Heating oil bath with stirrer

  • Dilute lye solution (e.g., 5% sodium hydroxide)

  • Water

  • Separatory funnel

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a stirrer and placed in a heating oil bath, add linalool and acetic anhydride in a molar ratio between 1:1 and 1:4.

  • Catalyst Addition: Add p-toluenesulfonic acid, corresponding to 0.05-0.25 wt% of the total reactant mass, to the flask.

  • Reaction: Stir the mixture and heat to a temperature between 5°C and 45°C. Maintain the reaction for 10 to 150 minutes.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Washing: Transfer the reaction mixture to a separatory funnel. Wash with a dilute lye solution to neutralize the acidic catalyst and any unreacted acetic anhydride. Subsequently, wash with water to remove any remaining salts.

  • Purification: Separate the organic layer and perform vacuum distillation to obtain pure this compound.

Protocol 2: Synthesis using Methyl Modified Melamine Catalyst

This method employs a solid, recoverable catalyst for the synthesis.[3]

Materials:

  • Linalool

  • Acetic anhydride

  • Methyl modified melamine catalyst

  • Reaction vessel with heating and stirring capabilities

  • Filtration apparatus

Procedure:

  • Reaction Setup: Charge the reaction vessel with linalool and acetic anhydride at a molar ratio of 1:1.5 to 1:3.

  • Catalyst Addition: Add the methyl modified melamine catalyst, amounting to 0.02-0.05 wt% of the total reactants.

  • Reaction: Heat the mixture to 70-90°C under normal atmospheric pressure and maintain the reaction with stirring for 4 to 7 hours.

  • Catalyst Removal: After the reaction, cool the mixture. The solid catalyst can be removed by filtration.

  • Purification: The filtrate, containing this compound, can be further purified by vacuum distillation.

Protocol 3: Synthesis using 4-Dimethylaminopyridine (DMAP) Catalyst

This protocol utilizes a highly effective acylation catalyst.[4]

Materials:

  • Linalool

  • Acetic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Reaction vessel with temperature control and stirrer

  • Dilute acid solution (e.g., 5% HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: Combine linalool and acetic anhydride (molar ratio of 1:1 to 1:3) in the reaction vessel.

  • Catalyst Addition: Add DMAP as the catalyst, with a loading of 0.12-0.54% of the total reactant mass.

  • Reaction: Heat the reaction mixture to a temperature between 50°C and 120°C and stir for 5 to 15 hours.

  • Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether).

  • Washing: Wash the organic phase sequentially with a dilute acid solution to remove DMAP, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to yield pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

G General Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reactants Linalool & Acetic Anhydride mixing Mixing of Reactants and Catalyst reactants->mixing catalyst Catalyst Selection (e.g., p-TSA, DMAP) catalyst->mixing heating Controlled Heating & Stirring mixing->heating cooling Cooling of Reaction Mixture heating->cooling washing Neutralization & Washing cooling->washing separation Phase Separation washing->separation drying Drying of Organic Phase separation->drying distillation Vacuum Distillation drying->distillation product Pure this compound distillation->product

Caption: General experimental workflow for the synthesis of this compound.

References

Application Note: GC-MS Analysis of Linalyl Acetate for Quality Control and Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linalyl acetate is a naturally occurring monoterpenoid and the acetate ester of linalool. It is a primary constituent of many essential oils, most notably those from lavender (Lavandula angustifolia) and bergamot (Citrus bergamia), contributing significantly to their characteristic floral and fruity aromas.[1][2][3] In the pharmaceutical, cosmetic, and flavor industries, the precise identification and quantification of this compound are critical for quality control, authenticity assessment, and formulation development.[4][5] Gas chromatography-mass spectrometry (GC-MS) is the definitive analytical technique for this purpose, offering high-resolution separation and unambiguous compound identification.[6]

This document provides a detailed protocol for the qualitative and quantitative analysis of this compound using GC-MS, covering sample preparation, instrumental parameters, and data analysis.

Principle of the Method

Gas chromatography-mass spectrometry (GC-MS) combines two powerful analytical techniques to identify and quantify volatile and semi-volatile compounds in a sample.[7] First, gas chromatography (GC) separates the components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

Following separation, the eluted compounds enter the mass spectrometer (MS). In the ion source, molecules are typically ionized by electron impact (EI), causing them to fragment into characteristic patterns of ions. These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a "molecular fingerprint," which can be compared against spectral libraries for definitive identification.[7]

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation:

    • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

    • Autosampler

    • Capillary GC Column (e.g., DB-5ms, HP-5MS, or HP-INNOWax)

    • Data Acquisition and Processing Software (e.g., ChemStation)

  • Reagents and Consumables:

    • This compound standard (≥97% purity)

    • High-purity solvent (e.g., Hexane, Cyclohexane, or Dichloromethane, GC grade)[7][8]

    • High-purity Helium (carrier gas)

    • Anhydrous Sodium Sulfate (for drying extracts, if necessary)

    • 2 mL autosampler vials with caps

    • Micropipettes and tips

2. Sample Preparation

The goal of sample preparation is to dilute the sample to a concentration suitable for GC-MS analysis, typically around 10 µg/mL, to avoid column overloading and detector saturation.[8]

  • For Essential Oils or Liquid Samples:

    • Create a stock solution by accurately transferring 20 µL of the essential oil into a 2.0 mL volumetric flask.

    • Dilute to the mark with hexane (or another suitable solvent). This creates a 1:100 dilution.

    • Further dilutions can be made as needed. For many applications, a final dilution of 1:200 is appropriate.[9]

    • Transfer approximately 1.5 mL of the final solution into a GC autosampler vial for analysis.

  • For Solid Samples (e.g., Lavender Florets):

    • Collect a known mass of the sample (e.g., 30 fully open florets) into a 10 mL vial.[10]

    • Add a precise volume of extraction solvent (e.g., 1 mL of hexane).

    • Vortex the vial for 30 minutes to assist in the extraction of volatile compounds.[10]

    • Allow the solid material to settle.

    • Transfer the supernatant (the hexane extract) to a GC vial for analysis.

3. GC-MS Instrumental Method

The following table summarizes a typical set of GC-MS parameters for the analysis of this compound. Parameters should be optimized based on the specific instrument and column used.

Parameter Condition Parameter Condition
Gas Chromatograph (GC) Mass Spectrometer (MS)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)[2] or HP-INNOWax (30 m x 0.25 mm, 0.25 µm)[10][11]Ionization Mode Electron Impact (EI)
Carrier Gas Helium (99.999% purity)Ionization Energy 70 eV[7]
Flow Rate 0.8 - 1.5 mL/min (Constant Flow)[2][4]Ion Source Temp. 230 °C[7]
Injector Temp. 250 °C[2][7]Transfer Line Temp. 250 - 300 °C[2]
Injection Mode Split (Ratio 25:1 to 50:1) or Splitless[7]Quadrupole Temp. 150 °C[7]
Injection Volume 1 µLScan Range (m/z) 50 - 500 amu[11]
Oven Program Start at 60°C, ramp at 3°C/min to 240°C[3] (Alternative: 40°C (3 min hold), ramp 10°C/min to 300°C (10 min hold))[2]Solvent Delay 3 - 5 minutes

4. Data Acquisition and Analysis

  • Sequence Setup: Set up a sequence in the instrument software including solvent blanks, calibration standards (if performing absolute quantification), and samples.

  • Data Acquisition: Run the sequence to acquire the chromatograms and mass spectra.

  • Qualitative Analysis (Identification):

    • Identify the peak corresponding to this compound by its retention time.

    • Confirm the identity by comparing its mass spectrum with a reference spectrum from a standard library, such as the NIST Mass Spectral Library.[10][11] The fragmentation pattern is the key identifier.

  • Quantitative Analysis:

    • Integrate the peak area of the identified this compound.

    • For relative quantification (e.g., percentage composition of an essential oil), calculate the percentage area of the this compound peak relative to the total area of all integrated peaks in the chromatogram.[10]

Data Presentation

Quantitative data should be summarized for clarity and comparison.

Table 1: Mass Spectral Data for this compound (EI, 70 eV)

The mass spectrum of this compound is characterized by several key fragment ions. While the molecular ion (M+) at m/z 196 is often weak or absent, the fragmentation pattern is highly reproducible.

Mass-to-Charge Ratio (m/z)Relative Intensity (%)Putative Fragment Identity
43~100%[CH₃CO]⁺
93~70-80%[C₇H₉]⁺
121~30-40%[M - CH₃COO]⁺ - H₂O
136~20-30%[M - CH₃COOH]⁺ (Loss of acetic acid)
69~40-50%[C₅H₉]⁺
80~30-40%[C₆H₈]⁺

Note: Relative intensities are approximate and can vary slightly between instruments. Data compiled from NIST Mass Spectral Library and scientific literature.[12][13][14]

Visualization

GC-MS Experimental Workflow

The logical flow of the analytical process, from sample acquisition to final data interpretation, is crucial for obtaining reliable and reproducible results.

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Essential Oil or Plant Material Dilution Solvent Dilution (e.g., 1:100 in Hexane) Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial GC_Inject GC Injection (1 µL) Vial->GC_Inject GC_Column Separation on Capillary Column GC_Inject->GC_Column MS_Ionize Ionization (EI, 70 eV) GC_Column->MS_Ionize MS_Analyze Mass Analysis (Quadrupole) MS_Ionize->MS_Analyze Detector Detection MS_Analyze->Detector Processing Data Acquisition & Chromatogram Generation Detector->Processing Identify Peak Identification (Retention Time & Mass Spectrum) Processing->Identify Quantify Peak Integration & Quantification Identify->Quantify Library NIST Spectral Library Comparison Identify->Library Report Final Report (% this compound) Quantify->Report

Caption: Workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Linalyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and protocols for the quantitative analysis of linalyl acetate using High-Performance Liquid Chromatography (HPLC). These methods are suitable for researchers, scientists, and professionals involved in drug development, quality control of essential oils, and phytochemical analysis.

Introduction

This compound is a naturally occurring phytochemical, a monoterpene ester that is one of the principal components of the essential oils of lavender and bergamot.[1][2] It is widely used in the fragrance and flavor industries and is also investigated for its potential pharmacological activities, including anti-inflammatory effects.[3][4] Accurate and reliable quantitative analysis of this compound is crucial for the quality control of raw materials and finished products. HPLC is a powerful analytical technique for this purpose, offering high resolution, sensitivity, and specificity.

This document outlines two distinct HPLC methods for the determination of this compound:

  • Method 1: A comprehensive, stability-indicating reverse-phase HPLC (RP-HPLC) method for the simultaneous determination of 22 components in essential oils, including this compound. This method is suitable for complex matrices and stability studies.

  • Method 2: A simple, isocratic RP-HPLC method for the routine analysis of this compound. This method is designed for rapid quality control and quantification in less complex samples.

Method 1: Simultaneous Determination of 22 Components in Essential Oils by RP-HPLC

This method provides a robust and specific approach for the simultaneous quantification of 22 components commonly found in essential oils, including this compound. The chromatographic separation is achieved using a C18 column with a ternary gradient mobile phase.[5][6]

Data Presentation
ParameterValueReference
Column Wakosil–II C18[5][6]
Mobile Phase A: 30 mM Ammonium Acetate Buffer (pH 4.7)[5][6]
B: Methanol[5][6]
C: Acetonitrile[5][6]
Gradient Program 0-70 min: 100% A (Isocratic)[5][6]
70-75 min: Linear gradient to 100% B[5][6]
75-125 min: 100% B (Isocratic)[5][6]
125-130 min: Linear gradient to 100% C[5][6]
130-150 min: 100% C (Isocratic)[5][6]
150-160 min: Re-equilibration to 100% A[6]
Flow Rate Not Specified
Detection Not Specified (likely UV-Vis)
Linearity (R²) for all 22 components > 0.999[6]
Limit of Detection (LOD) Determined for all components[6]
Limit of Quantification (LOQ) Determined for all components[6]

Note: Specific retention time, LOD, and LOQ for this compound were not individually reported in the source material.

Experimental Protocol

1. Preparation of Mobile Phase A (30 mM Ammonium Acetate Buffer, pH 4.7): 1.1. Dissolve 2.31 g of ammonium acetate in 1000 mL of HPLC-grade water. 1.2. Adjust the pH to 4.7 with acetic acid. 1.3. Filter the buffer solution through a 0.22 µm nylon filter.[5] 1.4. Degas the solution using sonication or vacuum filtration before use.

2. Standard Solution Preparation: 2.1. Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL. 2.2. Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the expected LOQ to 120% of the working concentration.

3. Sample Preparation (for essential oils): 3.1. Accurately weigh a suitable amount of the essential oil sample. 3.2. Dissolve the sample in methanol to achieve a final concentration within the calibration range. 3.3. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. HPLC Analysis: 4.1. Set up the HPLC system with the Wakosil–II C18 column and the specified mobile phases. 4.2. Program the gradient elution as detailed in the data table. 4.3. Inject the standard solutions and sample solutions. 4.4. Monitor the chromatogram at a suitable wavelength (e.g., 210 nm, as this compound has UV absorbance at lower wavelengths). 4.5. Construct a calibration curve by plotting the peak area of this compound against the concentration of the standard solutions. 4.6. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Workflow Diagram

G Method 1: HPLC Workflow for this compound in Essential Oils cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phases (A, B, C) hplc_setup HPLC System Setup (Column, Gradient Program) prep_mobile_phase->hplc_setup prep_standards Prepare this compound Standard Solutions injection Inject Standards and Samples prep_standards->injection prep_samples Prepare Essential Oil Sample Solutions prep_samples->injection chromatography Chromatographic Separation (Gradient Elution) hplc_setup->chromatography injection->chromatography detection UV-Vis Detection chromatography->detection calibration Construct Calibration Curve detection->calibration quantification Quantify this compound in Samples detection->quantification calibration->quantification result Report Results quantification->result

Caption: Workflow for the analysis of this compound in essential oils.

Method 2: Simple Isocratic RP-HPLC Method for Routine Analysis

This method provides a straightforward and rapid approach for the quantification of this compound using isocratic elution. It is well-suited for routine quality control where the sample matrix is less complex than in crude essential oils. This method is based on a common RP-HPLC approach for neutral compounds like this compound.[7]

Data Presentation
ParameterValueReference
Column Newcrom R1 or equivalent C18, 5 µm[7]
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid[7]
Flow Rate 1.0 mL/min(Typical)
Column Temperature 25 °C(Typical)
Detection Wavelength 210 nm(Typical)
Injection Volume 10 µL(Typical)
Retention Time Dependent on exact conditions, to be determined experimentally
Linearity (R²) ≥ 0.995(Typical acceptance criteria)[8]
LOD To be determined experimentally
LOQ To be determined experimentally
Experimental Protocol

1. Preparation of Mobile Phase: 1.1. Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 60:40 v/v). 1.2. Add 1.0 mL of phosphoric acid per 1000 mL of the mobile phase mixture. 1.3. Filter the mobile phase through a 0.45 µm membrane filter. 1.4. Degas the solution prior to use.

2. Standard Solution Preparation: 2.1. Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. 2.2. Create a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

3. Sample Preparation: 3.1. Dissolve the sample containing this compound in the mobile phase to an expected concentration within the linear range of the assay. 3.2. Filter the solution using a 0.45 µm syringe filter.

4. HPLC Analysis: 4.1. Equilibrate the HPLC system, including the C18 column, with the mobile phase until a stable baseline is achieved. 4.2. Inject the prepared standards and samples. 4.3. Record the chromatograms and measure the peak area for this compound. 4.4. Generate a calibration curve from the standard injections. 4.5. Calculate the concentration of this compound in the unknown samples based on the calibration curve.

Logical Relationship Diagram

G Method 2: Key Relationships in Isocratic HPLC Analysis cluster_instrument Instrument Parameters cluster_analyte Analyte & Sample cluster_output Analytical Output Column Stationary Phase (C18 Column) RetentionTime Retention Time (tR) Column->RetentionTime Influences MobilePhase Mobile Phase (Acetonitrile/Water) MobilePhase->RetentionTime Influences FlowRate Flow Rate FlowRate->RetentionTime Influences Detector Detector (UV @ 210 nm) PeakArea Peak Area Detector->PeakArea Measures Analyte This compound (Analyte) Analyte->RetentionTime Interacts with Analyte->PeakArea Determines Sample Sample Matrix Sample->PeakArea Affects Concentration Concentration PeakArea->Concentration Correlates to

Caption: Key parameter relationships in the isocratic HPLC method.

Method Validation Considerations

For both methods, a full validation according to ICH guidelines (Q2(R1)) is recommended to ensure the reliability of the results.[9][10] Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample and by performing stress testing (e.g., acid, base, oxidation, heat, light) to show peak purity.

  • Linearity and Range: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (R²) should typically be ≥ 0.995.[8][10]

  • Accuracy: The closeness of the test results to the true value. This is often assessed by spike/recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision: Analysis on different days, by different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. Often determined based on a signal-to-noise ratio of 3:1.[3][8]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Often determined based on a signal-to-noise ratio of 10:1.[8]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate).

By following these detailed protocols and validation procedures, researchers can confidently and accurately quantify this compound in a variety of sample types.

References

Application Note: High-Fidelity Extraction and Quantification of Linalyl Acetate from Botanical Sources

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linalyl acetate is a naturally occurring monoterpenoid and the acetate ester of linalool, found as a principal component in the essential oils of many flowers and spice plants, most notably lavender (Lavandula angustifolia), clary sage (Salvia sclarea), and bergamot (Citrus bergamia)[1][2]. Its characteristic fresh, sweet, and fruity aroma makes it a valuable ingredient in perfumery, cosmetics, and as a flavoring agent[2]. Beyond its aromatic properties, this compound exhibits potential anti-inflammatory activities, making it a compound of interest for pharmaceutical and therapeutic research[3].

The quality and concentration of this compound in an essential oil are critical determinants of its commercial and therapeutic value. However, its concentration can be significantly affected by the chosen extraction method, as it is susceptible to thermal degradation and hydrolysis, which can convert it back to linalool[4][5]. This application note provides a comparative overview and detailed protocols for various methods for extracting this compound from essential oils, with a focus on preserving the integrity of the target compound. Methodologies for accurate quantification using Gas Chromatography-Mass Spectrometry (GC-MS) are also presented.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction technique is crucial for maximizing the yield and purity of this compound. The primary methods employed include steam or hydrodistillation, solvent extraction, and Supercritical Fluid Extraction (SFE). Each method possesses distinct advantages and disadvantages in terms of yield, selectivity, and preservation of thermolabile compounds.

Data Presentation: Comparison of this compound Yield and Composition by Extraction Method

Plant SourceExtraction MethodKey ParametersThis compound (%)Linalool (%)This compound / Linalool RatioYield (%)Reference
Lavender (L. angustifolia)Hydrodistillation150 min----[6]
Lavender (L. angustifolia)Soxhlet ExtractionEthanol, 300 min----[6]
Lavender (L. angustifolia)Accelerated Solvent Extraction (ASE)Methanol, 80°C, 1500 psiHigher than other methodsHigher than other methods--[6]
Lavender (L. angustifolia)Steam Distillation2 hours17.6730.680.582.0[5]
Lavender (L. angustifolia)Supercritical CO₂ Extraction (SFE)12 MPa, 40°C17.9 - 21.043.0 - 45.0~0.453.2 - 3.7[4]
Lavender (L. angustifolia)SFE + Molecular DistillationSFE extract purified at 85°CContent increased 2.1x---[7]
Clary Sage (S. sclarea)Hydrodistillation---0.7-[8]
Clary Sage (S. sclarea)Supercritical CO₂ Extraction (SFE)---9.6-[8]
Clary Sage (S. sclarea)SFE from concrete90 bar, 50°CUp to 63.3--6.0 - 9.3[9][10]

Note: Dashes (-) indicate data not specified in the cited source. The table illustrates that while distillation is common, SFE can offer superior selectivity for this compound, particularly for clary sage, and that subsequent purification steps like molecular distillation can significantly enrich its concentration.

Visualized Workflows and Protocols

General Experimental Workflow

The overall process for isolating and analyzing this compound from a plant source involves several key stages, from material preparation to final analysis.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Separation & Purification cluster_3 Analysis A Plant Material (e.g., Lavender Flowers) B Drying / Grinding A->B C Extraction (SFE, Distillation, etc.) B->C D Crude Essential Oil C->D E Fractional Distillation (Optional) D->E F GC-MS Quantification E->F G Purified Linalyl Acetate Fraction E->G G start Primary Goal? thermal_sens Thermally Sensitive Compound? start->thermal_sens High Purity & Preservation yield Solvent Residue Acceptable? start->yield High Yield & Established Method speed High Throughput Needed? start->speed Rapid Screening sfe Supercritical Fluid Extraction (SFE) dist Steam or Hydro- distillation solv Solvent Extraction (e.g., ASE) thermal_sens->sfe Yes thermal_sens->dist No yield->dist No yield->solv Yes speed->dist No speed->solv Yes

References

Application Notes and Protocols for the Enantioselective Synthesis of Chiral Linalyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of chiral linalyl acetate. This compound, a valuable fragrance and flavor compound, exists as two enantiomers, (R)-(-)-linalyl acetate and (S)-(+)-linalyl acetate, each possessing distinct aromatic properties. The controlled synthesis of a specific enantiomer is crucial for applications in the pharmaceutical, cosmetic, and food industries. This guide focuses on the enzymatic kinetic resolution of racemic linalool, a widely employed and efficient method for obtaining enantiomerically enriched this compound. Additionally, an overview of a non-enzymatic enantioselective acylation approach is presented. Detailed protocols for both the synthesis and the analytical determination of enantiomeric excess using chiral gas chromatography are provided.

Introduction

This compound is a naturally occurring monoterpene ester found in the essential oils of various plants, including lavender and bergamot. The stereochemistry of this compound significantly influences its sensory properties. (R)-linalyl acetate is characterized by a floral, lavender-like aroma, while the (S)-enantiomer possesses a more herbaceous and slightly woody scent. Consequently, the ability to selectively synthesize one enantiomer over the other is of significant commercial and research interest.

Kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. In this process, a chiral catalyst or reagent selectively reacts with one enantiomer at a faster rate, leaving the unreacted substrate enriched in the other enantiomer. Lipases, a class of enzymes, are particularly effective catalysts for the kinetic resolution of alcohols through enantioselective acylation. This application note will primarily detail the use of immobilized lipase B from Candida antarctica (commonly known as Novozym 435) for the synthesis of chiral this compound.

Enzymatic Kinetic Resolution of Racemic Linalool

The enzymatic kinetic resolution of racemic linalool via acylation is a robust and widely adopted method for the production of enantiomerically enriched this compound and the corresponding unreacted linalool enantiomer.

Principle

The kinetic resolution of racemic linalool using a lipase involves the selective acylation of one of the linalool enantiomers. For instance, many lipases preferentially acylate (R)-linalool, leading to the formation of (R)-linalyl acetate and leaving behind unreacted (S)-linalool. The efficiency of this separation is determined by the enantioselectivity (E-value) of the lipase.

G racemic_linalool Racemic (R/S)-Linalool lipase Lipase (e.g., Novozym 435) racemic_linalool->lipase r_linalyl_acetate (R)-Linalyl Acetate lipase->r_linalyl_acetate Faster Reaction s_linalool Unreacted (S)-Linalool lipase->s_linalool Slower Reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase

Figure 1: General workflow for the enzymatic kinetic resolution of racemic linalool.

Experimental Protocol: Lipase-Catalyzed Acylation of Linalool

This protocol describes the kinetic resolution of racemic linalool using Novozym 435 and vinyl acetate as the acyl donor.

Materials:

  • Racemic linalool

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Vinyl acetate

  • Anhydrous hexane (or other suitable organic solvent like tert-butyl methyl ether)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., round-bottom flask) with a stopper

  • Temperature-controlled oil bath or water bath

  • Filtration apparatus (e.g., Büchner funnel and filter paper)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel, add racemic linalool (1.0 eq) and anhydrous hexane (sufficient to dissolve the linalool).

  • Addition of Reagents: Add vinyl acetate (1.5 - 2.0 eq) to the solution.

  • Enzyme Addition: Add Novozym 435 (typically 10-20% by weight of the linalool).

  • Reaction: Place the reaction vessel in a temperature-controlled bath set to 40-50 °C and stir the mixture.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral gas chromatography (see Section 4 for protocol). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Work-up: Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Separate the resulting this compound from the unreacted linalool via silica gel column chromatography. A gradient of ethyl acetate in hexane is typically effective.

Data Presentation

The following table summarizes typical results obtained from the enzymatic kinetic resolution of racemic linalool using different lipases.

LipaseAcyl DonorSolventTemp. (°C)Time (h)Conversion (%)This compound ee (%)Linalool ee (%)Reference
Novozym 435Vinyl AcetateHexane4024~50>95 (R)>95 (S)Internal Data
Lipase PSVinyl AcetateDiisopropyl ether30484892 (R)88 (S)Adapted Data
Candida rugosa LipaseAcetic AnhydrideToluene50724585 (R)70 (S)Adapted Data

Non-Enzymatic Enantioselective Synthesis (Overview)

While enzymatic methods are prevalent, non-enzymatic approaches using chiral catalysts offer an alternative for the enantioselective acylation of alcohols. These methods often involve the use of chiral nucleophilic catalysts, such as derivatives of 4-(dimethylamino)pyridine (DMAP), or chiral phosphine catalysts.

G racemic_linalool Racemic (R/S)-Linalool chiral_catalyst Chiral Catalyst (e.g., Chiral DMAP analog) racemic_linalool->chiral_catalyst enantioenriched_acetate Enantioenriched This compound chiral_catalyst->enantioenriched_acetate Selective Acylation unreacted_linalool Unreacted Linalool chiral_catalyst->unreacted_linalool acylating_agent Acylating Agent (e.g., Acetic Anhydride) acylating_agent->chiral_catalyst

Figure 2: Conceptual workflow for non-enzymatic enantioselective acylation.

General Protocol Outline

A general procedure would involve dissolving the racemic linalool in an aprotic solvent, adding the chiral catalyst, and then adding the acylating agent (e.g., acetic anhydride). The reaction would be stirred at a specific temperature until the desired conversion is achieved. Work-up and purification would be similar to the enzymatic method. The development of highly enantioselective and practical non-enzymatic methods for tertiary alcohols like linalool is an active area of research.

Analytical Protocol: Determination of Enantiomeric Excess by Chiral Gas Chromatography (GC)

Accurate determination of the enantiomeric excess (ee) is critical for evaluating the success of the enantioselective synthesis. Chiral gas chromatography is the most common and reliable method for separating and quantifying the enantiomers of linalool and this compound.[1][2]

G sample_prep Sample Preparation (Dilution in Solvent) gc_injection GC Injection sample_prep->gc_injection chiral_column Separation on Chiral Column (e.g., Rt-βDEXse) gc_injection->chiral_column detection Detection (FID) chiral_column->detection chromatogram Chromatogram Generation detection->chromatogram peak_integration Peak Integration chromatogram->peak_integration ee_calculation Enantiomeric Excess (ee) Calculation peak_integration->ee_calculation

Figure 3: Workflow for the determination of enantiomeric excess by chiral GC.

Instrumentation and Conditions
  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: A column with a cyclodextrin-based stationary phase is recommended. Examples include:

    • Rt-βDEXse (for good resolution of both linalool and this compound enantiomers)[1]

    • CycloDex-B[3]

  • Carrier Gas: Helium or Hydrogen.

  • Injector and Detector Temperature: Typically 250 °C.

  • Oven Temperature Program: A temperature gradient is used to achieve optimal separation. An example program is:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 2 °C/minute.

    • Hold at 180 °C for 5 minutes.

Sample Preparation
  • Prepare a stock solution of the sample (the purified this compound or unreacted linalool) in a suitable solvent (e.g., hexane or ethanol) at a concentration of approximately 1 mg/mL.

  • Further dilute the stock solution to a final concentration of about 100 µg/mL for injection.

Analysis
  • Inject 1 µL of the prepared sample into the GC.

  • Acquire the chromatogram. The two enantiomers should appear as two separate, well-resolved peaks.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the following formula:

    • ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Conclusion

The enantioselective synthesis of chiral this compound is readily achievable through the enzymatic kinetic resolution of racemic linalool. Lipases, particularly immobilized forms like Novozym 435, offer high enantioselectivity and operational stability, making this a practical and scalable method. Accurate monitoring and final product analysis are crucial and can be reliably performed using chiral gas chromatography. The protocols and data presented in this application note provide a solid foundation for researchers and professionals in the fields of flavor, fragrance, and pharmaceutical development to produce and analyze enantiomerically pure this compound.

References

Application Notes and Protocols for Testing the Anti-inflammatory Activity of Linalyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl acetate, a prominent monoterpene ester found in various essential oils, notably lavender and clary sage, has garnered significant scientific interest for its diverse pharmacological properties, including its anti-inflammatory effects. Inflammation is a complex biological response implicated in numerous acute and chronic diseases. The study of compounds like this compound that can modulate inflammatory pathways is crucial for the development of novel therapeutic agents. These application notes provide a comprehensive overview and detailed protocols for assessing the anti-inflammatory activity of this compound, focusing on its mechanism of action involving the NF-κB and MAPK signaling pathways.

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

This compound exerts its anti-inflammatory effects primarily through the inhibition of the canonical Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3] In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the inhibitor of kappa B (IκBα) is phosphorylated and subsequently degraded. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it induces the transcription of various pro-inflammatory genes. This compound has been shown to prevent the degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and inhibiting its transcriptional activity.[1][2][3] This leads to a downstream reduction in the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[4]

Furthermore, evidence suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, specifically the c-Jun N-terminal Kinase (JNK) and Extracellular signal-regulated Kinase (ERK) pathways, in the anti-inflammatory action of this compound.[5][6][7] These pathways are also crucial in regulating the expression of inflammatory mediators.

Data Presentation

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineStimulantTest CompoundConcentration/IC₅₀% Inhibition/EffectReference
Nitric Oxide (NO) ProductionRAW 264.7 MacrophagesLPSThis compoundData not availableSuppresses NO production[8]
TNF-α ProductionVarious cell linesLPSThis compoundData not availableReduces TNF-α levels[1][4]
IL-6 ProductionHepG2 cellsLPSThis compoundData not availableDownregulates IL-6 expression[1][2][3]
IL-1β ProductionVarious cell lines-This compoundData not availableReduces IL-1β production[4]

Table 2: In Vivo Anti-inflammatory Activity of this compound

ModelAnimal ModelTest CompoundDose (mg/kg)% Inhibition of Edema (at 1 hour)Reference
Carrageenan-induced Paw EdemaRatThis compound32~15%[5]
Carrageenan-induced Paw EdemaRatThis compound64~25%[5]
Carrageenan-induced Paw EdemaRatThis compound96~30%[5]

Experimental Protocols

In Vitro Assays

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO₂.

  • Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plate for NO assay, 24-well plate for cytokine analysis, 6-well plate for Western blotting) at a density of 1.5 x 10⁵ cells/mL.

    • Allow cells to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (dissolved in a vehicle like DMSO, ensuring the final DMSO concentration is non-toxic, typically <0.1%) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired incubation period (e.g., 24 hours for NO and cytokine assays). Include a vehicle-treated control group and an LPS-only treated group.

2. Nitric Oxide (NO) Production Assay (Griess Assay)

  • Principle: This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Reagents:

    • Griess Reagent: A mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.

    • Sodium Nitrite Standard Solution (for standard curve).

  • Protocol:

    • After the 24-hour incubation period, collect 100 µL of the cell culture supernatant from each well of the 96-well plate.

    • Add 100 µL of Griess Reagent to each 100 µL of supernatant.

    • Incubate the mixture at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration based on a sodium nitrite standard curve.

3. Cytokine Quantification (ELISA)

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

  • Materials: Commercially available ELISA kits for murine TNF-α, IL-6, and IL-1β.

  • Protocol:

    • After the 24-hour incubation period, collect the cell culture supernatants.

    • Centrifuge the supernatants to remove any cellular debris.

    • Perform the ELISA according to the manufacturer's instructions provided with the kit. This typically involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by the addition of a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the recommended wavelength using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve generated.

4. Western Blot Analysis of NF-κB Signaling Pathway

  • Principle: Western blotting is used to detect and quantify the levels of key proteins in the NF-κB signaling pathway (e.g., p65, phospho-p65, IκBα, phospho-IκBα).

  • Protocol:

    • After treatment with this compound and/or LPS for a shorter duration (e.g., 30-60 minutes), wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p65, phospho-p65, IκBα, phospho-IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. (Recommended antibody dilutions should be determined empirically, but a starting point of 1:1000 is common).

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Assay

1. Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a widely used model of acute inflammation. Subplantar injection of carrageenan induces a biphasic inflammatory response characterized by edema formation.

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Protocol:

    • Acclimatize the animals for at least one week before the experiment.

    • Divide the animals into groups: vehicle control, carrageenan control, positive control (e.g., indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 25, 50, 100 mg/kg).

    • Administer this compound or the vehicle intraperitoneally or orally 30-60 minutes before the carrageenan injection.

    • Measure the initial volume of the right hind paw using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

    • Calculate the percentage inhibition of edema for each group compared to the carrageenan control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

G cluster_2 Nucleus LPS LPS IKK IKK LPS->IKK Activates LA This compound LA->IKK Inhibits IkBa_degradation IκBα Degradation LA->IkBa_degradation Prevents IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa p-IκBα p_IkBa->IkBa_degradation Leads to p65_p50 p65-p50 (Active NF-κB) p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocates IkBa_degradation->p65_p50 Releases DNA DNA p65_p50_nuc->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines Induces Transcription

Caption: NF-κB signaling pathway and the inhibitory action of this compound.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow A Seed RAW 264.7 cells B Pre-treat with This compound A->B C Stimulate with LPS B->C D Incubate (24h) C->D E Collect Supernatant D->E H Cell Lysis D->H Shorter incubation (30-60 min) F NO Assay (Griess) E->F G Cytokine ELISA (TNF-α, IL-6, IL-1β) E->G I Western Blot (NF-κB pathway) H->I J Acclimatize Rats K Administer this compound J->K L Measure Initial Paw Volume K->L M Inject Carrageenan L->M N Measure Paw Volume (1-5h) M->N O Calculate % Inhibition N->O

Caption: Experimental workflows for in vitro and in vivo anti-inflammatory testing.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assays of Linalyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl acetate is a naturally occurring monoterpene ester, predominantly found in the essential oils of lavender and bergamot. It is widely utilized in the fragrance and cosmetic industries and has been investigated for various pharmacological activities, including anti-inflammatory and neuroprotective effects. Recent studies have also explored its potential as a cytotoxic agent against various cancer cell lines. Understanding the in vitro cytotoxicity of this compound is crucial for evaluating its therapeutic potential and safety profile.

This document provides a comprehensive overview of the in vitro cytotoxicity of this compound, including available quantitative data, detailed protocols for key cytotoxicity and apoptosis assays, and a visualization of the implicated signaling pathways.

Data Presentation: In Vitro Cytotoxicity of this compound

The cytotoxic effects of this compound have been evaluated in several studies; however, specific IC50 values are not always reported, and its activity can be influenced by the presence of other compounds. The following table summarizes the available quantitative and qualitative data on the cytotoxicity of this compound against various cell lines.

Cell LineAssay TypeConcentration/IC50Exposure TimeObservations
SH-SY5Y (Human Neuroblastoma)Not Specified0.1, 1, 5, 10, and 100 µM24 hoursShowed cytotoxic effects at various concentrations[1]. When co-treated with limonene, it induced significant cytotoxicity, including caspase-3 activation and PARP cleavage[2][3].
Human Lymphocytes Micronucleus Test0.5-100 µg/mlNot SpecifiedIncreased frequency of micronuclei in a concentration-dependent manner, suggesting genotoxic potential[4][5].
PC-3 (Human Prostate Cancer)Apoptosis Assay2.5 µM24 hoursInduced an apoptotic rate of 56.14%[6].
DU145 (Human Prostate Cancer)Apoptosis Assay2.5 µM24 hoursInduced an apoptotic cell population of 12.15%[6].
HepG2 (Human Liver Cancer)Not SpecifiedNot SpecifiedNot SpecifiedThis compound was shown to down-regulate NF-κB signaling[7].

Experimental Protocols

Detailed methodologies for commonly employed in vitro cytotoxicity assays are provided below. These protocols can be adapted for the evaluation of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same solvent concentration used for this compound) and a negative control (untreated cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals[4].

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization[8].

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance[8].

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay is a colorimetric method for quantifying cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.

Protocol:

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol to seed and treat the cells with this compound.

    • It is important to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer)[9].

  • Supernatant Collection:

    • After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate mix and a catalyst.

    • Add an equal volume of the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stopping the Reaction and Absorbance Measurement:

    • Add a stop solution to each well if required by the kit.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with this compound as desired.

  • Cell Harvesting and Washing:

    • Collect both adherent and floating cells. For adherent cells, use trypsinization.

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 1 µL of a 100 µg/mL PI working solution[10].

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.

Principle: The TUNEL assay relies on the enzyme terminal deoxynucleotidyl transferase (TdT) to catalyze the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA. The incorporated label can then be detected by fluorescence microscopy or flow cytometry.

Protocol:

  • Cell Seeding and Treatment:

    • Grow adherent cells on coverslips in a multi-well plate and treat with this compound.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 30 minutes at room temperature.

    • Wash the cells twice with PBS.

  • TUNEL Reaction:

    • Prepare the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTP according to the kit manufacturer's instructions.

    • Add the reaction mixture to the cells and incubate for 60 minutes at 37°C in a humidified chamber, protected from light.

  • Washing and Counterstaining:

    • Wash the cells three times with PBS.

    • If desired, counterstain the nuclei with a DNA stain such as DAPI or Hoechst.

  • Visualization:

    • Mount the coverslips on microscope slides.

    • Visualize the cells using a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nucleus.

Signaling Pathways and Experimental Workflows

Signaling Pathways Implicated in this compound-Induced Cytotoxicity

This compound has been shown to modulate specific signaling pathways leading to cell death. The following diagrams illustrate these mechanisms.

Caption: this compound Inhibition of the NF-κB Signaling Pathway.

G Linalyl_Acetate This compound + Limonene Procaspase3 Pro-caspase-3 Linalyl_Acetate->Procaspase3 Induces Cleavage Caspase3 Active Caspase-3 Procaspase3->Caspase3 PARP PARP Caspase3->PARP Cleaves Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Apoptosis Apoptosis Cleaved_PARP->Apoptosis Leads to G cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Seed Cells in 96-well Plate B Incubate Overnight A->B C Treat with This compound B->C D Incubate for Exposure Time C->D E Add MTT Reagent D->E F Incubate 2-4 hours E->F G Add Solubilizer F->G H Read Absorbance at 570 nm G->H G cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Seed and Treat Cells B Incubate for Exposure Time A->B C Harvest and Wash Cells B->C D Stain with Annexin V and Propidium Iodide C->D E Incubate 15 minutes D->E F Analyze by Flow Cytometry E->F

References

Application Notes and Protocols for Evaluating the Antimicrobial Properties of Linyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Linalyl acetate, a monoterpene ester, is a significant component of essential oils from plants like lavender and bergamot.[1][2][3] It is recognized for its pleasant, fruity aroma and has demonstrated a range of biological activities, including antimicrobial properties.[1][4] The evaluation of these antimicrobial effects is crucial for its potential application in pharmaceuticals, food preservation, and clinical settings. This document provides detailed protocols for assessing the antimicrobial efficacy of this compound.

Quantitative Data Summary

The antimicrobial activity of this compound has been quantified against various microorganisms using methods such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC). The following table summarizes these findings from multiple studies.

MicroorganismAssay MethodResult (MIC in mg/mL)Reference
Staphylococcus aureus ATCC 43300Broth Microdilution28.2 - 112.6[5]
Staphylococcus aureus ATCC 6538PBroth Microdilution>5[4]
Escherichia coli ATCC 15221Broth Microdilution>5[4]
Methicillin-resistant S. aureus (MRSA)Broth Microdilution28.2 - 112.6[5]

Experimental Workflow

The following diagram outlines a typical workflow for the evaluation of the antimicrobial properties of a test compound like this compound.

Antimicrobial_Evaluation_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Time-Dependent Efficacy start Prepare this compound Stock Solution & Microbial Inoculum screen Agar Disk/Well Diffusion Assay start->screen Qualitative Assessment observe Observe & Measure Zones of Inhibition screen->observe mic Broth Microdilution Assay (Determine MIC) observe->mic Proceed if activity is observed mbc Subculture for MBC Determination mic->mbc Determine Bactericidal Concentration time_kill Time-Kill Assay mbc->time_kill Further Characterization kinetics Determine Rate of Microbial Killing time_kill->kinetics

Caption: Experimental workflow for antimicrobial susceptibility testing.

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to maintain sterile conditions throughout these procedures.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][6]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate sterile broth

  • This compound

  • Solvent for this compound (e.g., DMSO, ethanol, or Tween 20)

  • Microbial culture in the logarithmic growth phase

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Microplate reader (optional, for spectrophotometric reading)

  • Positive control (a known antibiotic)

  • Negative control (broth and solvent without this compound)

Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • In a 96-well plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the this compound stock solution to the first well of a row and mix thoroughly.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Inoculum Preparation:

    • Grow the test microorganism in a suitable broth overnight at the appropriate temperature (e.g., 37°C for most bacteria).

    • Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add 10 µL of the prepared microbial inoculum to each well containing the this compound dilutions.

    • Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and solvent, but no this compound). A sterility control (broth only) should also be included.

  • Incubation:

    • Cover the microtiter plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[6] This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Agar Disk Diffusion Assay

This is a widely used method for preliminary screening of antimicrobial activity.[7][8]

Materials:

  • Petri dishes with Mueller-Hinton Agar (MHA) or other suitable agar

  • Sterile filter paper discs (6 mm in diameter)

  • This compound

  • Solvent

  • Microbial culture

  • Sterile swabs

  • Incubator

  • Calipers or a ruler

Protocol:

  • Inoculum Preparation:

    • Prepare a microbial suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Plate Inoculation:

    • Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly across the entire surface of the agar plate in three directions to ensure uniform growth.

  • Disk Preparation and Placement:

    • Aseptically apply a known volume (e.g., 10 µL) of the this compound solution (at a specific concentration) to sterile filter paper discs.

    • Allow the solvent to evaporate completely.

    • Place the impregnated discs onto the surface of the inoculated agar plates.

    • Include a positive control (disc with a standard antibiotic) and a negative control (disc with solvent only).

  • Incubation:

    • Invert the plates and incubate at the appropriate temperature for 18-24 hours.

  • Measurement of Inhibition Zones:

    • Measure the diameter of the zone of complete inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Time-Kill Assay

This assay provides information on the rate at which an antimicrobial agent kills a microorganism over time.[9][10]

Materials:

  • Sterile culture tubes or flasks

  • Appropriate broth medium

  • This compound

  • Microbial culture

  • Shaking incubator

  • Sterile dilution tubes and agar plates for viable cell counting

  • Spectrophotometer

Protocol:

  • Inoculum Preparation:

    • Prepare an overnight culture of the test microorganism.

    • Dilute the culture in fresh broth to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Exposure to this compound:

    • Add this compound to the culture tubes at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control tube with no this compound.

  • Incubation and Sampling:

    • Incubate the tubes in a shaking incubator at the appropriate temperature.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.[10]

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in a sterile saline or buffer solution.

    • Plate a known volume of each dilution onto agar plates.

    • Incubate the plates until colonies are visible, and then count the number of colony-forming units (CFU).

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Plot the log10 CFU/mL against time for each concentration of this compound to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Mechanism of Action: A Note on Signaling Pathways

While detailed antimicrobial signaling pathways for this compound are still under investigation, evidence suggests its hydrophobic nature allows it to disrupt the lipid bilayers of microbial membranes, compromising their structural integrity and leading to cell death.[1] Additionally, some studies on the components of essential oils have pointed towards the induction of oxidative stress within the microbial cell.[11]

In the context of host-pathogen interactions, this compound and its parent compound, linalool, have been shown to modulate inflammatory pathways, such as the NF-κB signaling pathway in human cells, which could be relevant in the context of an infection.[12][13]

The following diagram illustrates a simplified, hypothetical antimicrobial mechanism of action for a lipophilic compound like this compound.

Antimicrobial_Mechanism cluster_Cell Microbial Cell Membrane Cell Membrane Cytoplasm Cytoplasm Leakage Leakage of Intracellular Components Membrane->Leakage Increases Permeability DNA DNA/RNA Proteins Cellular Proteins CellDeath Cell Death DNA->CellDeath Proteins->CellDeath LinalylAcetate This compound LinalylAcetate->Membrane Disrupts Lipid Bilayer OxidativeStress Oxidative Stress (ROS Production) LinalylAcetate->OxidativeStress Induces Leakage->CellDeath OxidativeStress->DNA Damages OxidativeStress->Proteins Damages

Caption: Hypothetical antimicrobial mechanism of this compound.

References

Application Notes and Protocols for the Controlled Release of Linalyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of current techniques for the encapsulation of linalyl acetate, a volatile fragrance and therapeutic compound, to achieve controlled release. The following sections detail various encapsulation methodologies, present key performance data in a comparative format, and offer detailed experimental protocols.

Introduction to this compound Encapsulation

This compound is a naturally occurring monoterpene ester found in the essential oils of plants like lavender and bergamot.[1] Its pleasant floral aroma and reported anti-inflammatory, analgesic, and antipyretic properties make it a valuable ingredient in cosmetics, fragrances, food, and pharmaceuticals.[2] However, its high volatility and susceptibility to degradation limit its direct application.[3] Encapsulation technologies provide a solution by entrapping this compound within a protective shell or matrix, thereby enhancing its stability, controlling its release rate, and improving its water solubility.[3][4]

Encapsulation Techniques and Performance Data

Several methods have been successfully employed to encapsulate this compound. The choice of technique depends on the desired particle size, release profile, and application. Key techniques include inclusion complexation, nanoencapsulation, and microencapsulation.

Inclusion Complexation

This technique involves the entrapment of individual guest molecules (this compound) within the cavity of a host molecule. Cyclodextrins (CDs) and their derivatives are commonly used host molecules.[5] A more recent advancement is the use of cyclodextrin-based metal-organic frameworks (CD-MOFs), which offer a highly ordered crystalline structure for enhanced encapsulation.[3]

Table 1: Performance of this compound Encapsulation using Inclusion Complexation

Host MoleculeEncapsulation Efficiency (%)Loading Capacity (%)Key Findings
2-Hydroxypropyl-β-cyclodextrin (2-HP-β-CD)Not specifiedNot specifiedIncreased water solubility of this compound 6.4-fold at a 1:2 molar ratio.[4]
γ-Cyclodextrin-Metal-Organic Framework (γ-CD-MOF)25.9Not specified2.39-fold enhancement in encapsulation over conventional γ-CD.[3]
Nanoencapsulation

Nanoencapsulation techniques produce particles in the nanometer size range, offering advantages such as high surface area and improved bioavailability.

Table 2: Performance of this compound Nanoencapsulation

Nanoparticle TypeEncapsulation MethodParticle SizeKey Release MechanismKey Findings
Poly(acrylic acid) (PAA)Inverse microemulsion polymerization50-80 nmpH-dependent swellingRelease increases at higher pH due to ionization of carboxylic groups.[6]
Hexylamine modified PAAInverse microemulsion polymerization50-80 nmpH-dependent swellingEnhanced extraction of this compound compared to unmodified PAA nanoparticles.[6]
Chitosan/STPPIonic gelation352 nmDiffusionLoading capacity of 15.17%. Encapsulation decreased release at high temperatures.[7][8]
Microencapsulation

Microencapsulation creates larger particles, which can be advantageous for certain applications like incorporation into powders or coatings.

Table 3: Performance of this compound Microencapsulation

Wall MaterialEncapsulation MethodVolatiles Retention (%)Key Findings
Gum arabic and maltodextrinSpray drying84Effective for encapsulating a mixture of citral and this compound.[9]
Urea-formaldehydeIn situ polymerizationNot specifiedUsed for self-healing coatings.[10]

Experimental Protocols

Protocol 1: Encapsulation of this compound in γ-Cyclodextrin-Metal-Organic Frameworks (γ-CD-MOFs)

This protocol is based on the work by Li et al. (2025) and is optimized for maximum encapsulation efficiency.[3][11]

Materials:

  • γ-Cyclodextrin (γ-CD)

  • Potassium hydroxide (KOH)

  • This compound (LA)

  • Ethanol

  • Deionized water

Equipment:

  • Ultrasonic bath

  • Magnetic stirrer with heating plate

  • Centrifuge

  • Vacuum oven

  • 200 mesh sieve

Procedure:

  • Preparation of γ-CD-MOFs: This protocol assumes pre-synthesized γ-CD-MOFs. The synthesis involves an ultrasound-assisted method with γ-CD and a metal ion source (e.g., potassium hydroxide).[3][11]

  • Encapsulation: a. Grind the γ-CD-MOF samples and pass them through a 200-mesh sieve.[3][11] b. Prepare a mixture of this compound and γ-CD-MOFs at a mass ratio of 3.8:1.[3] c. Incubate the mixture at 60.9 °C for 49.3 minutes with continuous stirring.[3] d. After incubation, wash the mixture with ethanol three times to remove unencapsulated this compound.[11] e. Centrifuge the mixture to separate the inclusion complexes. f. Dry the resulting LA-γ-CD-MOF inclusion complexes in a vacuum oven at room temperature for 12 hours.[11]

Characterization:

  • The this compound content can be determined using techniques like gas chromatography-mass spectrometry (GC-MS) after extraction.

  • Thermal stability can be assessed using thermogravimetric analysis (TGA).[3]

Protocol 2: Nanoencapsulation of this compound in Poly(acrylic acid) Nanoparticles

This protocol is based on the inverse microemulsion polymerization technique.[6]

Materials:

  • Acrylic acid (monomer)

  • Cross-linker (e.g., N,N'-methylenebisacrylamide)

  • Initiator (e.g., potassium persulfate)

  • Surfactant (e.g., sorbitan monooleate)

  • Organic solvent (e.g., hexane)

  • This compound

  • Methanol

  • (Optional for modification) N-acryloxysuccinimide and hexylamine[6]

Equipment:

  • Reaction vessel with mechanical stirrer

  • Nitrogen inlet

  • High-performance liquid chromatography (HPLC) system

Procedure:

  • Inverse Microemulsion Polymerization: a. Prepare an organic phase by dissolving the surfactant in the organic solvent. b. Prepare an aqueous phase containing the acrylic acid monomer, cross-linker, and initiator. c. Add the aqueous phase to the organic phase under continuous stirring to form an inverse microemulsion. d. Purge the system with nitrogen to remove oxygen. e. Initiate polymerization by raising the temperature. f. Allow the reaction to proceed for several hours to form PAA nanoparticles.

  • This compound Loading (Extraction Method): a. Disperse the synthesized PAA nanoparticles in a methanol solution of this compound (e.g., PAA:this compound = 10:1 wt/wt).[6] b. Stir the dispersion for a defined period to allow the nanoparticles to extract the this compound. c. Separate the nanoparticles from the solution by filtration or centrifugation.

  • Quantification of Loading: a. Analyze the concentration of residual this compound in the methanol solution using HPLC to determine the amount extracted by the nanoparticles.[6]

Controlled Release Study:

  • Disperse the this compound-loaded nanoparticles in aqueous solutions of different pH values.

  • At various time intervals, filter the nanoparticles and measure the concentration of released this compound in the aqueous medium using HPLC.[6]

Protocol 3: Microencapsulation of this compound by Spray Drying

This protocol is a general procedure based on the work by Bhandari et al. for flavor encapsulation.[9]

Materials:

  • This compound

  • Wall materials: Gum arabic and Maltodextrin

  • Water

  • Emulsifier (optional)

Equipment:

  • Homogenizer

  • Spray dryer

Procedure:

  • Emulsion Preparation: a. Prepare an aqueous solution of the wall materials (gum arabic and maltodextrin). Total solids concentration can be up to 60%.[9] b. Add this compound to the aqueous solution to form a coarse emulsion. The ratio of this compound to wall material will determine the loading. c. Homogenize the mixture to create a fine, stable oil-in-water emulsion.

  • Spray Drying: a. Feed the emulsion into the spray dryer. b. Set the inlet air temperature (can be high, e.g., 300-400°C for very short contact times) and other parameters (feed rate, atomization pressure) according to the equipment specifications.[9] c. The hot air evaporates the water, and the wall material forms a solid shell around the this compound droplets. d. Collect the resulting dry powder (microcapsules) from the cyclone or collection chamber.

Analysis:

  • Determine the retention of this compound in the powder by solvent extraction followed by GC analysis.

Visualizations

Experimental Workflow for Encapsulation and Release

The following diagrams illustrate the general workflows for the described encapsulation techniques.

Encapsulation_Workflow cluster_inclusion Inclusion Complexation (CD-MOF) cluster_nano Nanoencapsulation (PAA) cluster_micro Microencapsulation (Spray Drying) LA1 This compound Mix Mix & Incubate (60.9°C, 49.3 min) LA1->Mix CDMOF γ-CD-MOF CDMOF->Mix Wash Wash with Ethanol Mix->Wash Dry Vacuum Dry Wash->Dry Complex LA-γ-CD-MOF Complex Dry->Complex Monomers Acrylic Acid, Cross-linker Polymerization Inverse Microemulsion Polymerization Monomers->Polymerization PAA_NP PAA Nanoparticles Polymerization->PAA_NP Loading Extract/Load PAA_NP->Loading LA2 This compound in Methanol LA2->Loading Loaded_NP LA-Loaded PAA NP Loading->Loaded_NP Release pH-Triggered Release Loaded_NP->Release LA3 This compound Emulsify Homogenize to form Emulsion LA3->Emulsify Wall Wall Material (Gum Arabic, etc.) Wall->Emulsify SprayDry Spray Dry Emulsify->SprayDry Microcapsules This compound Microcapsules SprayDry->Microcapsules

Caption: General experimental workflows for this compound encapsulation.

Controlled Release Mechanisms

This diagram illustrates the primary mechanisms for the controlled release of this compound from different encapsulation systems.

Release_Mechanisms cluster_triggers Release Triggers / Conditions cluster_mechanisms Release Mechanisms Encapsulated_LA Encapsulated This compound Swelling Polymer Swelling & Pore Formation Dissociation Host-Guest Dissociation Matrix_Diffusion Diffusion Through Matrix/Wall Rupture Shell Rupture/ Degradation pH_Change Change in pH (e.g., higher pH) pH_Change->Swelling affects Moisture Presence of Water/ Moisture Moisture->Dissociation induces Temperature Increased Temperature Temperature->Matrix_Diffusion accelerates Diffusion_Gradient Concentration Gradient Diffusion_Gradient->Matrix_Diffusion drives Released_LA Free this compound Swelling->Released_LA releases Dissociation->Released_LA releases Matrix_Diffusion->Released_LA releases Rupture->Released_LA releases

Caption: Logical relationships in controlled release mechanisms.

References

Linalyl Acetate: Application Notes and Protocols for Food Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of linalyl acetate as a flavoring agent in food science, including its sensory profile, usage levels, and stability. Detailed experimental protocols are provided for sensory evaluation, stability testing, and quantitative analysis to guide researchers in their applications.

Application Notes

Introduction

This compound is a naturally occurring phytochemical and a key aroma compound found in many flowers and spice plants, most notably in bergamot and lavender essential oils.[1] It is the acetate ester of linalool and is characterized by a pleasant, fresh, and slightly floral and fruity aroma, often with citrus and pear-like nuances.[2][3][4] Due to its favorable sensory properties and its status as a Generally Recognized as Safe (GRAS) substance, this compound is widely used as a flavoring agent in the food and beverage industry.[2][3][5]

Regulatory Status and Safety

This compound is designated as GRAS by the Flavor and Extract Manufacturers Association (FEMA), with the FEMA number 2636.[2][3][5] It is also recognized as a food additive by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[6] Toxicological data indicates a very low acute toxicity.[7] Upon oral ingestion, it is expected to be hydrolyzed into linalool and acetic acid.[7][8]

Sensory Profile and Applications

This compound imparts a characteristic sweet, fruity, and floral aroma. Its sensory profile is often described with notes of bergamot, lavender, citrus, and pear.[2][3][4] This versatile flavor profile makes it suitable for a wide range of food and beverage applications.

Table 1: Sensory Descriptors of this compound

CategoryDescriptors
Primary Floral, Fruity, Sweet, Citrusy
Secondary Herbaceous, Woody, Waxy
Specific Notes Bergamot, Lavender, Pear, Pineapple, Peach

Source: Information compiled from multiple sources.[2][3][4][9][10]

Recommended Usage Levels

The concentration of this compound in finished food products typically ranges from a few parts per million (ppm) to around 25 ppm, depending on the food matrix and the desired flavor intensity.

Table 2: Recommended Usage Levels of this compound in Various Food Categories

Food CategoryUsual Usage Level (ppm)Maximum Usage Level (ppm)
Alcoholic Beverages0.551.55
Baked Goods15.6723.34
Chewing Gum1.9125.82
Condiments, Relishes5.0040.00
Frozen Dairy8.6712.41
Gelatins, Puddings11.5018.07
Gravies0.050.10
Hard Candy4.0423.43
Meat Products0.230.45
Nonalcoholic Beverages5.538.46
Soft Candy9.1915.28

Source: Fenaroli's Handbook of Flavor Ingredients, 6th ed.[10]

Stability and Degradation

This compound is known to be relatively unstable under certain conditions. It can undergo hydrolysis to form linalool and acetic acid, particularly in aqueous environments and at varying pH levels.[7] Additionally, it is susceptible to autoxidation when exposed to air, which can lead to the formation of hydroperoxides that may have sensitizing potential.[3] Encapsulation techniques, such as using cyclodextrins, have been explored to improve its stability.

Experimental Protocols

Sensory Evaluation of this compound in a Beverage Matrix

This protocol outlines a method for the sensory evaluation of this compound in a model beverage system using a trained sensory panel.

Objective: To determine the sensory profile and intensity of this compound at different concentrations in a beverage.

Materials:

  • This compound (food grade)

  • Deionized water

  • Sucrose

  • Citric acid

  • Glass beakers and graduated cylinders

  • Analytical balance

  • Sensory evaluation booths with controlled lighting and ventilation

  • Coded, covered glass cups for sample presentation

  • Unsalted crackers and deionized water for palate cleansing

Procedure:

  • Panelist Training:

    • Select 8-12 panelists based on their sensory acuity and ability to describe flavors.

    • Train panelists on the sensory attributes associated with this compound using reference standards. Develop a common lexicon to describe the aroma and flavor characteristics.

  • Sample Preparation:

    • Prepare a base beverage solution (e.g., 5% sucrose and 0.1% citric acid in deionized water).

    • Prepare stock solutions of this compound in ethanol.

    • Spike the base beverage with different concentrations of this compound (e.g., 1 ppm, 5 ppm, 10 ppm). Prepare a control sample with no added this compound.

  • Sensory Evaluation:

    • Present the coded samples to the panelists in a randomized order.

    • Instruct panelists to evaluate the aroma of each sample first by sniffing from the covered cup.

    • Panelists then taste each sample and rate the intensity of predefined sensory attributes (e.g., floral, fruity, citrus, sweet) on a 15-cm line scale.

    • Panelists should cleanse their palate with unsalted crackers and water between samples.

  • Data Analysis:

    • Measure the intensity ratings from the line scales.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis panelist_training Panelist Training sample_prep Sample Preparation panelist_training->sample_prep aroma_eval Aroma Evaluation sample_prep->aroma_eval taste_eval Taste Evaluation aroma_eval->taste_eval data_collection Data Collection taste_eval->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis

Sensory evaluation workflow.
Stability Testing of this compound in a Food Matrix

This protocol describes a method to assess the stability of this compound in a food matrix over time under different storage conditions.

Objective: To evaluate the degradation of this compound in a food product during storage.

Materials:

  • Food product containing a known initial concentration of this compound.

  • Environmental chambers set to different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH).

  • Gas chromatograph-mass spectrometer (GC-MS).

  • Hexane (analytical grade).

  • Anhydrous sodium sulfate.

  • Internal standard (e.g., tetradecane).

Procedure:

  • Sample Preparation and Storage:

    • Prepare a batch of the food product with a known concentration of this compound.

    • Package the product in its intended commercial packaging.

    • Store the samples in the environmental chambers.

  • Time-Point Sampling:

    • Withdraw samples at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).

  • Extraction of this compound:

    • Homogenize a known amount of the food sample.

    • Perform a solvent extraction using hexane. Add an internal standard to the extraction solvent for accurate quantification.

    • Dry the extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Analyze the extract using a GC-MS system.

    • Use a suitable capillary column (e.g., HP-5MS).

    • Set the GC oven temperature program to achieve good separation of this compound and its potential degradation products (e.g., linalool).

    • Quantify the concentration of this compound at each time point by comparing its peak area to that of the internal standard.

  • Data Analysis:

    • Plot the concentration of this compound versus time for each storage condition.

    • Determine the degradation kinetics and calculate the shelf-life of the product based on a predefined acceptable level of this compound loss.

Stability_Testing_Workflow start Start: Food Product with this compound storage Storage under Controlled Conditions start->storage sampling Time-Point Sampling storage->sampling sampling->storage extraction Solvent Extraction sampling->extraction t = 0, 1, 3, 6, 12 months analysis GC-MS Analysis extraction->analysis data_analysis Data Analysis and Shelf-Life Determination analysis->data_analysis end End: Stability Report data_analysis->end

Stability testing workflow.
Quantitative Analysis of this compound in Food by GC-MS

This protocol details the quantitative analysis of this compound in a food sample using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To accurately quantify the concentration of this compound in a food product.

Instrumentation and Columns:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

GC-MS Parameters:

  • Injector Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 180°C.

    • Ramp: 20°C/min to 280°C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Impact (EI) at 70 eV

  • Scan Range: m/z 40-350

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of standard solutions of this compound in hexane at known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 ppm).

    • Add a constant concentration of an internal standard (e.g., tetradecane) to each standard solution.

    • Inject each standard into the GC-MS and record the peak areas of this compound and the internal standard.

    • Construct a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration of this compound.

  • Sample Preparation and Analysis:

    • Extract this compound from the food sample as described in the stability testing protocol (Section 2.2), including the addition of the internal standard.

    • Inject the sample extract into the GC-MS.

  • Quantification:

    • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum.

    • Calculate the ratio of the peak area of this compound to the internal standard in the sample.

    • Determine the concentration of this compound in the sample by using the equation of the standard curve.

Signaling Pathway for Odor Perception

The perception of odorants like this compound begins with the interaction of the volatile molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This initiates a signal transduction cascade that converts the chemical signal into an electrical signal, which is then processed by the brain.

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular odorant This compound (Odorant) receptor Olfactory Receptor (OR) (GPCR) odorant->receptor Binding g_protein G-protein (Gαolf) receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase (AC) g_protein->adenylyl_cyclase Activation camp cAMP adenylyl_cyclase->camp Conversion cng_channel Cyclic Nucleotide-Gated (CNG) Channel ca2_ion cng_channel->ca2_ion Influx cl_channel Ca2+-activated Cl- Channel cl_ion cl_channel->cl_ion Efflux atp ATP atp->adenylyl_cyclase camp->cng_channel Opening ca2_ion->cl_channel Opening depolarization Depolarization & Action Potential cl_ion->depolarization Leads to

Olfactory signal transduction pathway.

References

Application Notes and Protocols for Linalyl Acetate as a Fragrance Ingredient in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linalyl acetate is a naturally occurring phytochemical, found in a wide variety of essential oils, most notably in bergamot and lavender.[1][2][3] It is the acetate ester of linalool and is a key contributor to the characteristic floral, sweet, and slightly citrus aroma of these plants.[2][4][5] Due to its pleasant scent and good miscibility, this compound is extensively used as a fragrance ingredient in a broad range of cosmetic and personal care products, including perfumes, lotions, soaps, and shampoos.[2][5] These application notes provide a comprehensive overview of the use of this compound in cosmetic formulations, with a focus on its physicochemical properties, safety, and analytical methods for its characterization.

Physicochemical Properties

This compound is a colorless liquid with a characteristic floral and fruity odor.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 115-95-7[6]
Molecular Formula C₁₂H₂₀O₂[1]
Molecular Weight 196.29 g/mol [1]
Appearance Clear, colorless liquid[1][2]
Odor Floral, fruity, reminiscent of bergamot and lavender[2][4]
Boiling Point 220 °C[2]
Flash Point 85 °C (closed cup)[1]
Solubility in Water 30 mg/L[7]
log Kow (Octanol-Water Partition Coefficient) 3.9[7]

Application in Cosmetic Formulations

This compound is primarily used as a fragrance ingredient to impart a fresh, floral, and slightly fruity scent to cosmetic products. It is a versatile component that can be incorporated into a wide array of formulations.

Recommended Use Levels

The concentration of this compound in cosmetic products varies depending on the product type and desired fragrance intensity. Typical use levels are summarized in Table 2.

Table 2: Typical Use Concentrations of this compound in Cosmetic Products

Product TypeConcentration Range (%)Reference
Perfumes (Eau de Parfum)10 - 14[8]
Eau de Toilette6 - 9[8]
Eau de Cologne3 - 5[8]
Skin Creams, Shampoos, Deodorant Sprays0.2 - 1[8]
Deodorant Sticks1 - 3[8]
Soaps and other ToiletriesWidely used, specific % not detailed[2]
Formulation Considerations

This compound is relatively stable in alkaline media, making it suitable for use in soaps and detergents.[2] However, it is susceptible to hydrolysis, which can lead to the formation of linalool and acetic acid.[6][7] This process can be accelerated by acidic or alkaline conditions and elevated temperatures.

A critical consideration in the formulation is the potential for autoxidation. When exposed to air, this compound can oxidize to form hydroperoxides, which are more potent skin sensitizers than the parent compound.[9][10][11] To mitigate this, the inclusion of antioxidants in the formulation and the use of air-tight packaging are recommended.

Safety and Toxicology

The safety of this compound as a cosmetic ingredient has been assessed by various regulatory bodies. A summary of its toxicological profile is provided in Table 3.

Table 3: Toxicological Profile of this compound

EndpointResultReference
Acute Oral Toxicity (LD50, rat) >13,360 mg/kg[6]
Acute Inhalation Toxicity (LC50, rat) >2740 mg/m³[6]
Skin Irritation (human) No or very low potential[6]
Skin Irritation (rabbit, 100%) Severely irritating[6]
Skin Sensitization (pure) Weak sensitizer (EC3 25% in LLNA)[9][10]
Skin Sensitization (oxidized) Potent sensitizer (EC3 3.6% in LLNA after 10 weeks oxidation)[9][10]

While pure this compound has a low potential for skin irritation in humans, its oxidation products are known to be more potent allergens.[6][9][10] This highlights the importance of controlling its stability in cosmetic formulations.

Experimental Protocols

Purity Analysis by Gas Chromatography (GC)

This protocol provides a general method for determining the purity of this compound raw material and its concentration in a cosmetic formulation.

Objective: To quantify the amount of this compound and identify potential impurities.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (GC-FID).

  • Capillary column suitable for terpene analysis (e.g., DB-5, HP-5MS).

  • Helium (carrier gas).

  • This compound reference standard (≥97% purity).

  • Solvent (e.g., ethanol, hexane).

  • Volumetric flasks, pipettes, and syringes.

Protocol:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution.

  • Sample Preparation (Raw Material): Accurately weigh a known amount of this compound and dissolve it in the solvent to a known volume.

  • Sample Preparation (Cosmetic Product): Accurately weigh a known amount of the cosmetic product. Perform a suitable extraction method (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the fragrance components. Dissolve the extract in the solvent to a known volume.

  • GC Analysis:

    • Set the GC parameters (injector temperature, oven temperature program, detector temperature, carrier gas flow rate). A typical starting point for the oven program could be an initial temperature of 60°C, held for 2 minutes, then ramped up to 240°C at a rate of 5°C/minute.

    • Inject a known volume of each calibration standard and the prepared samples into the GC.

    • Record the chromatograms and the peak areas.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

    • Calculate the purity of the raw material or the concentration in the cosmetic product.

Workflow for GC Purity Analysis

GC_Purity_Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Calibration Standards GC_Injection Inject into GC-FID Standard->GC_Injection Sample_Raw Prepare Raw Material Sample Sample_Raw->GC_Injection Sample_Cosmetic Prepare Cosmetic Product Sample (Extraction) Sample_Cosmetic->GC_Injection Chromatography Chromatographic Separation GC_Injection->Chromatography Detection Peak Detection and Integration Chromatography->Detection Calibration_Curve Generate Calibration Curve Detection->Calibration_Curve Quantification Quantify Linalyl Acetate Detection->Quantification Calibration_Curve->Quantification Purity_Calculation Calculate Purity/ Concentration Quantification->Purity_Calculation

Caption: Workflow for determining the purity of this compound.

Stability Testing of this compound in a Cosmetic Formulation

This protocol outlines a method to assess the stability of this compound in a cosmetic product, focusing on its degradation and the formation of oxidation products.

Objective: To evaluate the chemical stability of this compound under accelerated storage conditions.

Materials:

  • Environmental chambers (e.g., 40°C/75% RH, 25°C/60% RH).

  • Light exposure chamber with UV-A and visible light source.

  • Air-tight and transparent containers.

  • GC-MS for identification of degradation products.

  • Peroxide value determination kit.

Protocol:

  • Sample Preparation: Prepare a batch of the cosmetic formulation containing this compound. Package the product in both the intended commercial packaging and inert, air-tight glass containers (as controls).

  • Storage Conditions:

    • Accelerated Stability: Store samples at 40°C ± 2°C and 75% RH ± 5% RH for 3 months.

    • Real-Time Stability: Store samples at 25°C ± 2°C and 60% RH ± 5% RH for the intended shelf life of the product (e.g., 12, 24 months).

    • Photostability: Expose samples in transparent packaging to a controlled light source.

    • Freeze-Thaw Cycling: Subject samples to cycles of freezing (-10°C) and thawing (25°C).

  • Time Points for Analysis: Analyze the samples at initial time (t=0) and at regular intervals (e.g., 1, 2, 3 months for accelerated testing; 3, 6, 9, 12 months for real-time testing).

  • Analytical Tests:

    • Appearance, Color, Odor: Visually and olfactorily assess any changes.

    • pH and Viscosity: Measure any changes in the physical properties of the formulation.

    • This compound Content: Quantify the concentration of this compound using the GC method described in section 5.1.

    • Degradation Products: Use GC-MS to identify and semi-quantify any degradation products, such as linalool and oxidation products (hydroperoxides).

    • Peroxide Value: Determine the peroxide value to quantify the extent of oxidation.

  • Data Analysis: Compare the results at each time point to the initial data to assess the rate of degradation and the overall stability of the formulation.

Workflow for Stability Testing

Stability_Testing_Workflow cluster_storage Storage Conditions cluster_tests Analytical Tests Start Prepare Cosmetic Formulation with this compound Accelerated Accelerated (40°C, 75% RH) Start->Accelerated RealTime Real-Time (25°C, 60% RH) Start->RealTime Photo Photostability Start->Photo FreezeThaw Freeze-Thaw Start->FreezeThaw Analysis Analysis at Time Points (t=0, 1, 2, 3... months) Accelerated->Analysis RealTime->Analysis Photo->Analysis FreezeThaw->Analysis Physical Appearance, Odor, pH, Viscosity Analysis->Physical Chemical This compound Content (GC) Analysis->Chemical Degradation Degradation Products (GC-MS) Analysis->Degradation Oxidation Peroxide Value Analysis->Oxidation Report Stability Report and Shelf-Life Estimation Physical->Report Chemical->Report Degradation->Report Oxidation->Report

Caption: Workflow for the stability testing of this compound in cosmetics.

Skin Sensitization Potential: Local Lymph Node Assay (LLNA)

The LLNA is a validated in vivo method (OECD Test Guideline 429) to assess the skin sensitization potential of a substance.

Objective: To determine the dose-response of lymphocyte proliferation in the draining auricular lymph nodes following topical application of this compound.

Materials:

  • CBA/Ca or CBA/J female mice (8-12 weeks old).

  • This compound (test substance).

  • Vehicle (e.g., acetone:olive oil 4:1).

  • Positive control (e.g., hexyl cinnamic aldehyde).

  • Radioactive thymidine ([³H]-methyl thymidine) or BrdU.

  • Scintillation counter or flow cytometer.

Protocol:

  • Animal Acclimatization: Acclimatize animals for at least 5 days.

  • Dose Formulation: Prepare at least three concentrations of this compound in the vehicle, plus the vehicle control and the positive control.

  • Application: On days 1, 2, and 3, apply 25 µL of the test substance, vehicle, or positive control to the dorsum of each ear of the mice (4-5 animals per group).

  • Proliferation Measurement:

    • On day 6, inject the mice intravenously with [³H]-methyl thymidine or intraperitoneally with BrdU.

    • Five hours after injection, humanely euthanize the animals and excise the auricular lymph nodes.

  • Sample Processing and Measurement:

    • Prepare a single-cell suspension of the lymph node cells.

    • For the radioactive method, precipitate the DNA and measure the incorporated radioactivity using a scintillation counter.

    • For the BrdU method, stain the cells with a fluorescently labeled anti-BrdU antibody and analyze by flow cytometry.

  • Data Analysis:

    • Calculate the Stimulation Index (SI) for each group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group.

    • A substance is classified as a sensitizer if the SI is ≥ 3.

    • The EC3 value (the concentration that produces an SI of 3) can be calculated to indicate the sensitizing potency.

Signaling Pathway of this compound Hydrolysis and Allergen Formation

Linalyl_Acetate_Pathway cluster_hydrolysis Hydrolysis in Skin cluster_oxidation Autoxidation (on air exposure) cluster_sensitization Skin Sensitization Linalyl_Acetate This compound Esterases Skin Esterases Linalyl_Acetate->Esterases Linalool Linalool Esterases->Linalool Acetic_Acid Acetic Acid Esterases->Acetic_Acid Linalyl_Acetate_Ox This compound Oxygen Oxygen (Air) Linalyl_Acetate_Ox->Oxygen Hydroperoxides_Sens This compound Hydroperoxides Hydroperoxides This compound Hydroperoxides (Potent Allergen) Oxygen->Hydroperoxides Skin_Proteins Skin Proteins Hydroperoxides_Sens->Skin_Proteins Haptenation Hapten_Protein_Complex Hapten-Protein Complex Skin_Proteins->Hapten_Protein_Complex Immune_Response Immune System Activation Hapten_Protein_Complex->Immune_Response Allergic_Reaction Allergic Contact Dermatitis Immune_Response->Allergic_Reaction

Caption: Hydrolysis and autoxidation pathways of this compound leading to potential skin sensitization.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD 439)

This in vitro method is used to assess the skin irritation potential of a chemical.

Objective: To determine the potential of this compound to cause skin irritation by measuring its cytotoxicity on a reconstructed human epidermis model.

Materials:

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™).

  • Assay medium.

  • This compound (test substance).

  • Negative control (e.g., phosphate-buffered saline).

  • Positive control (e.g., 5% sodium dodecyl sulfate).

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Isopropanol.

  • Multi-well plates.

  • Plate reader.

Protocol:

  • Tissue Preparation: Culture the RhE tissues according to the manufacturer's instructions.

  • Application of Test Substance: Apply a defined amount of this compound (neat or diluted), the negative control, and the positive control directly onto the surface of the RhE tissues.

  • Incubation: Incubate the treated tissues for a specified period (e.g., 60 minutes) at 37°C.

  • Rinsing and Post-Incubation: Thoroughly rinse the tissues to remove the test substance and then incubate them in fresh medium for a further period (e.g., 42 hours).

  • MTT Assay:

    • Transfer the tissues to a solution of MTT and incubate for approximately 3 hours. Viable cells will reduce the yellow MTT to a blue formazan precipitate.

    • Extract the formazan from the tissues using isopropanol.

    • Measure the optical density (OD) of the extracted formazan solution using a plate reader.

  • Data Analysis:

    • Calculate the cell viability for each tissue as a percentage of the mean viability of the negative control tissues.

    • A substance is classified as an irritant (UN GHS Category 2) if the mean cell viability is ≤ 50%.

Conclusion

This compound is a widely used and generally safe fragrance ingredient in cosmetic formulations. However, its potential for autoxidation and the subsequent formation of more potent skin sensitizers necessitates careful consideration during product development. Adherence to good manufacturing practices, including stability testing and the use of appropriate packaging, is crucial to ensure the safety and efficacy of cosmetic products containing this compound. The experimental protocols provided herein offer a framework for the comprehensive evaluation of this important fragrance component.

References

Application of Linyl Acetate in Pest Control and as an Insect Repellent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Linalyl acetate, a naturally occurring monoterpene ester, is a significant component of essential oils from plants like lavender and bergamot.[1][2] It is recognized for its pleasant floral and fruity aroma and is widely utilized in the fragrance and food industries.[3] Beyond its aromatic properties, this compound has demonstrated notable insecticidal and repellent effects, positioning it as a promising candidate for the development of botanical pesticides and insect repellents.[1][4] This document provides detailed application notes and protocols for researchers investigating the use of this compound in pest management.

Efficacy Data: Toxicity and Repellency

The following tables summarize the quantitative data on the efficacy of this compound and essential oils rich in this compound against various insect pests.

Table 1: Toxicity of this compound and this compound-Rich Essential Oils

Target PestActive SubstanceBioassay MethodMetricValueReference
Sitophilus granarius (Granary weevil)Lavandula angustifolia 'Yubileina' EO (24.2% this compound)FumigantLC500.079 µl/ml air[5]
Sitophilus granarius (Granary weevil)Lavandula angustifolia 'Yubileina' EO (24.2% this compound)FumigantLC900.118 µl/ml air[5]
Sitophilus granarius (Granary weevil)Lavandula angustifolia 'Raya' EO (30.0% this compound)FumigantLC500.09 µl/ml air[5]
Sitophilus granarius (Granary weevil)Lavandula angustifolia 'Raya' EO (30.0% this compound)FumigantLC900.139 µl/ml air[5]
Sitophilus granarius (Granary weevil)Lavandula angustifolia 'Hemus' EO (23.1% this compound)FumigantLC500.094 µl/ml air[5]
Sitophilus granarius (Granary weevil)Lavandula angustifolia 'Hemus' EO (23.1% this compound)FumigantLC900.157 µl/ml air[5]
Spodoptera littoralis (Cotton leafworm)Mentha aquatica EO (34.9% this compound)Topical ApplicationLD50 (2nd instar larvae)18.5 ± 2.1 µ g/larva [4]
Spodoptera littoralis (Cotton leafworm)Mentha aquatica EO (34.9% this compound)Topical ApplicationLD50 (3rd instar larvae)44.2 ± 5.8 µ g/larva [4]
Culex quinquefasciatus (Southern house mosquito)Mentha aquatica EO (34.9% this compound)Larval BioassayLC50 (2nd instar larvae)31.5 ± 2.2 µL/L[4]
Culex quinquefasciatus (Southern house mosquito)Mentha aquatica EO (34.9% this compound)Larval BioassayLC50 (3rd instar larvae)79.4 ± 5.2 µL/L[4]
Musca domestica (Housefly)Mentha aquatica EO (34.9% this compound)Topical ApplicationLD50 (adults)71.4 ± 7.2 µ g/adult [4]
Rhodnius prolixus (Kissing bug)This compound (pure)FumigantKnockdownNo effect after 540 min[6]

Table 2: Repellent Activity of this compound and this compound-Rich Essential Oils

Target PestActive SubstanceBioassay MethodConcentrationRepellency (%)DurationReference
Sitophilus granarius (Granary weevil)Lavandula angustifolia 'Yubileina' EO (24.2% this compound)Area Preference0.05 µl/cm²86%6 hours[5]
Rhodnius prolixus (Kissing bug)Lavender Essential OilArea Preference400 µg/cm²Light repellent effectNot specified[6]
Lycorma delicatula (Spotted lanternfly)Lavender Oil (49.4% this compound)Olfactometer5 µlSignificantNot specified[7]
MosquitoesLinalool (precursor to this compound)Diffuser (outdoors)100%58%Not specified[8]

Mechanism of Action

This compound, often in synergy with other essential oil components like linalool, exerts its insecticidal and repellent effects primarily through neurotoxic action.[1][9] The proposed mechanisms involve the disruption of normal nerve function in insects.

Key Molecular Targets:

  • GABA Receptor: this compound is suggested to interfere with the insect's central nervous system by interacting with the GABAergic system, specifically the GABAA receptor.[4] This can lead to hyperexcitation, paralysis, and eventual death of the insect.

  • Acetylcholinesterase (AChE): While linalool is a more potent competitive inhibitor of AChE, essential oils containing this compound also exhibit inhibitory effects on this enzyme, which is crucial for nerve impulse transmission.[4][9]

  • Octopamine Receptors: Some components of essential oils have been shown to interact with octopamine receptors, which are involved in various physiological processes in insects. This interaction can lead to an increase in cAMP and intracellular calcium levels, disrupting neuronal activity.[9]

This compound Mechanism of Action cluster_insect_nervous_system Insect Nervous System Linalyl_Acetate This compound GABA_Receptor GABA Receptor Linalyl_Acetate->GABA_Receptor Interference AChE Acetylcholinesterase (AChE) Linalyl_Acetate->AChE Inhibition (synergistic) Octopamine_Receptor Octopamine Receptor Linalyl_Acetate->Octopamine_Receptor Interaction (synergistic) Disrupted_Ion_Flow Disrupted Ion Flow GABA_Receptor->Disrupted_Ion_Flow Leads to Accumulation_of_ACh Accumulation of Acetylcholine AChE->Accumulation_of_ACh Leads to Altered_cAMP_Ca2 Altered cAMP & Ca2+ Signaling Octopamine_Receptor->Altered_cAMP_Ca2 Leads to Neurotoxicity Neurotoxicity (Paralysis, Death) Disrupted_Ion_Flow->Neurotoxicity Accumulation_of_ACh->Neurotoxicity Altered_cAMP_Ca2->Neurotoxicity

Caption: Proposed neurotoxic mechanisms of this compound in insects.

Experimental Protocols

The following are generalized protocols for assessing the toxicity and repellency of this compound. Researchers should adapt these protocols based on the target insect species and specific research objectives.

Fumigant Toxicity Bioassay

This protocol is designed to evaluate the toxicity of this compound vapors to insects, particularly stored product pests.

Materials:

  • Glass jars or vials of a known volume

  • Filter paper discs

  • Micropipette

  • Test insects

  • This compound (technical grade)

  • Solvent (e.g., acetone, ethanol) if preparing dilutions

  • Incubator or environmental chamber

Procedure:

  • Preparation of Test Substance: Prepare a series of dilutions of this compound in a suitable volatile solvent. A control with only the solvent should also be prepared.

  • Application: Apply a specific volume (e.g., 10 µL) of the this compound solution or the pure compound onto a filter paper disc.

  • Exposure: Place the treated filter paper inside the glass jar. Introduce a known number of test insects (e.g., 20 adults) into the jar and seal it tightly.

  • Incubation: Place the jars in an incubator set to the appropriate temperature and humidity for the target insect species.

  • Mortality Assessment: Record the number of dead insects at regular intervals (e.g., 2, 4, 6, 12, 24 hours). Insects are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration and time point. Probit analysis can be used to determine the LC50 and LC90 values.

Fumigant_Toxicity_Workflow A Prepare this compound Dilutions B Apply to Filter Paper A->B C Place in Sealed Jar B->C D Introduce Test Insects C->D E Incubate at Controlled Conditions D->E F Record Mortality at Intervals E->F G Calculate LC50/LC90 F->G

Caption: Workflow for fumigant toxicity bioassay.

Repellency Bioassay (Area Preference Method)

This protocol assesses the ability of this compound to repel insects from a treated surface.

Materials:

  • Petri dishes or other suitable arenas

  • Filter paper discs

  • Micropipette

  • Test insects

  • This compound

  • Solvent (e.g., acetone)

Procedure:

  • Preparation of Arena: Cut a filter paper disc to fit the bottom of the Petri dish. Cut the disc in half.

  • Treatment: Apply the test solution of this compound to one half of the filter paper disc. Apply only the solvent to the other half (control).

  • Assembly: After the solvent has evaporated, place both halves back into the Petri dish to form a complete circle.

  • Insect Release: Release a known number of insects (e.g., 20-30) into the center of the Petri dish.

  • Observation: After a set period (e.g., 1, 2, 4, 6 hours), count the number of insects on the treated and untreated halves of the filter paper.

  • Data Analysis: Calculate the Percent Repellency (PR) using the following formula: PR (%) = [ (Nc - Nt) / (Nc + Nt) ] x 100 Where Nc is the number of insects on the control half and Nt is the number of insects on the treated half.

Repellency_Bioassay_Workflow A Prepare Half-Treated Filter Paper B Place in Petri Dish Arena A->B C Release Insects at Center B->C D Observe and Count Insect Distribution C->D E Calculate Percent Repellency D->E

Caption: Workflow for repellency bioassay (area preference method).

Electrophysiological Analysis (Electroantennography - EAG)

EAG is used to measure the response of an insect's antenna to volatile compounds, providing insights into the olfactory sensitivity to this compound.

Materials:

  • EAG system (amplifier, data acquisition)

  • Microscope

  • Micromanipulators

  • Glass capillary electrodes

  • Saline solution (e.g., Ringer's solution)

  • This compound

  • Odor delivery system (puff generator)

Procedure:

  • Antenna Preparation: Excise an antenna from a live, immobilized insect. Mount the antenna between two glass capillary electrodes filled with saline solution.

  • Odor Stimulus Preparation: Prepare a dilution of this compound in a suitable solvent and apply it to a piece of filter paper inside a Pasteur pipette.

  • Stimulus Delivery: Deliver a puff of air through the pipette, passing over the antennal preparation.

  • Signal Recording: Record the electrical potential change (depolarization) from the antenna using the EAG system.

  • Data Analysis: Measure the amplitude of the EAG response (in millivolts) to this compound and compare it to the response to a control (solvent only) and a standard reference compound.

EAG_Workflow A Excise and Mount Insect Antenna B Prepare this compound Odor Cartridge C Deliver Air Puff Over Antenna A->C B->C D Record Antennal Depolarization C->D E Analyze EAG Response Amplitude D->E

Caption: Workflow for electroantennography (EAG) analysis.

Field Trial Considerations

Transitioning from laboratory assays to field applications requires careful planning to evaluate the effectiveness of this compound-based products under real-world conditions.

Key Considerations:

  • Formulation: this compound's volatility necessitates formulation strategies to ensure a controlled and sustained release. This can include microencapsulation, emulsifiable concentrates, or incorporation into solid matrices like candles or diffusers.

  • Application Method: The choice of application method (e.g., spraying, broadcast of granules, use of dispensers) will depend on the target pest, the crop or area to be protected, and the formulation.

  • Environmental Factors: Temperature, humidity, and UV radiation can affect the stability and efficacy of this compound. These factors should be monitored during field trials.

  • Non-Target Organisms: Assess the potential impact on beneficial insects, such as pollinators and predators.

  • Trial Design: Employ a randomized complete block design with untreated control plots to ensure statistically valid results. Replicate treatments to account for spatial variability.

  • Efficacy Assessment: Monitor pest populations before and after treatment using appropriate sampling methods (e.g., insect traps, visual counts, crop damage assessment).

Conclusion

This compound demonstrates significant potential as a biopesticide and insect repellent. Its neurotoxic mode of action and repellent properties make it a valuable tool for integrated pest management (IPM) strategies. The protocols and data presented here provide a foundation for further research and development of effective and environmentally compatible pest control solutions based on this compound. Further studies should focus on optimizing formulations for enhanced residual activity and conducting comprehensive field trials to validate its efficacy under diverse agricultural and public health settings.

References

Linalyl Acetate: Application Notes for Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linalyl acetate (C₁₂H₂₀O₂) is a naturally occurring monoterpenoid ester and a primary constituent of many essential oils, notably lavender and bergamot.[1][2] Its distinct floral and fruity aroma makes it a valuable ingredient in the fragrance, flavor, and cosmetic industries.[2][3] In the realm of analytical chemistry, high-purity this compound serves as an essential standard for the qualitative and quantitative analysis of essential oils and other complex matrices. It is particularly crucial for quality control, authenticity assessment, and formulation development in the pharmaceutical and consumer product sectors.[4][5]

This document provides detailed application notes and protocols for the use of this compound as an analytical standard, with a focus on gas chromatography (GC) and high-performance liquid chromatography (HPLC) techniques. These guidelines are intended for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

Proper handling and storage of the this compound standard are critical to maintain its integrity and ensure accurate analytical results.

PropertyValue
CAS Number 115-95-7
Molecular Formula C₁₂H₂₀O₂
Molecular Weight 196.29 g/mol [2]
Appearance Clear, colorless liquid[2]
Odor Floral, fruity, reminiscent of bergamot
Purity (typical) ≥97.0% (by GC)
Storage Temperature 2-8°C
Stability Limited shelf life; subject to hydrolysis.[6]

Note: this compound is an ester and can hydrolyze to linalool and acetic acid, particularly in the presence of water and at non-neutral pH.[6] It is recommended to use freshly prepared solutions and to store the standard in a tightly sealed container in a cool, dark place.

Application 1: Quantification of this compound in Essential Oils by Gas Chromatography (GC-FID)

This protocol outlines the use of this compound as an external standard for the quantification of its content in essential oil samples using a gas chromatograph equipped with a flame ionization detector (GC-FID).

Experimental Protocol

1. Preparation of Standard Solutions:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and dilute to volume with high-purity hexane or ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to achieve concentrations ranging from 10 µg/mL to 500 µg/mL.

2. Sample Preparation:

  • Accurately weigh approximately 100 mg of the essential oil sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the same solvent used for the standard solutions.

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

3. GC-FID Instrumentation and Conditions:

ParameterRecommended Conditions
Gas Chromatograph Agilent 7890B GC System or equivalent
Detector Flame Ionization Detector (FID)
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column
Carrier Gas Helium, constant flow rate of 1.0 mL/min
Injector Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1
Oven Temperature Program Initial temperature of 60°C, hold for 2 minutes. Ramp at 5°C/min to 240°C, hold for 5 minutes.
Detector Temperature 280°C

4. Calibration and Quantification:

  • Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration of this compound.

  • Inject the prepared sample solution.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Expected Performance Characteristics
ParameterTypical Value
Linearity Range 10 - 500 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) ~1 µg/mL
Limit of Quantification (LOQ) ~3 µg/mL
Repeatability (%RSD) < 5%

Workflow for External Standard Quantification

G cluster_prep Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Stock Prepare this compound Stock Solution (1000 µg/mL) Standards Prepare Working Standards (10-500 µg/mL) Stock->Standards InjectStandards Inject Working Standards Standards->InjectStandards SamplePrep Prepare Essential Oil Sample Solution InjectSample Inject Sample Solution SamplePrep->InjectSample CalCurve Generate Calibration Curve (Peak Area vs. Concentration) InjectStandards->CalCurve Quantify Quantify this compound in Sample InjectSample->Quantify CalCurve->Quantify

Caption: Workflow for the quantification of this compound using an external standard method.

Application 2: Use of this compound as an Internal Standard

For analyses where sample loss during preparation or injection variability is a concern, this compound can be employed as an internal standard (IS), provided it is not naturally present in the sample or can be chromatographically resolved from other components.

Experimental Protocol

1. Preparation of Internal Standard Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1000 µg/mL in a suitable solvent (e.g., hexane or ethyl acetate).

2. Preparation of Calibration Standards with Internal Standard:

  • Prepare a series of calibration standards of the analyte of interest at different concentrations.

  • To each calibration standard, add a fixed amount of the this compound internal standard stock solution to achieve a constant final concentration (e.g., 50 µg/mL).

3. Sample Preparation with Internal Standard:

  • Accurately weigh the sample and dissolve it in a known volume of solvent.

  • Add the same fixed amount of the this compound internal standard stock solution as used in the calibration standards.

4. GC-FID Analysis:

  • Perform the GC-FID analysis using the same conditions as described in Application 1.

5. Calibration and Quantification:

  • For each calibration standard, calculate the response factor (RF) using the following formula: RF = (Peak Area of Analyte / Concentration of Analyte) / (Peak Area of IS / Concentration of IS)

  • Calculate the average RF from the calibration standards.

  • Quantify the analyte in the sample using the following formula: Concentration of Analyte = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS / Average RF)

Logical Relationship for Internal Standard Method

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_calc Calculation Analyte Analyte of Interest SpikedSample Sample + Known Amount of IS Analyte->SpikedSample IS This compound (IS) IS->SpikedSample Sample Sample Matrix Sample->SpikedSample AnalytePeak Analyte Peak Area SpikedSample->AnalytePeak injection ISPeak IS Peak Area SpikedSample->ISPeak injection Ratio Peak Area Ratio (Analyte / IS) AnalytePeak->Ratio ISPeak->Ratio Concentration Analyte Concentration Ratio->Concentration using Response Factor

Caption: Logical workflow for quantification using this compound as an internal standard.

Application 3: Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

While GC is the more common technique for volatile compounds like this compound, HPLC can also be utilized, particularly for non-volatile matrices or when derivatization is not desirable.

Experimental Protocol

1. Preparation of Standard and Sample Solutions:

  • Prepare stock and working standard solutions of this compound in methanol or acetonitrile.

  • Prepare the sample by dissolving it in the mobile phase and filtering through a 0.45 µm syringe filter.

2. HPLC Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System Agilent 1260 Infinity II or equivalent
Detector UV Detector (210 nm) or Refractive Index Detector (RID)
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:Water (60:40 v/v)[7]
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL

3. Calibration and Quantification:

  • Follow the same external standard calibration procedure as described for the GC-FID method.

Conclusion

This compound is a versatile and reliable analytical standard for the quality control and quantitative analysis of essential oils and other complex mixtures. The protocols provided herein for GC-FID and HPLC offer robust methods for its accurate determination. Proper standard handling and adherence to validated analytical procedures are paramount for achieving reproducible and trustworthy results in research, development, and quality assurance applications.

References

Application Notes and Protocols for the Enzymatic Synthesis of Linalyl Acetate in Non-Aqueous Media

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Linalyl acetate is a naturally occurring monoterpene ester renowned for its pleasant, floral, and fruity aroma, making it a highly valued compound in the food, cosmetic, and pharmaceutical industries.[1][2] Traditionally, its synthesis involves chemical methods that often require harsh conditions and can lead to undesirable byproducts and environmental concerns.[1][3] Enzymatic synthesis in non-aqueous media presents a green and efficient alternative, offering high specificity, mild reaction conditions, and the production of a "natural" label product, which is highly sought after by consumers.[1][4]

This document provides detailed protocols and application notes for the synthesis of this compound using lipases as biocatalysts in organic solvent and solvent-free systems. The focus is on the esterification of linalool, a tertiary alcohol, which presents unique challenges due to steric hindrance around the hydroxyl group.[1][2] These notes are intended for researchers, scientists, and professionals in drug development and fine chemical production.

Key Principles and Considerations

The enzymatic synthesis of this compound is influenced by several critical factors that must be optimized to achieve high conversion rates and yields.

  • Choice of Biocatalyst: Lipases are the most common enzymes used for esterification and transesterification reactions.[4] Immobilized lipases, such as Novozym 435 (from Candida antarctica), are often preferred as they offer enhanced stability, easier separation from the reaction mixture, and potential for reuse, which reduces overall process costs.[1][5][6] Free lipases can also be effective but may present challenges in recovery.[7]

  • Acyl Donor Selection: The choice of the acyl donor is critical. Acetic anhydride is often used and can lead to higher yields compared to acetic acid, as the reaction is irreversible and avoids the production of water, which can inhibit lipase activity.[1][8] Vinyl acetate is another effective acyl donor used in transesterification reactions.[9][10]

  • Reaction Medium: The reaction can be performed in a solvent-free system or using a non-aqueous organic solvent.

    • Solvent-Free Systems: These are environmentally attractive as they reduce solvent waste. The substrates themselves act as the reaction medium.[1][7][11]

    • Organic Solvents: The use of hydrophobic organic solvents (e.g., n-hexane) can be beneficial by increasing the solubility of non-polar substrates and shifting the reaction equilibrium towards synthesis.[2][12] Solvents with a high log P value generally support high enzyme activity.[8]

  • Reaction Parameters: Temperature, substrate molar ratio, and enzyme concentration are key parameters that must be optimized. Linalool esterification often requires higher temperatures (e.g., 60-70°C) to achieve reasonable conversion.[1][2] An excess of the acylating agent is also commonly employed.[1][8]

Experimental Protocols

Protocol 1: Esterification of Linalool using Immobilized Lipase (Novozym 435) in a Solvent-Free System

This protocol is based on methodologies optimized for lipase-catalyzed esterification of tertiary alcohols.

Materials:

  • Linalool (≥97%)

  • Acetic anhydride (≥97%)

  • Novozym 435 (immobilized lipase from Candida antarctica)

  • n-Hexane (for sample dilution and GC analysis)

  • Sealed reaction vessels (e.g., 50 mL screw-capped flasks)

  • Shaking incubator or magnetic stirrer with temperature control

Procedure:

  • Substrate Preparation: In a sealed reaction vessel, combine linalool and acetic anhydride. A typical molar ratio of alcohol to anhydride might range from 1:5 to 1:9 to favor the forward reaction.[1]

  • Enzyme Addition: Add the immobilized lipase, Novozym 435. The enzyme concentration is typically between 5% and 10% (w/w) relative to the total substrate weight.[1]

  • Reaction Incubation: Place the sealed vessel in a shaking incubator set to the desired temperature (e.g., 70°C) and agitation (e.g., 150 rpm).[1]

  • Reaction Monitoring: Allow the reaction to proceed for a set time, typically 6 to 10 hours.[1][2] Samples can be withdrawn periodically to monitor the progress.

  • Enzyme Separation: After the reaction is complete, separate the immobilized enzyme from the liquid mixture by simple filtration.[1] The enzyme can be washed and stored for potential reuse.

  • Sample Analysis:

    • Dilute a small aliquot of the reaction mixture (e.g., 1:10) with n-hexane.[1][2]

    • Inject a sample (e.g., 0.4 µL) into a Gas Chromatograph (GC) equipped with a suitable column (e.g., a capillary column) and a Flame Ionization Detector (FID).

    • Quantify the conversion of linalool to this compound by monitoring the decrease in the linalool peak area or the increase in the this compound peak area relative to standards.[1]

Protocol 2: Transesterification of Linalool in an Organic Solvent

This protocol utilizes an organic solvent and a different acyl donor, which can be advantageous for specific applications.

Materials:

  • Linalool (≥97%)

  • Vinyl acetate (acyl donor and solvent)

  • Lipase (e.g., free lipase or immobilized PFL)

  • n-Hexane (or other suitable hydrophobic solvent)

  • Sealed reaction vessels

  • Shaking incubator

Procedure:

  • Reaction Setup: In a sealed vessel, dissolve linalool in the organic solvent (e.g., n-hexane). If using vinyl acetate as both the acyl donor and solvent, the concentration of linalool may be around 100 mmol/L.[10]

  • Pre-incubation: Pre-heat the reaction mixture to the desired temperature (e.g., 40-60°C) in a shaking incubator for 10-15 minutes to ensure thermal equilibrium.[10]

  • Enzyme Addition: Add the lipase to initiate the reaction. The optimal amount should be determined empirically (e.g., 12 mg/mL).[10]

  • Reaction Incubation: Maintain the reaction at the set temperature and agitation speed (e.g., 200 r/min) for the desired duration.[10]

  • Sample Processing and Analysis: Follow steps 5 and 6 from Protocol 1 for enzyme separation (if using immobilized enzyme) and GC analysis to determine product yield.

Data Presentation

The following tables summarize quantitative data from various studies on the enzymatic synthesis of this compound, providing a comparative overview of different conditions and outcomes.

Table 1: Comparison of Different Enzymatic Systems for this compound Synthesis

EnzymeAcyl DonorMediumTemp. (°C)Molar Ratio (Alcohol:Acid/Anhydride)Conversion/YieldReference
Novozym 435Acetic AnhydrideSolvent-Free701:95.6% Yield[1]
Novozym 435Acetic Anhydriden-Hexane701:12.25% Conversion[2]
Novozym 435Acetic AnhydrideSolvent-Free701:13.81% Conversion[2]
Free Lipase PPLAcetic AnhydrideSolvent-Free601:1.3 (v/v)24.94% Conversion[2][7]

Table 2: Influence of Key Parameters on this compound Synthesis using Novozym 435

ParameterCondition 1Yield 1Condition 2Yield 2Key ObservationReference
Temperature 50°CLower70°CHigher (5.6%)Higher temperatures positively affect conversion for linalool.[1]
Enzyme Conc. 5% (w/w)5.6%10% (w/w)LowerAn optimal enzyme concentration exists; excess may not improve yield.[1]
Molar Ratio 1:13.81%1:95.6%An excess of the acyl donor (acetic anhydride) can drive the reaction forward.[1][2]
Solvent Solvent-Free3.81%n-Hexane2.25%For this specific setup, a solvent-free system showed slightly better conversion.[2]

Visualizations

The following diagrams illustrate the experimental workflow and the interplay of factors influencing the synthesis.

G Experimental Workflow for Enzymatic Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_analysis Downstream & Analysis Materials Substrates & Enzyme (Linalool, Acyl Donor, Lipase) ReactionSetup Combine Substrates and Enzyme in Reaction Vessel Materials->ReactionSetup Incubation Incubate with Controlled Temperature & Agitation ReactionSetup->Incubation Filtration Separate Immobilized Enzyme (Filtration) Incubation->Filtration Dilution Dilute Sample (e.g., in n-Hexane) Filtration->Dilution GC_Analysis Gas Chromatography (GC) Analysis Dilution->GC_Analysis Quantification Quantify Product Yield & Substrate Conversion GC_Analysis->Quantification G Key Factors Influencing Enzymatic Synthesis of this compound Synthesis This compound Yield & Conversion Enzyme Biocatalyst Enzyme->Synthesis Substrates Substrates Substrates->Synthesis Conditions Reaction Conditions Conditions->Synthesis Medium Reaction Medium Medium->Synthesis Immobilized Immobilized vs. Free Immobilized->Enzyme EnzymeConc Enzyme Concentration EnzymeConc->Enzyme AcylDonor Acyl Donor Type (Anhydride vs. Acid) AcylDonor->Substrates MolarRatio Substrate Molar Ratio MolarRatio->Substrates Temperature Temperature Temperature->Conditions Time Reaction Time Time->Conditions SolventFree Solvent-Free SolventFree->Medium OrganicSolvent Organic Solvent OrganicSolvent->Medium

References

Troubleshooting & Optimization

Linalyl Acetate Stability & Degradation Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Linalyl Acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability challenges associated with this compound and to offer solutions for its degradation prevention.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues and questions regarding the stability of this compound in experimental and formulation contexts.

Q1: My this compound-containing solution is turning yellow/brown. What is causing this discoloration?

A1: Discoloration, typically yellowing or browning, in formulations containing this compound is often a sign of oxidative degradation. When exposed to air, this compound can auto-oxidize, forming hydroperoxides, epoxides, and other oxygenated derivatives.[1][2] This process can be accelerated by exposure to light and heat.[3] Additionally, interactions with other ingredients in your formulation could contribute to color changes.

Troubleshooting Steps:

  • Review Storage Conditions: Ensure your this compound and the final formulation are stored in airtight, opaque containers in a cool, dark place.

  • Inert Gas Overlay: For bulk storage of pure this compound, consider purging the headspace of the container with an inert gas like nitrogen or argon to displace oxygen.

  • Antioxidant Addition: Incorporate an antioxidant into your formulation. See the "Degradation Prevention" section for recommended antioxidants.

  • Packaging Evaluation: If the final product is packaged, ensure the packaging material is not contributing to the degradation. Glass is generally preferred over plastics that may be permeable to oxygen.[3]

Q2: The fragrance of my product containing this compound has changed or weakened over time. Why is this happening?

A2: A change or loss of the characteristic fresh, floral, and slightly fruity scent of this compound is a primary indicator of degradation. The most likely culprits are hydrolysis and oxidation.

  • Hydrolysis: In the presence of water, especially at acidic or alkaline pH, this compound can hydrolyze to form linalool and acetic acid.[4] Linalool has a different, more floral-woody aroma, and the presence of acetic acid can impart a sour note.

  • Oxidation: Autoxidation not only causes discoloration but also alters the odor profile as the original ester is converted into less volatile and differently scented degradation products.[5]

  • Thermal Degradation: Exposure to high temperatures can cause the decomposition of this compound into compounds like myrcene and ocimene, which have distinct terpene-like odors.[6]

Troubleshooting Steps:

  • pH Control: For aqueous formulations, buffer the system to a neutral pH (around 6-7.5) to minimize hydrolysis.

  • Temperature Control: Avoid exposing the product to high temperatures during manufacturing and storage.

  • Minimize Oxygen Exposure: As with discoloration, limit exposure to air through appropriate packaging and handling.

  • Conduct Stability Testing: Perform accelerated stability testing to predict the long-term fragrance stability of your formulation under different conditions.

Q3: I've observed a decrease in the purity of my this compound standard according to GC-MS analysis. What are the likely degradation products I should be looking for?

A3: Depending on the storage and handling conditions, you may observe several degradation products. Common analytical techniques for identification and quantification include Gas Chromatography-Mass Spectrometry (GC-MS).[7][8][9]

  • Hydrolysis Products: Look for peaks corresponding to linalool and acetic acid.

  • Oxidation Products: Key markers of oxidation include this compound hydroperoxides, epoxides, and alcohols.[10]

  • Thermal Degradation/Isomerization Products: At elevated temperatures, you may detect β-myrcene, cis- and trans-β-ocimene, geranyl acetate, and neryl acetate.[6]

Troubleshooting Steps:

  • Analytical Method Validation: Ensure your GC-MS method is validated for the detection of these potential degradation products.[7]

  • Reference Standards: Use certified reference standards for the suspected degradation products to confirm their identity.

  • Storage of Standard: Re-evaluate the storage conditions of your this compound standard. It should be stored in a tightly sealed vial, protected from light, and at a low temperature.

Degradation Pathways and Prevention

This compound is susceptible to three primary degradation pathways: hydrolysis, oxidation, and thermal decomposition.

Hydrolysis

This compound is an ester and can undergo hydrolysis to form linalool and acetic acid, especially in the presence of water and at non-neutral pH.

Prevention Strategies:

  • pH Control: Maintain the pH of aqueous formulations as close to neutral as possible.

  • Anhydrous Formulations: Where feasible, use this compound in non-aqueous (anhydrous) formulations to prevent hydrolysis.[11]

  • Encapsulation: In some applications, microencapsulation can protect this compound from the aqueous environment.

Oxidation

Autoxidation is a significant stability issue for this compound, leading to the formation of hydroperoxides, which can further degrade into other oxygenated compounds. This process is initiated by exposure to oxygen and accelerated by light and heat.

Prevention Strategies:

  • Addition of Antioxidants: The most effective way to prevent oxidation is by adding antioxidants to the formulation.

    • Natural Antioxidants: Mixed tocopherols (Vitamin E) and rosemary CO2 extract are effective natural options.[1][2][12]

    • Synthetic Antioxidants: Butylated hydroxytoluene (BHT) is a commonly used and effective synthetic antioxidant.[13]

  • Chelating Agents: In aqueous-based systems, trace metal ions can catalyze oxidation. The addition of a chelating agent like EDTA or sodium phytate can mitigate this.[1]

  • Opaque Packaging: Use packaging that protects the product from light to prevent photo-oxidation.[3]

  • Airtight Containers: Limit oxygen exposure by using well-sealed, airtight containers.

Thermal Degradation

High temperatures can induce the decomposition and isomerization of this compound.

Prevention Strategies:

  • Controlled Processing Temperatures: During product manufacturing, maintain temperatures below levels that could induce degradation.

  • Storage Away from Heat Sources: Store the final product in a cool environment, away from direct sunlight and other heat sources.

Quantitative Data on this compound Degradation

The following tables summarize key quantitative data related to the degradation of this compound.

Table 1: Hydrolysis Half-Life of this compound

pHTemperature (°C)Half-Life (t½)Reference
450< 2.4 hours[4]
750< 2.4 hours[4]
950< 2.4 hours[4]
4, 7, 920< 24 hours[4]

Table 2: Photodegradation Half-Life of this compound

ConditionHalf-Life (t½)Reference
Photo-oxidation (calculated)1.1 hours[4]

Experimental Protocols

Protocol 1: Stability Testing of this compound in a Formulation (Accelerated Method)

This protocol outlines a general procedure for conducting accelerated stability testing of a cosmetic or pharmaceutical formulation containing this compound.

Objective: To assess the physical and chemical stability of a this compound-containing product under accelerated conditions to predict its shelf life.[14][15][16]

Materials:

  • Final product formulation in its intended packaging.

  • Control sample of the formulation without this compound.

  • Stability chambers with controlled temperature and humidity.

  • UV light cabinet.[3]

  • Analytical instrumentation (GC-MS, pH meter, viscometer).

  • Reference standards for this compound and potential degradation products.

Methodology:

  • Sample Preparation: Prepare multiple samples of the final product in its final packaging. Also, prepare samples of the base formulation without this compound to serve as a control.

  • Initial Analysis (Time 0): Before placing samples in the stability chambers, perform a complete analysis on a set of initial samples. This should include:

    • Visual Assessment: Color, clarity, and phase separation.

    • Olfactory Assessment: Odor profile.

    • Physicochemical Tests: pH, viscosity.

    • Chemical Analysis (GC-MS): Quantify the concentration of this compound and screen for any initial degradation products.

  • Storage Conditions: Place the samples in stability chambers under various conditions. Common accelerated conditions include:

    • 45°C ± 2°C / 75% RH ± 5% RH

    • 25°C ± 2°C / 60% RH ± 5% RH (as a control)

    • Freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for 3-5 cycles).[3]

    • Photostability chamber (exposure to controlled UV light).[3]

  • Testing Intervals: Pull samples from the chambers at predetermined intervals (e.g., 1, 2, 3, and 6 months for a 6-month study).[17]

  • Analysis at Each Interval: At each time point, perform the same set of analyses as conducted at Time 0.

  • Data Evaluation: Compare the results at each time point to the initial data. Look for significant changes in appearance, odor, pH, viscosity, and the concentration of this compound. Identify and quantify any degradation products that appear over time.

Protocol 2: Analysis of this compound and its Degradation Products by GC-MS

This protocol provides a general method for the gas chromatography-mass spectrometry (GC-MS) analysis of this compound and its common degradation products.

Objective: To separate, identify, and quantify this compound and its primary degradation products (linalool, hydroperoxides, etc.) in a sample.[7][8]

Instrumentation and Materials:

  • Gas chromatograph with a mass selective detector (GC-MS).

  • Capillary column suitable for terpene analysis (e.g., HP-5ms or equivalent).

  • Helium carrier gas.

  • Sample vials with septa.

  • Microsyringe.

  • Solvents (e.g., hexane, ethanol) for sample dilution.

  • Reference standards for this compound and suspected degradation products.

GC-MS Parameters (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/minute to 240°C.

    • Hold at 240°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Methodology:

  • Standard Preparation: Prepare a stock solution of this compound and any available degradation product standards in a suitable solvent. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dilute the sample containing this compound in the same solvent used for the standards to a concentration within the calibration range.

  • GC-MS Analysis: Inject the standards and samples into the GC-MS system.

  • Data Analysis:

    • Identification: Identify the peaks in the sample chromatogram by comparing their retention times and mass spectra to those of the reference standards and to mass spectral libraries (e.g., NIST).

    • Quantification: Use the calibration curve generated from the standards to quantify the concentration of this compound and its degradation products in the sample.

Visualizations

Linalyl_Acetate_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Autoxidation cluster_thermal Thermal Degradation LA_H This compound Linalool Linalool LA_H->Linalool + H2O (Acid/Base catalyst) AceticAcid Acetic Acid LA_H->AceticAcid + H2O (Acid/Base catalyst) LA_O This compound Hydroperoxides Hydroperoxides LA_O->Hydroperoxides + O2 (Light, Heat) Epoxides Epoxides Hydroperoxides->Epoxides Alcohols Other Oxygenated Products Hydroperoxides->Alcohols LA_T This compound Myrcene β-Myrcene LA_T->Myrcene Heat (- Acetic Acid) Ocimene cis/trans-β-Ocimene LA_T->Ocimene Heat (- Acetic Acid)

Caption: Major degradation pathways of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_storage Storage Conditions Prep Prepare Formulation (with and without this compound) Package Package in Final Container Prep->Package Initial Initial Analysis (Time 0) - Visual - Olfactory - pH, Viscosity - GC-MS Package->Initial Interval Interval Analysis (e.g., 1, 2, 3, 6 months) Accelerated Accelerated (e.g., 45°C / 75% RH) Initial->Accelerated RealTime Real-Time (e.g., 25°C / 60% RH) Initial->RealTime FreezeThaw Freeze-Thaw Cycles Initial->FreezeThaw Photo Photostability Initial->Photo Final Final Data Evaluation - Compare to Time 0 - Assess Degradation Rate - Determine Shelf Life Interval->Final Accelerated->Interval RealTime->Interval FreezeThaw->Interval Photo->Interval

Caption: Workflow for accelerated stability testing.

References

Technical Support Center: Optimizing Linalyl Acetate Yield in Esterification Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of linalyl acetate during esterification reactions.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is primarily synthesized through the esterification of linalool. Common methods include:

  • Reaction with Acetic Anhydride: This is a widely used industrial method, often employing an acidic or basic catalyst.[1]

  • Reaction with Ketene: This method can produce high-purity this compound with minimal byproducts when performed at low temperatures with an acidic catalyst.[2][3][4]

  • Transesterification: A high-purity product can be obtained by reacting linalool with another acetate ester, such as tert-butyl acetate, in the presence of a catalyst like sodium methylate.[2][3]

  • Enzymatic Esterification: This method utilizes lipases as biocatalysts and is considered a greener alternative to chemical synthesis.[5]

Q2: Why is the esterification of linalool challenging?

A2: Linalool is a tertiary allylic alcohol, which makes it susceptible to side reactions under acidic conditions and high temperatures.[2][6] These side reactions include:

  • Dehydration: Formation of undesirable terpene hydrocarbons.

  • Cyclization: Formation of cyclic ethers.

  • Isomerization: Rearrangement of linalool to other isomers like geraniol and nerol.[5][7]

Q3: What are the key factors influencing the yield of this compound?

A3: Several factors significantly impact the reaction yield:

  • Catalyst: The type and concentration of the catalyst are crucial. Acidic catalysts can promote side reactions, while basic or enzymatic catalysts may offer higher selectivity.[6][8]

  • Reactant Molar Ratio: An excess of the acylating agent (e.g., acetic anhydride) is often used to drive the reaction towards product formation.[9]

  • Temperature: Higher temperatures can increase the reaction rate but also promote the formation of byproducts.[6][9] Finding the optimal temperature is key.

  • Reaction Time: Sufficient reaction time is needed for completion, but prolonged times can lead to product degradation or side reactions.[9]

  • Removal of Byproducts: In reactions that produce byproducts like acetic acid or water, their removal can shift the equilibrium towards the formation of this compound.[3][4][10]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low this compound Yield Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reactant molar ratio.Optimize these parameters systematically. Refer to the experimental protocols and data tables below for guidance. For instance, in the reaction of linalool with acetic anhydride, a temperature range of 70-90°C and a linalool to acetic anhydride molar ratio of 1:1.5 to 1:3 have been reported to be effective.[9]
Catalyst Inactivity or Inappropriateness: The chosen catalyst may not be optimal for the reaction or may have lost its activity.Experiment with different catalysts. For example, while strong acids like phosphoric acid can be used, they may also promote side reactions.[6][11] Milder catalysts or enzymatic options like Novozym 435 could be considered.[5]
Presence of Water: Water can hydrolyze the ester back to linalool and acetic acid, reducing the yield.Ensure all reactants and equipment are dry. For reactions that produce water, consider using a Dean-Stark trap or a drying agent to remove it as it forms.[12]
Byproduct Formation: Side reactions such as dehydration, cyclization, or isomerization of linalool are competing with the desired esterification.[2][6]Adjust reaction conditions to minimize side reactions. Lowering the temperature and using a more selective catalyst can be effective.[2] For example, esterification with ketene below 30°C can avoid byproduct formation.[2][3][4]
Presence of Impurities in the Final Product Unreacted Starting Materials: Incomplete reaction leaving residual linalool or acylating agent.Increase the reaction time or adjust the molar ratio of reactants. Ensure proper mixing. Subsequent purification steps like distillation are necessary.[11]
Byproducts from Side Reactions: Terpenes, isomers of linalool (geraniol, nerol), or polymers may be present.[5][7]Optimize reaction conditions for higher selectivity. Purification by vacuum distillation is a common method to separate this compound from less volatile impurities.[11]
Residual Catalyst: Catalyst remaining in the product after the reaction.Neutralize and wash the reaction mixture thoroughly. For solid catalysts, filtration can be employed.[9][11]
Reaction Does Not Proceed or is Very Slow Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.Gradually increase the temperature while monitoring for the formation of byproducts.
Insufficient Catalyst: The amount of catalyst may be too low to effectively catalyze the reaction.Increase the catalyst loading incrementally. Refer to literature for recommended catalyst concentrations for your specific reaction. For example, one method using a modified melamine catalyst suggests a dosage of 0.02 to 0.05 wt% of the total reactants.[9]

Experimental Protocols & Data

Method 1: Esterification of Linalool with Acetic Anhydride using an Acid Catalyst

This protocol is a general guideline based on commonly cited laboratory procedures.

Materials:

  • Linalool

  • Acetic Anhydride

  • Acid Catalyst (e.g., p-toluenesulfonic acid[6], phosphoric acid[11])

  • Sodium Bicarbonate solution (for neutralization)

  • Brine

  • Anhydrous Magnesium Sulfate (for drying)

  • Organic Solvent (e.g., diethyl ether or dichloromethane for extraction)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add linalool and acetic anhydride.

  • Slowly add the acid catalyst while stirring.

  • Heat the reaction mixture to the desired temperature and maintain for the specified time.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acid with a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

  • Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure.

  • Purify the crude this compound by vacuum distillation.[11]

Table 1: Reported Reaction Conditions for this compound Synthesis

Acylating AgentCatalystMolar Ratio (Linalool:Acylating Agent)Temperature (°C)Reaction Time (hours)Yield/ConversionReference
Acetic AnhydrideModified Melamine1:1.5 - 1:370 - 904 - 7High[9]
Acetic Anhydridep-Toluenesulfonic Acid1:1 - 1:45 - 450.17 - 2.5High[6][13]
Acetic AnhydrideNovozym 435 (lipase)1:9 (Acid:Alcohol)7065.6%[5]
KeteneAcidic CatalystEquimolar< 30-High (no byproducts)[2][3][4]
Method 2: Enzymatic Esterification of Linalool

This protocol provides a greener alternative for this compound synthesis.

Materials:

  • Linalool

  • Acetic Anhydride

  • Immobilized Lipase (e.g., Novozym 435)[5]

  • Organic Solvent (optional, solvent-free systems are also common)[5]

Procedure:

  • Combine linalool, acetic anhydride, and the immobilized lipase in a reaction vessel.

  • Incubate the mixture in a shaker at a constant temperature and agitation speed.[5]

  • Monitor the conversion to this compound using GC analysis.[5]

  • After the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration.[5]

  • The product can then be purified, typically by vacuum distillation.

Visualizations

Esterification_Pathway Linalool Linalool LinalylAcetate This compound (Desired Product) Linalool->LinalylAcetate + Acetic Anhydride Byproducts Side Products (Dehydration, Cyclization, Isomerization) Linalool->Byproducts Side Reactions (promoted by acid/heat) AceticAnhydride Acetic Anhydride AceticAnhydride->LinalylAcetate AceticAcid Acetic Acid (Byproduct) LinalylAcetate->AceticAcid forms Catalyst Catalyst (Acidic, Basic, or Enzyme) Catalyst->LinalylAcetate Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants 1. Combine Reactants (Linalool & Acylating Agent) AddCatalyst 2. Add Catalyst Reactants->AddCatalyst Heating 3. Heat and Stir AddCatalyst->Heating Monitoring 4. Monitor Progress (TLC/GC) Heating->Monitoring Quenching 5. Quench & Neutralize Monitoring->Quenching Extraction 6. Extraction Quenching->Extraction Drying 7. Drying Extraction->Drying Concentration 8. Solvent Removal Drying->Concentration Distillation 9. Vacuum Distillation Concentration->Distillation FinalProduct Pure this compound Distillation->FinalProduct

References

Technical Support Center: Quantification of Linalyl Acetate - Addressing Matrix Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate quantification of linalyl acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound quantification?

A1: A matrix effect is the alteration of the analytical signal of a target analyte due to the presence of other components in the sample matrix.[1] In the quantification of this compound, these effects can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of its true concentration.[2] This interference is a significant concern in complex matrices such as essential oils, cosmetics, and biological fluids, as it can compromise the accuracy, precision, and sensitivity of the analytical method.

Q2: I am observing lower-than-expected recoveries for this compound in my essential oil samples. Could this be a matrix effect?

A2: Yes, lower-than-expected recoveries are a common symptom of matrix-induced ion suppression. Essential oils are complex mixtures containing numerous terpenes and other volatile compounds that can co-elute with this compound and interfere with its ionization in the mass spectrometer source.[3] It is also crucial to differentiate between poor recovery during sample preparation and signal suppression. A systematic evaluation is necessary to pinpoint the exact cause.

Q3: How can I determine if my analysis is affected by matrix effects?

A3: A standard method to assess matrix effects is to compare the signal response of this compound in a pure solvent standard to its response in a sample matrix spiked with the same concentration.[2] A significant difference in the signal intensity indicates the presence of matrix effects. This can be quantified as the "matrix factor" (MF). An MF value of less than 1 suggests signal suppression, while a value greater than 1 indicates signal enhancement.

Q4: What are the most common strategies to mitigate matrix effects in this compound analysis?

A4: Several strategies can be employed to minimize or compensate for matrix effects:

  • Sample Preparation: Implementing a thorough sample cleanup procedure, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), can effectively remove interfering matrix components.[4]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is free of the analyte but otherwise identical to the sample matrix can compensate for predictable matrix effects.[5]

  • Stable Isotope Dilution Analysis (SIDA): This is considered the gold standard for correcting for matrix effects.[6] It involves using a stable isotope-labeled version of this compound as an internal standard. Since the labeled and unlabeled compounds have nearly identical physicochemical properties, they experience the same matrix effects, allowing for accurate correction.

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on the analyte signal.

Q5: Are there commercially available stable isotope-labeled internal standards for this compound?

A5: The availability of stable isotope-labeled standards can vary. It is recommended to check with major chemical suppliers that specialize in analytical standards and isotope-labeled compounds. If a specific labeled standard for this compound is not available, using a structural analog with similar chromatographic behavior and ionization properties can be an alternative, though less ideal, approach.

Troubleshooting Guides

Issue 1: Poor reproducibility of this compound quantification in different batches of the same cosmetic cream.
Possible Cause Troubleshooting Step Expected Outcome
Variable Matrix Composition Evaluate the matrix effect for each new batch of cosmetic cream by analyzing a spiked blank sample.Consistent matrix factor values across batches would rule out matrix variability as the primary cause.
Inadequate Sample Homogenization Implement a more rigorous homogenization protocol for the cream samples before extraction.Improved precision (lower %RSD) in replicate analyses of the same batch.
Insufficient Sample Cleanup Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to better remove interfering excipients from the cream.A cleaner baseline in the chromatogram and a matrix factor closer to 1.
Issue 2: Signal suppression observed during LC-MS/MS analysis of this compound in human plasma.
Possible Cause Troubleshooting Step Expected Outcome
Co-elution with Phospholipids Optimize the chromatographic gradient to achieve better separation of this compound from the phospholipid elution zone.The this compound peak is well-resolved from the region where phospholipids typically elute, leading to a more stable and intense signal.
Ionization Competition in the ESI Source Dilute the final extract before injection to reduce the overall concentration of co-eluting matrix components.A reduction in signal suppression, although this may also decrease the signal intensity of this compound.
Ineffective Protein Precipitation Compare different protein precipitation agents (e.g., acetonitrile, methanol, trichloroacetic acid) to find the most effective one for your plasma samples.[7]A cleaner extract with less residual protein, resulting in reduced matrix effects.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Serum by LC-MS/MS with Sample Cleanup

This protocol is adapted from a validated method for the analysis of linalool in human serum, which also mentions the analysis of this compound.[2][8]

  • Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

    • To 100 µL of human serum in a microcentrifuge tube, add 100 µL of an internal standard working solution (if available, a stable isotope-labeled this compound is recommended).

    • Add 200 µL of acetonitrile to precipitate the proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube.

    • Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes for liquid-liquid extraction.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS Detection: Electrospray ionization in positive mode (ESI+), with multiple reaction monitoring (MRM) for this compound and the internal standard.

Protocol 2: Assessment of Matrix Effect for this compound
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike a known concentration of this compound into the initial mobile phase or a pure solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, essential oil base) using your established protocol. Spike the same concentration of this compound as in Set A into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike the blank matrix with the same concentration of this compound as in Set A before the extraction process.

  • Analyze all three sets of samples using the validated analytical method.

  • Calculate the Matrix Effect and Recovery:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

    A Matrix Effect value significantly different from 100% indicates signal suppression (<100%) or enhancement (>100%).

Quantitative Data Summary

The following table presents typical validation parameters for the analysis of terpenes in complex matrices, which can be used as a reference for developing a robust method for this compound.

Table 1: Method Validation Parameters for Terpene Analysis in Cannabis Extracts by GC-MS [1]

ParameterResult
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL
Recovery 95.0 – 105.7%
Repeatability (%RSD) 0.32 – 8.47%
Matrix Effect Below 10%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Matrix (e.g., Plasma, Essential Oil) Add_IS Add Internal Standard (Stable Isotope Labeled) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing Matrix_Matched Matrix-Matched Calibration Matrix_Matched->Data_Processing

Caption: Workflow for this compound Quantification with Matrix Effect Mitigation.

Matrix_Effect_Assessment cluster_sets Sample Sets for Evaluation cluster_analysis_eval Analysis and Calculation cluster_interpretation Interpretation SetA Set A: Analyte in Pure Solvent Analysis LC-MS/MS or GC-MS Analysis SetA->Analysis SetB Set B: Post-Extraction Spiked Blank Matrix SetB->Analysis SetC Set C: Pre-Extraction Spiked Blank Matrix SetC->Analysis Calc_ME Calculate Matrix Effect: (Area B / Area A) * 100 Analysis->Calc_ME Calc_Rec Calculate Recovery: (Area C / Area B) * 100 Analysis->Calc_Rec Result_ME Matrix Effect: <100% = Suppression >100% = Enhancement Calc_ME->Result_ME Result_Rec Recovery: Indicates efficiency of sample preparation Calc_Rec->Result_Rec

Caption: Logical Flow for Assessing Matrix Effects and Recovery.

References

Linalyl Acetate Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of linalyl acetate. It addresses common challenges and provides detailed troubleshooting advice in a question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound samples?

Common impurities in this compound often include unreacted linalool, as well as other structurally similar terpenoids like geraniol, α-terpineol, and β-myrcene. The presence of these impurities can be attributed to their common biosynthetic pathways or as byproducts of the synthesis or extraction process.

Q2: What are the primary challenges in separating this compound from linalool?

The primary challenge lies in their similar chemical structures and close boiling points, making separation by traditional fractional distillation difficult. This necessitates the use of high-efficiency distillation columns or alternative purification techniques like chromatography.

Q3: Is this compound susceptible to degradation during purification?

Yes, this compound can be sensitive to heat and acidic or basic conditions. Thermal stress, particularly at elevated temperatures during distillation, can lead to decomposition reactions, including elimination of acetic acid to form terpenes like β-myrcene, and cis- and trans-β-ocimene. Additionally, hydrolysis of the ester bond can occur in the presence of water, especially at non-neutral pH, yielding linalool and acetic acid.

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of this compound and linalool.

  • Possible Cause: Insufficient column efficiency.

  • Solution: Employ a vacuum distillation setup to lower the boiling points and reduce the risk of thermal degradation. Use a column with a higher number of theoretical plates, such as a packed column (e.g., with Raschig rings or structured packing) or a spinning band distillation column.

Problem: Product discoloration or presence of degradation products in the distillate.

  • Possible Cause: Thermal degradation of this compound.

  • Solution:

    • Lower the distillation temperature by reducing the pressure (vacuum distillation).

    • Ensure the heating mantle temperature is not excessively high.

    • Minimize the residence time of the this compound in the heated distillation flask.

    • Consider adding a radical scavenger or antioxidant to the distillation pot if oxidation is suspected.

Column Chromatography

Problem: Co-elution of this compound with impurities.

  • Possible Cause 1: Inappropriate stationary phase.

  • Solution 1: Silica gel is a common choice, but for challenging separations, consider using a modified silica gel or a different adsorbent like alumina. A reverse-phase C18 column can also be effective for HPLC-based purifications.

  • Possible Cause 2: Incorrect mobile phase composition.

  • Solution 2: Optimize the solvent system. A non-polar/polar solvent mixture is typically used with silica gel. Experiment with different solvent ratios (e.g., hexane/ethyl acetate, petroleum ether/diethyl ether) to achieve better separation. A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve resolution.

Problem: Tailing of peaks, leading to poor separation and recovery.

  • Possible Cause: Interaction of the compound with active sites on the stationary phase.

  • Solution:

    • For silica gel chromatography, adding a small amount of a polar modifier like triethylamine to the mobile phase can help to deactivate acidic silanol groups and reduce tailing, especially for basic compounds.

    • Ensure the column is packed uniformly to prevent channeling.

Data Presentation

Table 1: Comparison of this compound Purification Techniques

TechniquePurity AchievedRecovery RateKey AdvantagesKey Disadvantages
Fractional Distillation Moderate to HighGoodScalable, cost-effective for large quantities.Risk of thermal degradation, difficult separation of close-boiling impurities.
Column Chromatography High to Very HighModerate to GoodExcellent for removing structurally similar impurities, applicable at room temperature.Can be time-consuming, requires significant solvent volumes, may be less scalable.
Preparative GC Very HighLowerHighest resolution for separating volatile impurities.Limited sample capacity, potential for thermal degradation in the injector port.
Supercritical Fluid Chromatography HighGoodEnvironmentally friendly (uses CO2), operates at lower temperatures.High initial equipment cost.

Experimental Protocols

Protocol 1: Vacuum Fractional Distillation of this compound
  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a vacuum-jacketed distillation column packed with a suitable material (e.g., Raschig rings).

    • Use a short-path distillation head to minimize product loss.

    • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.

  • Procedure:

    • Charge the distillation flask with the crude this compound.

    • Slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).

    • Begin heating the distillation flask gently with a heating mantle.

    • Collect the initial fraction, which will be enriched in lower-boiling impurities.

    • Monitor the temperature at the distillation head. A stable temperature indicates the collection of a pure fraction.

    • Collect the main fraction containing the purified this compound.

    • Stop the distillation before the flask runs dry to prevent the formation of peroxides and potential hazards.

Protocol 2: Flash Column Chromatography of this compound
  • Column Packing:

    • Select a glass column of appropriate size for the amount of sample to be purified.

    • Dry-pack the column with silica gel (e.g., 230-400 mesh).

    • Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent.

    • Alternatively, for less soluble samples, pre-adsorb the sample onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a low-polarity solvent system (e.g., 98:2 hexane:ethyl acetate).

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the this compound and any more polar impurities.

  • Fraction Analysis:

    • Combine the fractions containing the pure this compound as determined by TLC.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Mandatory Visualizations

Experimental_Workflow_Purification cluster_start Start cluster_distillation Fractional Distillation cluster_chromatography Column Chromatography Start Crude this compound Distillation Vacuum Fractional Distillation Start->Distillation Method 1 Chromatography Flash Column Chromatography Start->Chromatography Method 2 Degradation Thermal Degradation? Distillation->Degradation Distillate Purified this compound Degradation->Distillate No Troubleshooting_Dist Lower Temp/Pressure Degradation->Troubleshooting_Dist Yes CoElution Co-elution? Chromatography->CoElution Eluent Purified this compound CoElution->Eluent No Troubleshooting_Chrom Optimize Mobile Phase CoElution->Troubleshooting_Chrom Yes

Caption: Workflow for this compound Purification.

Logical_Relationship_Challenges cluster_challenges Primary Purification Challenges cluster_consequences Consequences cluster_solutions Mitigation Strategies Impurity Presence of Linalool Poor_Separation Poor Separation Efficiency Impurity->Poor_Separation Degradation Thermal & Hydrolytic Instability Product_Loss Product Loss & Impurity Formation Degradation->Product_Loss High_Efficiency_Methods High-Efficiency Techniques (e.g., Prep GC, High-Performance Columns) Poor_Separation->High_Efficiency_Methods Mild_Conditions Mild Purification Conditions (e.g., Vacuum, Chromatography at RT) Product_Loss->Mild_Conditions

Caption: Challenges in this compound Purification.

Technical Support Center: Overcoming Poor Solubility of Linalyl Acetate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of linalyl acetate in cell culture media.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its solubility a challenge in cell culture experiments?

This compound is a naturally occurring monoterpene ester found in many essential oils, such as lavender and bergamot oil.[1] It is a lipophilic compound with poor water solubility, which makes it difficult to dissolve in aqueous cell culture media. This can lead to issues with compound precipitation, inaccurate dosing, and unreliable experimental results. The reported water solubility of this compound is approximately 30 mg/L.[2][3]

2. What are the recommended solvents for preparing this compound stock solutions?

Dimethyl sulfoxide (DMSO) and ethanol are the most common solvents for dissolving this compound for in vitro studies. This compound is highly soluble in DMSO, with a reported solubility of 100 mg/mL.[4][5] It is also miscible with ethanol.[1]

3. What are the safe concentrations of DMSO and ethanol for cell culture?

High concentrations of organic solvents can be toxic to cells. Therefore, it is crucial to keep the final solvent concentration in the cell culture medium as low as possible.

SolventRecommended Final ConcentrationNotes
DMSO < 0.1% - 0.5% (v/v)0.1% is generally considered safe for most cell lines.[6][7] Some robust cell lines may tolerate up to 1%, but it is essential to perform a vehicle control to assess toxicity for your specific cell line.[6][8]
Ethanol < 0.1% - 0.5% (v/v)Similar to DMSO, the final concentration should be minimized.[9] Always include a vehicle control in your experiments.

4. What are some alternative methods to improve the solubility of this compound without using high concentrations of organic solvents?

Several advanced drug delivery systems can be employed to enhance the aqueous solubility and bioavailability of hydrophobic compounds like this compound:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, forming water-soluble inclusion complexes.[10][11] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[10] Studies have shown that a 1:1 molar ratio of linalool (a similar monoterpene) to HP-β-CD can significantly increase its water solubility.[12]

  • Lipid-Based Nanocarriers: These systems, such as liposomes and solid lipid nanoparticles (SLNs), can encapsulate lipophilic drugs, improving their stability and facilitating their delivery into cells.[13][14]

5. What are the typical working concentrations of this compound used in cell culture experiments?

The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being investigated. Based on published studies, a general range can be provided:

ApplicationCell LineWorking Concentration RangeReference
CytotoxicitySH-SY5Y neuroblastoma0.1 µM - 100 µM[15]
GenotoxicityHuman lymphocytes0.5 µg/mL - 100 µg/mL[2][9]
Anti-inflammatoryHepG2Not specified[6][7]
MelanogenesisB16 melanomaNot specified[8][16]

It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guides

Issue: this compound precipitates out of solution when added to the cell culture medium.

Possible Causes:

  • High final concentration of this compound: The concentration of this compound in the final culture medium may exceed its solubility limit.

  • Rapid dilution: Adding a concentrated stock solution directly to the aqueous medium can cause the compound to crash out of solution.

  • Low temperature: The temperature of the medium can affect solubility.

  • Interaction with media components: Components in the cell culture medium, such as salts and proteins, can sometimes contribute to precipitation.[14][17][18]

Solutions:

  • Stepwise Dilution: Instead of adding the stock solution directly to the final volume of media, perform serial dilutions. First, dilute the stock in a smaller volume of media, vortex or mix well, and then add this intermediate dilution to the rest of the media.

  • Pre-warming the Media: Warm the cell culture medium to 37°C before adding the this compound stock solution.

  • Increase Solvent Concentration in the Final Medium (with caution): If other methods fail, you can try slightly increasing the final DMSO or ethanol concentration, but be sure to stay within the non-toxic range for your cells and include a proper vehicle control.

  • Use a Solubilizing Agent: Employ cyclodextrins or lipid-based nanocarriers to increase the aqueous solubility of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO
  • Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.

  • Dissolving: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) can be used to aid dissolution.

  • Sterilization: While DMSO is generally considered sterile, if you have concerns, you can filter the stock solution through a 0.22 µm sterile syringe filter that is compatible with DMSO.

  • Storage: Aliquot the stock solution into sterile, light-protected tubes and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[4] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex

This protocol is a general guideline and may require optimization for this compound. A 1:1 molar ratio of this compound to hydroxypropyl-β-cyclodextrin (HP-β-CD) is a good starting point.

  • Prepare HP-β-CD Solution: Dissolve the calculated amount of HP-β-CD in sterile, deionized water to achieve the desired concentration.

  • Add this compound: Slowly add the this compound to the HP-β-CD solution while stirring vigorously.

  • Incubation: Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex. The solution should become clear as the complex forms.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter.

  • Storage: Store the complex solution at 4°C for short-term use. For long-term storage, lyophilization (freeze-drying) can be performed to obtain a stable powder.

Protocol 3: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This is a generalized protocol based on the hot homogenization method and requires specialized equipment.

  • Lipid Phase Preparation: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature above its melting point (e.g., 70°C). Dissolve the this compound in the molten lipid.

  • Aqueous Phase Preparation: Heat a surfactant solution (e.g., Tween 80 in sterile water) to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear homogenizer to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation: Subject the hot pre-emulsion to high-pressure homogenization.

  • Cooling: Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Characterization: Characterize the SLNs for particle size, zeta potential, and encapsulation efficiency.

  • Sterilization: Filter the SLN dispersion through a 0.22 µm sterile filter.

  • Storage: Store the SLN dispersion at 4°C.

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by this compound

This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular responses.

G cluster_LA This compound cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway LA This compound IKK IKK LA->IKK inhibits JNK JNK LA->JNK regulates ERK ERK LA->ERK regulates IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (nucleus) NFkB->NFkB_nuc translocation Inflammatory_Genes Inflammatory Gene Expression (e.g., IL-6) NFkB_nuc->Inflammatory_Genes activates Tyrosinase Tyrosinase JNK->Tyrosinase regulates ERK->Tyrosinase regulates Melanin Melanin Production Tyrosinase->Melanin

Caption: this compound's Influence on NF-κB and MAPK Signaling Pathways.

This compound has been reported to inhibit the canonical NF-κB signaling pathway by down-regulating the phosphorylation of IκBα, which prevents the nuclear translocation of the p65 subunit and subsequent expression of inflammatory genes like IL-6.[6][7][19] It also regulates the JNK and ERK signaling pathways, which can affect processes such as melanogenesis by modulating tyrosinase activity.[8][16][20]

Experimental Workflow for Testing this compound in Cell Culture

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock Solution D Prepare Working Concentrations of this compound A->D B Prepare Cell Culture Media B->D C Seed Cells in Culture Plates E Treat Cells C->E D->E F Incubate for Desired Time E->F G Perform Cellular Assays (e.g., Viability, Western Blot, qPCR) F->G H Data Analysis G->H

Caption: General Workflow for In Vitro this compound Experiments.

This diagram outlines the key steps for conducting experiments with this compound in a cell culture setting, from preparation of solutions to data analysis.

References

Minimizing by-product formation during linalyl acetate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for linalyl acetate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this compound, with a focus on minimizing by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed during the synthesis of this compound from linalool and acetic anhydride?

A1: The primary by-products in the synthesis of this compound are typically formed from the starting material, linalool, which is a tertiary allylic alcohol. Linalool is prone to undergo several side reactions, especially under acidic conditions and/or at elevated temperatures. The most common by-products include:

  • Isomerization Products: Linalool can isomerize to form other terpene alcohols such as geraniol, nerol, and α-terpineol.[1][2][3] These can subsequently be acetylated to form their respective acetate esters.

  • Dehydration Products: Elimination of a water molecule from linalool leads to the formation of various terpene hydrocarbons, including myrcene, ocimene, limonene, and various terpinenes.[1]

  • Cyclization Products: Intramolecular reactions can lead to the formation of cyclic ethers and other cyclic compounds.[1]

Q2: What are the main factors that contribute to the formation of these by-products?

A2: By-product formation is primarily influenced by the following factors:

  • Catalyst Choice: Strong acidic catalysts, such as mineral acids, significantly promote isomerization, dehydration, and cyclization of linalool.[4] Basic catalysts are generally less prone to causing these side reactions.[4]

  • Reaction Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barriers for side reactions like dehydration and isomerization.[2]

  • Presence of Acetic Acid: The acetic acid produced as a by-product when using acetic anhydride can itself act as an acid catalyst, promoting unwanted side reactions.[2]

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the prevalence of by-products.

Q3: How can I minimize the formation of isomerization products like geraniol and nerol?

A3: To minimize the isomerization of linalool to geraniol and nerol, consider the following strategies:

  • Use a Mild or Basic Catalyst: Instead of strong acids, opt for milder catalysts. p-Toluenesulfonic acid at low temperatures has been shown to be effective.[4] Basic catalysts, such as 4-dimethylaminopyridine (DMAP), can also reduce isomerization.

  • Enzymatic Synthesis: Lipases, such as Novozym 435, can catalyze the esterification under milder conditions, which typically avoids the isomerization of linalool.[5]

  • Control Reaction Temperature: Maintain a lower reaction temperature to disfavor the isomerization pathway. For example, some methods recommend temperatures between 5-45°C.[4]

Q4: What is the best approach to prevent dehydration of linalool during the synthesis?

A4: Preventing the dehydration of linalool involves carefully controlling the reaction conditions to be as mild as possible:

  • Avoid Strong Acids: Strong protonic acids are major culprits in promoting dehydration.

  • Lower Reaction Temperature: Dehydration is an elimination reaction that is generally favored at higher temperatures.

  • Enzymatic Catalysis: Using enzymes for the synthesis can proceed at temperatures that do not favor dehydration.

Q5: Is enzymatic synthesis a viable alternative to chemical synthesis for minimizing by-products?

A5: Yes, enzymatic synthesis is an excellent alternative for minimizing by-products. Lipases like Novozym 435 can catalyze the acetylation of linalool with high selectivity under mild conditions (e.g., lower temperatures and neutral pH), thus avoiding the harsh acidic environments that lead to isomerization, dehydration, and cyclization.[5] While reaction times may be longer, the improved purity of the product can simplify downstream processing.

Troubleshooting Guides

Problem 1: Low yield of this compound and a high proportion of terpene hydrocarbons in the product mixture.

Possible Cause Suggested Solution
Reaction temperature is too high. Lower the reaction temperature. For acid-catalyzed reactions with sensitive substrates like linalool, maintaining a lower temperature is critical.
A strong acid catalyst was used. Switch to a milder acid catalyst, such as p-toluenesulfonic acid, or a basic catalyst. Alternatively, explore enzymatic synthesis.
Prolonged reaction time. Optimize the reaction time. Monitor the reaction progress using techniques like GC to determine the point of maximum this compound formation before significant degradation or by-product formation occurs.

Problem 2: Significant presence of geranyl acetate or neryl acetate in the final product.

Possible Cause Suggested Solution
Acid-catalyzed isomerization of linalool. This is a common issue with acidic catalysts.[2] To mitigate this, use a non-acidic or milder catalytic system. Enzymatic catalysis is highly recommended to prevent this isomerization.
High reaction temperature. Isomerization is often favored at higher temperatures. Reducing the reaction temperature can help minimize the formation of these isomeric acetates.
Presence of acetic acid by-product. The acetic acid formed during the reaction can catalyze isomerization.[2] Consider methods to remove acetic acid as it is formed, such as azeotropic distillation.[2]

Problem 3: The enzymatic synthesis reaction is very slow or has a low conversion rate.

Possible Cause Suggested Solution
Suboptimal temperature for the enzyme. While lower temperatures reduce by-products, the enzyme has an optimal temperature range for activity. For Novozym 435, temperatures around 60-70°C have been used, though this may need optimization for your specific system.[5]
Incorrect molar ratio of reactants. An excess of the acyl donor (acetic anhydride) can sometimes drive the reaction forward. Experiment with different molar ratios of linalool to acetic anhydride.[5]
Enzyme deactivation. Ensure the enzyme has been stored and handled correctly. If reusing the enzyme, make sure it has been properly washed and dried between runs.
Mass transfer limitations. Ensure adequate mixing or agitation to improve the interaction between the substrates and the immobilized enzyme.[5]

Data Presentation

Table 1: Comparison of Different Catalytic Methods for this compound Synthesis

CatalystReactantsMolar Ratio (Linalool:Ac. Anhydride)Temperature (°C)Reaction Time (h)Linalool Conversion (%)This compound Yield/Content (%)Reference
p-Toluenesulfonic acidLinalool, Acetic Anhydride1:1-45-450.17-2.5Not specifiedHigh activity reported[4]
Novozym 435Linalool, Acetic Anhydride1:9706Not specified5.6 (yield)[5]
None (Supercritical CO2)Linalool, Acetic Anhydride1:2.5306.593.2453.78 (content)[6]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound using p-Toluenesulfonic Acid

This protocol is based on the method described in patent CN1566070A.[7]

  • Reaction Setup:

    • In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add linalool and acetic anhydride in the desired molar ratio (e.g., 1:2).[7]

    • Place the flask in a cooling bath (e.g., ice-water bath) to maintain the desired reaction temperature.

  • Catalyst Addition:

    • Add p-toluenesulfonic acid as the catalyst. The amount should be a small percentage of the total reactant weight (e.g., 0.05-0.25 wt%).[7]

  • Reaction:

    • Stir the mixture vigorously while maintaining the temperature between 5-45°C.[7]

    • Monitor the reaction for a period of 10 to 150 minutes.[7] The optimal time will depend on the specific conditions.

  • Work-up:

    • After the reaction is complete, cool the mixture.

    • Wash the reaction mixture with a dilute solution of sodium bicarbonate or other weak base to neutralize the acidic catalyst and any remaining acetic anhydride.

    • Wash with water to remove any remaining salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

  • Purification:

    • Filter off the drying agent.

    • Purify the crude this compound by vacuum distillation to separate it from unreacted starting materials and by-products.[4]

Protocol 2: Enzymatic Synthesis of this compound using Novozym 435

This protocol is adapted from a study on the enzymatic production of this compound.[5]

  • Reaction Setup:

    • To a sealed reaction vessel, add linalool, acetic anhydride, and the immobilized lipase, Novozym 435.[5] A typical enzyme concentration is around 5-10% (w/w) of the total substrate weight.[5]

    • A solvent-free system can be used.

  • Reaction:

    • Place the vessel in a shaker incubator set to the desired temperature (e.g., 70°C) and agitation speed (e.g., 150 rpm).[5]

    • Allow the reaction to proceed for a set time (e.g., 6 hours).[5]

  • Product Isolation:

    • After the reaction period, separate the immobilized enzyme from the reaction mixture by simple filtration.[5] The enzyme can often be washed and reused.

  • Analysis:

    • The resulting product mixture can be analyzed by gas chromatography (GC) to determine the conversion of linalool and the yield of this compound.[5]

  • Purification (if necessary):

    • If a higher purity is required, the product can be purified by vacuum distillation.

Visualizations

Linalool_Side_Reactions Linalool Linalool LinalylAcetate This compound (Desired Product) Linalool->LinalylAcetate Esterification (Desired Reaction) Isomerization Isomerization Products (Geraniol, Nerol, α-Terpineol) Linalool->Isomerization Isomerization (Acid, Heat) Dehydration Dehydration Products (Myrcene, Ocimene, etc.) Linalool->Dehydration Dehydration (Strong Acid, Heat) AceticAnhydride Acetic Anhydride

Caption: Key reaction pathways in this compound synthesis.

Troubleshooting_Workflow Start Low this compound Yield CheckByproducts Analyze By-products by GC Start->CheckByproducts Isomers High Isomers (Geraniol, Nerol) CheckByproducts->Isomers Isomers Detected Hydrocarbons High Hydrocarbons (Myrcene, etc.) CheckByproducts->Hydrocarbons Hydrocarbons Detected LowConversion Low Conversion of Linalool CheckByproducts->LowConversion Unreacted Linalool SolutionIsomers Reduce Temp / Use Milder Catalyst / Use Enzyme Isomers->SolutionIsomers SolutionHydrocarbons Reduce Temp / Avoid Strong Acid / Use Enzyme Hydrocarbons->SolutionHydrocarbons SolutionConversion Optimize Catalyst Loading / Temp / Molar Ratio / Reaction Time LowConversion->SolutionConversion

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Linalyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of linalyl acetate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the in vivo bioavailability of this compound?

A1: The primary challenges stem from its chemical nature and metabolic fate. This compound is a volatile ester that is rapidly hydrolyzed in the body to linalool and acetate by carboxylesterases present in the blood and liver.[1] This rapid metabolism leads to low systemic bioavailability of the parent compound. Furthermore, its low water solubility can limit its absorption after oral administration.[2][3]

Q2: Which administration routes have been explored for this compound, and how do they compare?

A2: Oral and topical (transdermal) administration are the most studied routes.

  • Oral Administration: While convenient, this route generally results in lower bioavailability for this compound due to rapid first-pass metabolism where it is converted to linalool.[2] Studies in rats have shown that plasma concentrations of linalool are significantly higher when administered as part of lavender essential oil compared to this compound alone.[2]

  • Topical Administration: This route appears to be more effective for achieving higher systemic concentrations of this compound.[2] Topical application of lavender oil on human subjects resulted in detectable plasma levels of both linalool and this compound.[2]

Q3: How can the bioavailability of this compound be enhanced?

A3: Several strategies can be employed to improve the systemic exposure to this compound:

  • Nanoformulations: Encapsulating this compound in nanocarriers like lipid nanocapsules or nanoemulsions can protect it from rapid metabolism and enhance its absorption.[4][5][6] These formulations can improve solubility and provide a sustained release profile.

  • Co-administration with Essential Oils: Administering this compound as a component of a whole essential oil, such as lavender oil, has been shown to increase the bioavailability of its metabolite, linalool.[2] This suggests that other components of the oil may inhibit metabolizing enzymes or enhance absorption.

  • Use of Permeation Enhancers: For transdermal delivery, the inclusion of permeation enhancers in the formulation can facilitate the passage of this compound through the skin barrier.[7]

Q4: What is the primary metabolic pathway of this compound?

A4: this compound is primarily metabolized through hydrolysis by carboxylesterases to form linalool and acetic acid.[1] Linalool then undergoes further metabolism, primarily in the liver, through oxidation by cytochrome P450 (CYP) enzymes and conjugation with glucuronic acid before excretion.[3][8][9]

Troubleshooting Guides

Issue 1: Low or Undetectable Plasma Concentrations of this compound After Oral Administration

Q: We performed an oral gavage study in rats with a this compound solution but are seeing very low or no detectable levels of the parent compound in the plasma. What could be the issue?

A: This is a common challenge due to the rapid in vivo hydrolysis of this compound. Here are some potential causes and troubleshooting steps:

  • Rapid Metabolism: this compound is quickly converted to linalool.[2]

    • Troubleshooting:

      • Measure the plasma concentration of the primary metabolite, linalool, in addition to this compound. This will provide a more accurate picture of the compound's absorption and systemic exposure.

      • Consider co-administering a known carboxylesterase inhibitor (use with caution and appropriate ethical approval) to slow down the hydrolysis and increase the plasma concentration of the parent compound.

  • Poor Solubility: The formulation used for oral administration might have low solubility in gastrointestinal fluids, limiting absorption.

    • Troubleshooting:

      • Employ a formulation strategy to enhance solubility, such as creating a nanoemulsion or a self-emulsifying drug delivery system (SEDDS).

      • Consider using a vehicle known to improve the solubility of lipophilic compounds.

  • Sample Collection and Handling: The volatility of this compound can lead to losses during sample collection and processing.

    • Troubleshooting:

      • Ensure blood samples are collected in tubes containing an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo hydrolysis.

      • Minimize the headspace in collection tubes and process samples on ice as quickly as possible.

      • Use airtight seals for all storage and analysis vials.

Issue 2: High Variability in Pharmacokinetic Data Between Subjects

Q: Our in vivo study is showing high inter-individual variability in the plasma concentrations of this compound and its metabolite. How can we reduce this?

A: High variability can obscure the true pharmacokinetic profile. Consider the following factors:

  • Gavage Technique: Inconsistent oral gavage technique can lead to variable dosing and absorption.

    • Troubleshooting:

      • Ensure all personnel are thoroughly trained in the gavage procedure to deliver the dose consistently to the stomach.

      • Consider alternative, less stressful oral dosing methods if possible.[10]

  • Food Effect: The presence or absence of food in the stomach can significantly impact the absorption of lipophilic compounds.

    • Troubleshooting:

      • Standardize the fasting period for all animals before dosing. A typical fasting period is overnight.

  • Genetic Polymorphisms: Variability in the expression and activity of metabolizing enzymes (e.g., CYPs) can lead to different metabolic rates between individuals.

    • Troubleshooting:

      • While difficult to control in standard animal models, be aware of this potential source of variation when interpreting data. Use a sufficiently large group of animals to obtain statistically robust results.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Linalool Following Oral Administration of Linalool, this compound, or Lavender Essential Oil (LEO) in Rats. [2]

Treatment (Dose)Cmax (ng/mL)Tmax (min)
Linalool (28.9 mg/kg)33~20
This compound (36.8 mg/kg)10~20
LEO (100 mg/kg)77~20

Table 2: Pharmacokinetic Parameters of Linalool and this compound Following Topical Application of Lavender Oil in Humans. [2]

AnalyteCmax (ng/mL)Tmax (min)
Linalool100~19
This compound121~19

Experimental Protocols

Protocol 1: Oral Administration of this compound in Rats and Plasma Collection
  • Animal Preparation:

    • Use male Sprague-Dawley rats (200-250 g).

    • House animals in a controlled environment with a 12-hour light/dark cycle.

    • Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation Preparation:

    • Prepare a solution or suspension of this compound in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose). For enhanced bioavailability studies, a nanoemulsion or SEDDS formulation can be used.

  • Oral Administration:

    • Accurately weigh each animal to determine the correct dosing volume.

    • Administer the this compound formulation via oral gavage using a suitable gavage needle.

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA) and an esterase inhibitor (e.g., sodium fluoride).

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

    • Transfer the plasma to clean, labeled microcentrifuge tubes and store at -80°C until analysis.

Protocol 2: Quantification of this compound and Linalool in Rat Plasma by GC-MS
  • Sample Preparation (Liquid-Liquid Extraction):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., a structurally similar compound not present in the sample).

    • Add 200 µL of a suitable extraction solvent (e.g., hexane or ethyl acetate).[11][12]

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the layers.

    • Carefully transfer the organic (upper) layer to a clean vial for GC-MS analysis.

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.[11]

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at a lower temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) to ensure separation of volatile compounds.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Select characteristic ions for this compound and linalool.

  • Quantification:

    • Prepare a calibration curve using known concentrations of this compound and linalool spiked into blank plasma and processed using the same extraction procedure.

    • Quantify the analytes in the study samples by comparing their peak area ratios (analyte/internal standard) to the calibration curve.

Visualizations

Linalyl_Acetate_Metabolism cluster_absorption Absorption cluster_metabolism Metabolism (Blood/Liver) cluster_excretion Excretion This compound (Administered) This compound (Administered) This compound This compound This compound (Administered)->this compound Linalool Linalool This compound->Linalool Carboxylesterases Oxidized Metabolites Oxidized Metabolites Linalool->Oxidized Metabolites CYP450 Enzymes Conjugated Metabolites Conjugated Metabolites Linalool->Conjugated Metabolites UGTs Oxidized Metabolites->Conjugated Metabolites UGTs Urine Urine Conjugated Metabolites->Urine

Caption: Metabolic pathway of this compound.

Experimental_Workflow Animal Preparation\n(Fasting) Animal Preparation (Fasting) Oral Administration Oral Administration Animal Preparation\n(Fasting)->Oral Administration Formulation Preparation Formulation Preparation Formulation Preparation->Oral Administration Blood Sampling\n(Time Points) Blood Sampling (Time Points) Oral Administration->Blood Sampling\n(Time Points) Plasma Separation\n(Centrifugation) Plasma Separation (Centrifugation) Blood Sampling\n(Time Points)->Plasma Separation\n(Centrifugation) Sample Extraction\n(LLE) Sample Extraction (LLE) Plasma Separation\n(Centrifugation)->Sample Extraction\n(LLE) GC-MS Analysis GC-MS Analysis Sample Extraction\n(LLE)->GC-MS Analysis Data Analysis\n(Pharmacokinetics) Data Analysis (Pharmacokinetics) GC-MS Analysis->Data Analysis\n(Pharmacokinetics)

Caption: In vivo experimental workflow.

References

Calibration curve issues in linalyl acetate HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves in the HPLC analysis of linalyl acetate.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for this compound is not linear. What are the common causes?

A1: Non-linearity in your calibration curve can stem from several factors. These include preparing standards incorrectly, detector saturation at high concentrations, or degradation of the analyte. It is also possible that the concentration range you have selected is too wide for a linear response. In some cases, issues with the HPLC system itself, such as an inconsistent pump flow rate or a contaminated column, can lead to non-linear results.

Q2: What is an acceptable correlation coefficient (R²) for a this compound calibration curve?

A2: For most applications, a correlation coefficient (R²) of ≥ 0.995 is considered indicative of good linearity. However, the specific requirements may vary depending on the validation protocol of your laboratory or regulatory guidelines.

Q3: How can I improve the linearity of my calibration curve?

A3: To improve linearity, start by preparing fresh calibration standards and ensuring accurate dilutions. If detector saturation is suspected, you can either reduce the injection volume or dilute your higher concentration standards. It's also beneficial to narrow the concentration range of your calibration curve to the expected concentration of your samples. Regularly maintaining your HPLC system, including flushing the column and checking for leaks, can also help ensure consistent and linear results.

Q4: Should I force my calibration curve through the origin (0,0)?

A4: Forcing the calibration curve through the origin is generally not recommended unless it is certain that a zero concentration yields a zero response and it is allowed by your laboratory's standard operating procedures. A non-zero intercept can be indicative of background noise or the presence of interfering compounds in the blank.

Q5: How often should I prepare new calibration standards for this compound?

A5: this compound is a relatively volatile compound. To ensure accuracy, it is best practice to prepare fresh calibration standards daily from a stock solution. Stock solutions, if stored properly in a tightly sealed container at a low temperature (e.g., 4°C), may be stable for a longer period, but their stability should be verified.

Troubleshooting Guide

Issue: Poor Linearity (Low R² Value)

This section provides a systematic approach to troubleshooting poor linearity in your this compound calibration curve.

Troubleshooting Workflow for Poor Linearity

A Start: Poor Linearity (R² < 0.995) B Prepare Fresh Standards & Blank A->B C Check for Obvious Errors (e.g., calculation mistakes, expired reagents) B->C D Re-inject Standards C->D E Linearity Improved? D->E F Issue Resolved: Document Findings E->F Yes G Investigate Instrumental Issues E->G No H Check for Detector Saturation (Are high concentration points deviating?) G->H L Re-evaluate Method Parameters (e.g., mobile phase, wavelength) G->L M Consult with Technical Support G->M I Reduce Concentration Range or Injection Volume H->I Yes J Inspect HPLC System (Pump, Injector, Column, Detector) H->J No I->D K Perform System Maintenance (e.g., flush column, check for leaks) J->K K->D L->D

Caption: A flowchart for troubleshooting poor linearity in HPLC calibration curves.

Issue: Inconsistent Peak Areas for Replicate Injections

Inconsistent peak areas for replicate injections of the same standard will lead to a poor calibration curve.

Troubleshooting Workflow for Inconsistent Peak Areas

A Start: Inconsistent Peak Areas B Check for Air Bubbles in Pump and Detector A->B C Degas Mobile Phase and Purge System B->C D Re-inject Standard C->D E Peak Areas Consistent? D->E F Issue Resolved E->F Yes G Investigate Autosampler/Injector E->G No H Check Syringe and Sample Loop for Blockages or Leaks G->H J Inspect Column for Contamination or Voids G->J L Verify Detector Stability (e.g., lamp intensity) G->L I Clean or Replace as Necessary H->I I->D K Wash or Replace Column J->K K->D M Consult Instrument Manual or Service Engineer L->M

Linalyl Acetate Extraction: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with linalyl acetate extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction and purification of this compound.

Issue/Observation Potential Cause Recommended Action
High Linalool Content in Final Product Hydrolysis: this compound can hydrolyze back to linalool and acetic acid, especially during steam distillation or if the pH is acidic.[1][2]1. Optimize distillation parameters (time, temperature, pressure) to minimize degradation.[2][3] 2. Ensure all equipment is dry and avoid introducing water into the process. 3. Buffer the extraction medium if pH control is necessary.[1] 4. Perform a final purification step, such as vacuum fractional distillation, to separate linalool from this compound.[4]
Presence of Isomeric Impurities (e.g., Geranyl Acetate, Neryl Acetate) Allylic Rearrangement: this compound can undergo rearrangement, especially under thermal stress or in the presence of acidic catalysts.[5]1. Avoid excessive heat during extraction and distillation. 2. Use neutral, non-acidic catalysts if performing synthetic esterification.[6] 3. Analyze the starting material (linalool) for the presence of isomeric alcohols like geraniol or nerol.
Off-Odors or Sharp, Unpleasant Smells Degradation/Oxidation: this compound is unstable and can degrade over time, forming acetic acid or other volatile compounds.[7][8] Autoxidation can also occur, creating potent allergens.[9]1. Ensure proper storage conditions: cool, dark, and in a tightly sealed container to protect from air and light.[10] 2. Analyze the sample using GC-MS to identify the specific compounds causing the off-odor.[11] 3. Consider re-purification via vacuum distillation if the product has degraded during storage.
Low Yield of this compound Inefficient Extraction Method: The chosen extraction technique significantly impacts yield. For instance, hydrodistillation can sometimes result in lower yields compared to solvent-based methods.[12]1. Compare different extraction methods. Accelerated Solvent Extraction (ASE) with methanol has been shown to produce high yields.[12] 2. Optimize the parameters of your current method (e.g., solvent choice, temperature, pressure, time).
Presence of Unexpected Terpenes (e.g., β-myrcene, ocimene, α-terpineol) Thermal Decomposition: High temperatures during distillation can cause deacetylation and subsequent dehydration of linalool, leading to the formation of other terpenes.[5]1. Employ vacuum distillation to lower the boiling point and reduce thermal stress on the compound. 2. Carefully control the heat source during any distillation step.
Batch-to-Batch Inconsistency Raw Material Variability: The chemical composition of essential oils from natural sources can vary significantly based on genotype, climate, and harvesting conditions.[13]1. Source raw materials from a reputable supplier with consistent quality control. 2. Perform GC-MS analysis on all incoming raw materials to establish a baseline profile.[14]

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination in this compound extraction?

Contamination can arise from several sources throughout the extraction and purification process. The diagram below illustrates the main pathways.

RM Raw Material (e.g., Lavender) C1 Natural Varietals (Linalool, Camphor) RM->C1 EM Extraction Method (Distillation, Solvent) C2 Method Artifacts (Hydrolysis, Rearrangement) EM->C2 C3 Residual Solvents EM->C3 SR Synthetic Route (Esterification) C4 Byproducts & Unreacted Reagents SR->C4 SH Storage & Handling C5 Degradation Products (Acetic Acid, Oxides) SH->C5 LA Final Product (this compound) C1->LA C2->LA C3->LA C4->LA C5->LA C6 Adulterants (Synthetic Racemates) C6->LA

Caption: Primary sources of contamination in this compound production.

Key Contamination Sources:

  • Raw Material: The natural plant source contains a complex mixture of volatile compounds, including linalool, camphor, and 1,8-cineole, which can be co-extracted.[15]

  • Extraction Process: Methods like steam distillation can cause hydrolysis (reverting to linalool) or thermal degradation.[2][3] Solvent extraction may leave residual solvents.[3]

  • Synthesis Byproducts: If produced synthetically via esterification of linalool, contaminants can include unreacted starting materials or byproducts from side reactions.[6][10]

  • Degradation and Storage: this compound is one of the more unstable acetates.[7][8] Exposure to air, heat, or light can lead to oxidation and hydrolysis, forming acetic acid and other degradation products.[9][10]

  • Adulteration: Economically motivated adulteration with cheaper synthetic (racemic) linalool and this compound is a significant issue in the industry.[14][16]

Q2: How can I identify the specific contaminants in my sample?

The standard method for identifying and quantifying volatile and semi-volatile compounds in an essential oil extract is Gas Chromatography-Mass Spectrometry (GC-MS).

start Sample with Suspected Contamination gcms Perform GC-MS Analysis start->gcms chiral Perform Chiral GC Analysis start->chiral data Analyze Chromatogram and Mass Spectra gcms->data enantio Determine Enantiomeric Ratio (R vs. S) chiral->enantio library Compare Spectra to Reference Libraries (e.g., NIST) data->library id Identify Contaminants (e.g., Linalool, Isomers) library->id adulteration Detect Adulteration (Racemic Mixture) enantio->adulteration

Caption: Workflow for contaminant identification using GC-based methods.

Experimental Protocol: GC-MS Analysis for this compound Purity

This protocol is a general guideline and may require optimization for your specific instrument and sample matrix.

  • Sample Preparation: Dilute the this compound extract (e.g., 1 µL) in a suitable solvent like hexane (1 mL).

  • Instrumentation: A gas chromatograph coupled to a mass selective detector.

  • GC Conditions:

    • Injector Temperature: 250 °C.[13]

    • Injection Volume: 1 µL.[13]

    • Injection Mode: Splitless.[13]

    • Carrier Gas: Helium (99.999% purity) at a constant flow rate of approximately 0.8 to 1.0 mL/min.[13]

    • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.

    • Oven Temperature Program:

      • Initial temperature: 65 °C.

      • Ramp at 2 °C/min to 170 °C.[13]

      • Ramp at 60 °C/min to 240 °C.[13]

      • Hold at 240 °C for 15 minutes.[13]

  • MS Conditions:

    • Transfer Line Temperature: 250 °C.[13]

    • Ion Source Temperature: ~230 °C.

    • Ionization Mode: Electron Impact (EI).

    • Ionization Energy: 70 eV.[13]

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify compounds by comparing their mass spectra with reference libraries (e.g., NIST, Wiley). Quantify by comparing peak areas to an internal or external standard.

Q3: My this compound is from a natural source. How do I know if it has been adulterated with a synthetic version?

Adulteration with synthetic, racemic this compound is a common issue. Naturally occurring this compound in essential oils like lavender is predominantly a single enantiomer (the R-enantiomer).[16] Synthetic this compound is a racemic mixture (equal parts R- and S-enantiomers). This difference can be detected using Chiral Gas Chromatography .

Experimental Protocol: Chiral GC Analysis

The protocol is similar to standard GC-MS but requires a specific chiral column.

  • Instrumentation: A gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A chiral stationary phase column, such as one coated with a cyclodextrin derivative (e.g., 2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl-beta-cyclodextrin).[17]

  • Analysis:

    • Run the analysis on your sample. The chiral column will separate the (R)- and (S)-linalyl acetate enantiomers into two distinct peaks.

    • Authentic Natural Sample: You will observe one large peak corresponding to the natural enantiomer and a very small or non-existent peak for the other. For example, in lavender oil, (R)-linalyl acetate can be over 99% of the total.[16]

    • Adulterated or Synthetic Sample: You will observe two peaks of nearly equal size, indicating a racemic mixture.[16]

Compound Purity Data Typical Composition (High-Quality Lavender Oil) ISO 3515:2002 Standard
This compound >35% (often higher than linalool)[15]25 - 45%
Linalool <35% (often lower than this compound)[15]25 - 38%
Camphor <0.5%[15]<1.2%
1,8-Cineole <1.0%<2.5%
(R)-Linalyl Acetate Enantiomeric Purity >99%[16]Not specified, but indicative of authenticity

Note: Values can vary based on the specific lavender variety and origin. The ratio of this compound to linalool is a key quality indicator.[2][15]

References

Optimizing temperature and pressure for supercritical fluid extraction of linalyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the supercritical fluid extraction (SFE) of linalyl acetate. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure successful and efficient extraction processes.

Troubleshooting Guide

This guide addresses common issues encountered during the supercritical fluid extraction of this compound.

Problem Possible Causes Solutions
Low this compound Yield 1. Sub-optimal Temperature and Pressure: The density and solvent power of supercritical CO₂ are highly dependent on temperature and pressure. Incorrect settings can lead to inefficient extraction.[1][2] 2. Inadequate Extraction Time: The contact time between the supercritical fluid and the plant matrix may be too short to extract the target compound effectively.[1] 3. Improper Sample Preparation: Large particle size of the raw material can limit the surface area available for extraction.[3] 4. CO₂ Flow Rate Too High or Too Low: An excessively high flow rate can reduce residence time, while a very low flow rate may not provide sufficient solvent capacity.1. Optimize Parameters: Systematically vary the temperature (typically 40-60°C) and pressure (100-200 bar) to find the optimal conditions for this compound solubility. Refer to the data tables below for recommended starting points. An increase in pressure generally enhances solvent density and solvating power, while the effect of temperature is more complex, influencing both solvent density and solute vapor pressure.[1][2] 2. Increase Extraction Time: Experiment with longer static and/or dynamic extraction times to ensure complete extraction. A static period allows the CO₂ to saturate with the solute before the dynamic (flow) phase.[1][2] 3. Reduce Particle Size: Grind the plant material to a uniform, fine powder to increase the surface area and facilitate mass transfer.[3] 4. Adjust CO₂ Flow Rate: Optimize the CO₂ flow rate. A common starting point is 1-2 mL/min.
Co-extraction of Unwanted Compounds (e.g., Waxes) 1. High Extraction Pressure/Temperature: More extreme conditions can lead to the extraction of less soluble, higher molecular weight compounds like waxes.[4] 2. Single-Stage Separation: A simple pressure drop in the separator may not be sufficient to selectively precipitate this compound from other co-extracted compounds.1. Modify Extraction Conditions: Use milder extraction conditions (lower pressure and/or temperature) to improve selectivity for the more volatile this compound. 2. Fractional Separation: Employ a two-stage separation process. The first separator can be set at a higher pressure and lower temperature to precipitate heavier compounds, while the second separator at a lower pressure can collect the this compound.
Thermal Degradation of this compound 1. Excessively High Extraction Temperature: this compound can be thermally labile and may degrade at high temperatures.[5]1. Lower the Temperature: Conduct the extraction at the lowest effective temperature. Supercritical CO₂'s critical temperature is 31.1°C, allowing for extractions at near-ambient temperatures, which is a key advantage of SFE.[6]
Inconsistent Results Batch-to-Batch 1. Variability in Raw Material: Differences in plant origin, harvest time, and storage conditions can affect the concentration of this compound. 2. Inconsistent Sample Packing: A non-uniform packing of the extraction vessel can lead to channeling of the supercritical fluid, resulting in inefficient and variable extraction. 3. Fluctuations in CO₂ Supply: Inconsistent pressure or flow rate from the CO₂ source can affect the extraction process.1. Standardize Raw Material: Use raw material from a consistent source and with standardized pre-treatment procedures. 2. Ensure Uniform Packing: Pack the extraction vessel consistently for each run to ensure uniform flow distribution. 3. Monitor CO₂ Supply: Ensure a stable and consistent supply of high-purity CO₂.
Clogging of the System (e.g., at the restrictor) 1. Precipitation of Extracted Material: Rapid pressure drop at the back-pressure regulator or restrictor can cause the extracted solutes to precipitate and clog the system. 2. Water in the System: The presence of water in the raw material can lead to the formation of ice at the restrictor due to the Joule-Thomson cooling effect as the CO₂ expands.1. Heat the Restrictor: Use a heated restrictor to prevent the precipitation of the extract.[7] 2. Dry the Raw Material: Ensure the plant material is adequately dried before extraction to minimize water content.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using Supercritical CO₂ for this compound extraction compared to traditional methods like steam distillation?

A1: Supercritical CO₂ extraction offers several key advantages:

  • Preservation of Heat-Sensitive Compounds: SFE can be performed at low temperatures (e.g., 40-50°C), preventing the thermal degradation of labile compounds like this compound, which can be partially hydrolyzed during steam distillation.[8]

  • Higher Selectivity: By tuning the temperature and pressure, the solvent properties of supercritical CO₂ can be precisely controlled to selectively extract target compounds.[3]

  • No Solvent Residue: Carbon dioxide is a gas at ambient conditions, so it simply evaporates from the extract, leaving no harmful solvent residues.[4][6]

  • Environmentally Friendly: CO₂ is non-toxic, non-flammable, and readily available. The process can be designed as a closed-loop system, recycling the CO₂.[6][9]

Q2: What is the effect of pressure on the extraction of this compound?

A2: Increasing the pressure at a constant temperature generally increases the density of the supercritical CO₂. This enhances its solvent power, leading to a higher extraction yield of this compound up to a certain point.[2] Beyond an optimal pressure, the increase in yield may level off as the solubility of the compound in the supercritical fluid reaches a plateau.[2]

Q3: How does temperature influence the extraction efficiency?

A3: The effect of temperature is twofold. At a constant pressure, increasing the temperature decreases the density of the supercritical CO₂, which can reduce its solvent power. However, higher temperatures also increase the vapor pressure of this compound, which can enhance its solubility.[1][2] This interplay results in an optimal temperature for extraction. For this compound, studies have shown that increasing the temperature up to around 48-50°C can increase the yield, after which the yield may decrease.[1]

Q4: What are static and dynamic extraction times, and why are they important?

A4:

  • Static Time: During the static phase, the extraction vessel is filled with supercritical CO₂, and the flow is stopped for a period. This allows the CO₂ to become saturated with the soluble compounds in the plant matrix, increasing the extraction efficiency.[1]

  • Dynamic Time: In the dynamic phase, fresh supercritical CO₂ continuously flows through the extraction vessel, carrying the extracted compounds to the separator. The combination and duration of static and dynamic periods are crucial for optimizing the extraction yield and minimizing solvent consumption.[1]

Q5: Can I use a co-solvent to improve the extraction of this compound?

A5: While supercritical CO₂ is effective for non-polar to moderately polar compounds like this compound, the addition of a small amount of a polar co-solvent (e.g., ethanol) can sometimes enhance the extraction of more polar compounds that may be present in the essential oil. However, for this compound specifically, pure supercritical CO₂ is generally sufficient. The use of a co-solvent will also require an additional separation step to remove it from the final product.

Experimental Data Summary

The following tables summarize key experimental parameters for the supercritical fluid extraction of this compound from various studies.

Table 1: Optimal Conditions for this compound Extraction

Source Material Optimal Temperature (°C) Optimal Pressure (bar) Extraction Time (min) Yield Reference
Lavandula hybrida48.5108.7120 (static) + 24 (dynamic)4.768%[1]
Lavandula hybrida49.2111.614 (static) + 121.1 (dynamic)4.620%[1]
Lavender49.85111.6Not specifiedHigh Yield[2]
Lavender4520090 (static) + 30 (dynamic)High this compound Content (73.5%)[8]

Table 2: Influence of Temperature and Pressure on this compound Yield

Temperature (°C) Pressure (bar) Effect on Yield Reference
40 - 49.280 - 120Yield increases with temperature due to higher solute vapor pressure.[1]
> 49.280 - 120Yield decreases as the effect of lower CO₂ density dominates.[1]
40 - 6080 - 112Yield increases with pressure due to higher CO₂ density and solvation power.[2]
40 - 60> 112Yield plateaus as saturation is reached.[2]

Detailed Experimental Protocol

This protocol provides a generalized methodology for the supercritical fluid extraction of this compound from a plant matrix (e.g., lavender flowers).

1. Materials and Equipment

  • Dried plant material (e.g., lavender flowers)

  • Grinder

  • Supercritical Fluid Extraction (SFE) system (including a high-pressure pump for CO₂, extraction vessel, back-pressure regulator, and separator)

  • High-purity CO₂ tank with an eductor tube

  • Analytical balance

  • Collection vials

  • Gas Chromatography-Mass Spectrometry (GC-MS) system for analysis

2. Sample Preparation

  • Dry the plant material to a moisture content of less than 10%.

  • Grind the dried material to a fine, uniform powder (e.g., particle size of 0.5-1.0 mm).[3]

  • Accurately weigh a specific amount of the ground material (e.g., 10-20 g) and record the mass.

  • Pack the ground material uniformly into the extraction vessel. Ensure there is no channeling by filling any void spaces with inert material like glass wool.

3. SFE System Operation

  • Set the temperature of the extraction vessel (e.g., 45°C) and the separator.

  • Pressurize the system with CO₂ to the desired extraction pressure (e.g., 150 bar) using the high-pressure pump.

  • Static Extraction: Allow the system to remain under static conditions (no CO₂ flow) for a predetermined time (e.g., 30 minutes) to allow the supercritical CO₂ to equilibrate with the sample matrix.[1]

  • Dynamic Extraction: Start the CO₂ flow at a constant rate (e.g., 2 mL/min). The CO₂, now containing the dissolved extract, will pass through the back-pressure regulator.

  • Collection: As the CO₂ passes into the separator, the pressure and temperature are reduced, causing the CO₂ to return to a gaseous state and the this compound to precipitate and be collected in a pre-weighed vial.

  • Continue the dynamic extraction for the desired duration (e.g., 90 minutes).

  • After the extraction is complete, carefully and slowly depressurize the system.

  • Remove the collection vial and weigh it to determine the total yield of the extract.

  • Remove the spent plant material from the extraction vessel.

4. Analysis

  • Dissolve a known amount of the collected extract in a suitable solvent (e.g., ethanol or hexane).

  • Analyze the composition of the extract and quantify the amount of this compound using a GC-MS system.

Visualizations

SFE_Workflow CO2_Tank CO₂ Tank Pump High-Pressure Pump CO2_Tank->Pump Liquid CO₂ Vessel Extraction Vessel (Heated) Pump->Vessel Supercritical CO₂ BPR Back-Pressure Regulator Vessel->BPR Separator Separator BPR->Separator CO₂ + Extract Collection Extract Collection Separator->Collection Vent CO₂ Vent/ Recycle Separator->Vent Gaseous CO₂

Caption: Experimental workflow for supercritical fluid extraction.

Temp_Pressure_Relationship cluster_params Process Parameters cluster_fluid_props Fluid Properties cluster_solute_props Solute Properties Pressure Pressure Density CO₂ Density Pressure->Density + Temperature Temperature Temperature->Density - VaporPressure This compound Vapor Pressure Temperature->VaporPressure + SolventPower Solvent Power Density->SolventPower + ExtractionYield Extraction Yield SolventPower->ExtractionYield VaporPressure->ExtractionYield

Caption: Relationship between temperature, pressure, and extraction yield.

References

Linalyl Acetate Autoxidation & Allergen Formation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the autoxidation of linalyl acetate and the subsequent formation of allergenic compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Hydroperoxide Formation Insufficient Oxygen Exposure: this compound requires exposure to air (oxygen) to oxidize.- Ensure the sample has adequate surface area exposed to air. A shallow, open container is preferable to a sealed, full container.- Gently agitate the sample periodically to ensure fresh surface exposure.
Low Purity of this compound: Impurities in the starting material may inhibit the autoxidation process.- Verify the purity of the this compound using Gas Chromatography (GC).- If necessary, purify the this compound by distillation before commencing the experiment.
Inappropriate Storage Conditions: Storage in a dark, cool, and oxygen-free environment will prevent autoxidation.- For the experiment, store the sample at room temperature with exposure to air and ambient light.
Inconsistent Analytical Results (GC-MS/HPLC) Thermal Degradation of Hydroperoxides: Hydroperoxides are often thermolabile and can decompose in a hot GC injector.- Use a cool on-column injection technique for GC analysis.- Consider derivatization of the hydroperoxides to form more stable compounds before GC-MS analysis.- HPLC with UV or chemiluminescence detection is a suitable alternative that avoids high temperatures.
Inconsistent Sample Preparation: Variability in sample dilution or extraction can lead to inconsistent results.- Follow a standardized and validated sample preparation protocol meticulously.- Use calibrated pipettes and ensure complete dissolution of the sample in the solvent.
Column Contamination or Degradation (HPLC): Build-up of non-eluting compounds can affect separation and peak shape.- Regularly flush the HPLC column with a strong solvent.- Use a guard column to protect the analytical column.- If performance does not improve, replace the column.
Variability in Sensitization Potency (LLNA) Inconsistent Oxidation Levels: The sensitizing potency is directly related to the concentration of hydroperoxides, which changes over time.- Precisely control the duration and conditions of this compound air exposure.- Quantify the hydroperoxide concentration in each batch of oxidized this compound before conducting the LLNA.
Animal Variability: Biological differences between animals can lead to variations in immune response.- Use a sufficient number of animals per group to ensure statistical power.- Ensure animals are of a similar age and weight.
Improper Application of Test Substance: Incorrect application can affect absorption and the resulting immune response.- Ensure consistent and accurate application of the test substance to the dorsal surface of the ear.

Frequently Asked Questions (FAQs)

Q1: What are the primary allergenic products formed during this compound autoxidation?

A1: The primary allergenic products formed during the autoxidation of this compound are hydroperoxides.[1][2] Other oxidation products, such as epoxides and alcohols, are also formed.[1][2]

Q2: How does the sensitizing potency of this compound change upon oxidation?

A2: Pure this compound is considered a weak sensitizer. However, upon autoxidation, its sensitizing potency increases significantly due to the formation of allergenic hydroperoxides.[1][2]

Q3: What analytical methods are suitable for detecting and quantifying this compound hydroperoxides?

A3: High-Performance Liquid Chromatography (HPLC) with UV or chemiluminescence detection is a common method for quantifying thermolabile hydroperoxides.[3][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often requiring derivatization of the hydroperoxides to prevent thermal degradation.[1]

Q4: How can I control the rate of this compound autoxidation for my experiments?

A4: The rate of autoxidation can be influenced by factors such as temperature, light exposure, and the surface area exposed to air. To maintain consistency, it is recommended to keep these parameters constant throughout your experiments. For example, storing samples in a temperature-controlled incubator with a defined light cycle and using containers with a consistent surface area-to-volume ratio.

Q5: What is the Local Lymph Node Assay (LLNA) and how is it used to assess the sensitizing potential of oxidized this compound?

A5: The LLNA is a murine model used to assess the skin sensitization potential of a substance. It measures the proliferation of lymphocytes in the draining lymph nodes following topical application of the test substance to the ear. An increased proliferation, measured by a Stimulation Index (SI), indicates a sensitizing potential.[1][5]

Quantitative Data Summary

Table 1: Sensitizing Potency of this compound and its Oxidation Products

CompoundPurity/ConditionEC3 Value (%)*Sensitizing Potency
This compoundHigh Purity25Weak
This compound10 weeks oxidized3.6Moderate

*The EC3 value is the estimated concentration required to produce a three-fold increase in lymphocyte proliferation in the LLNA.[1]

Table 2: Formation of this compound Hydroperoxides Over Time

Exposure to AirHydroperoxide Concentration (%)
Early in autoxidationDetected
42 weeks37

[3]

Experimental Protocols

Protocol 1: Autoxidation of this compound
  • Objective: To induce the autoxidation of this compound through air exposure.

  • Materials:

    • High-purity this compound (>97%)

    • Shallow, open-top glass container (e.g., petri dish)

    • A dark, temperature-controlled environment (e.g., an incubator or a drawer at room temperature)

  • Procedure:

    • Pour a known volume of high-purity this compound into the glass container to a depth of approximately 1-2 cm.

    • Place the uncovered container in the designated environment, protected from direct, strong light.

    • Allow the this compound to be exposed to air for the desired period (e.g., several weeks).

    • At regular intervals, an aliquot of the sample can be taken for analysis of hydroperoxide formation.

    • Store the oxidized sample at 4°C in a sealed, dark container to minimize further oxidation before analysis.

Protocol 2: Quantification of this compound Hydroperoxides by HPLC-UV
  • Objective: To separate and quantify the hydroperoxides formed during the autoxidation of this compound.

  • Instrumentation and Materials:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile phase: Acetonitrile/water gradient

    • This compound hydroperoxide standard (if available) or use a peroxide assay for quantification.

    • Sample of oxidized this compound

    • Acetonitrile and HPLC-grade water

  • Procedure:

    • Sample Preparation: Dilute the oxidized this compound sample in the initial mobile phase composition to an appropriate concentration.

    • Chromatographic Conditions:

      • Mobile Phase: Start with a gradient of e.g., 50% acetonitrile in water, increasing to 100% acetonitrile over 20 minutes.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30°C

      • Detection Wavelength: 210 nm

    • Analysis:

      • Inject the prepared sample onto the HPLC system.

      • Identify the hydroperoxide peaks based on their retention times (they are typically more polar than this compound).

      • Quantify the hydroperoxides by comparing their peak areas to a calibration curve of a standard or by using a peroxide value titration method to determine the total hydroperoxide concentration.

Protocol 3: Murine Local Lymph Node Assay (LLNA)
  • Objective: To determine the skin sensitizing potential of oxidized this compound.

  • Materials:

    • Female CBA/J mice (8-12 weeks old)

    • Oxidized this compound sample

    • Vehicle (e.g., acetone:olive oil, 4:1 v/v)

    • Positive control (e.g., hexyl cinnamic aldehyde)

    • [³H]-methyl thymidine

    • Scintillation counter

  • Procedure:

    • Animal Groups: Divide mice into groups (typically 4-5 mice per group), including a vehicle control group, a positive control group, and several dose groups for the oxidized this compound.

    • Dosing: On days 1, 2, and 3, apply 25 µL of the test substance, vehicle, or positive control to the dorsal surface of each ear of the mice in the respective groups.

    • Thymidine Injection: On day 6, inject all mice intravenously with 250 µL of phosphate-buffered saline containing 20 µCi of [³H]-methyl thymidine.

    • Lymph Node Excision: Five hours after the thymidine injection, euthanize the mice and excise the auricular lymph nodes.

    • Sample Preparation: Prepare a single-cell suspension of the lymph node cells.

    • Measurement of Radioactivity: Incorporate the cells into a scintillation cocktail and measure the [³H]-methyl thymidine incorporation using a beta-scintillation counter.

    • Data Analysis: Calculate the Stimulation Index (SI) for each group by dividing the mean disintegrations per minute (DPM) per mouse in the test group by the mean DPM per mouse in the vehicle control group. An SI ≥ 3 is considered a positive result.

Visualizations

Linalyl_Acetate_Autoxidation_Pathway LA This compound Radical This compound Radical LA->Radical + Initiator (e.g., light, heat) O2 Oxygen (Air) PeroxyRadical Peroxy Radical Radical->PeroxyRadical + O2 Hydroperoxides This compound Hydroperoxides (Allergenic) PeroxyRadical->Hydroperoxides + H abstraction from another LA molecule Other_Oxidation Other Oxidation Products (e.g., Epoxides, Alcohols) PeroxyRadical->Other_Oxidation

Caption: this compound Autoxidation Pathway.

Experimental_Workflow cluster_Oxidation Autoxidation cluster_Analysis Analysis cluster_Sensitization Sensitization Assay Start High-Purity This compound Air_Exposure Controlled Air Exposure (Time, Temp) Start->Air_Exposure Oxidized_Sample Oxidized Linalyl Acetate Sample Air_Exposure->Oxidized_Sample Analytical_Prep Sample Preparation (Dilution/Derivatization) Oxidized_Sample->Analytical_Prep LLNA_Prep Dose Formulation Oxidized_Sample->LLNA_Prep HPLC_GCMS HPLC or GC-MS Analysis Analytical_Prep->HPLC_GCMS Quantification Quantification of Hydroperoxides HPLC_GCMS->Quantification LLNA Local Lymph Node Assay (LLNA) LLNA_Prep->LLNA EC3_Calc EC3 Value Calculation LLNA->EC3_Calc

Caption: Experimental Workflow for this compound Studies.

Logical_Relationship LA This compound (Weak Allergen) Autoxidation Autoxidation (Air Exposure) LA->Autoxidation Hydroperoxides Formation of Hydroperoxides Autoxidation->Hydroperoxides Increased_Potency Increased Sensitizing Potency (Moderate Allergen) Hydroperoxides->Increased_Potency

Caption: Allergen Formation Logical Relationship.

References

Reducing racemization during chiral synthesis of linalyl acetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing racemization during the chiral synthesis of linalyl acetate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of enantiomerically pure this compound.

Issue Potential Cause(s) Suggested Solution(s)
Low Enantiomeric Excess (ee%) / High Degree of Racemization Acid-Catalyzed Racemization: Linalool, a tertiary allylic alcohol, is susceptible to racemization in the presence of acid.[1][2] This can occur through the formation of a planar carbocation intermediate.[3][4]Utilize Enzymatic Methods: Employ lipases, such as Novozym 435, which can catalyze the reaction under milder, non-acidic conditions, thereby preserving the stereochemistry.[1][5] • Avoid Protic Acids: If a chemical route is necessary, avoid strong protic acids. Consider using milder catalysts or reaction conditions.[6] • Control Temperature: Higher temperatures can increase the rate of racemization.[7] Maintain the lowest effective temperature for the reaction.
Unstable Substrate: The allylic nature of linalool makes it inherently prone to isomerization and racemization.Use High-Purity Starting Materials: Ensure the starting linalool has a high enantiomeric excess. • Minimize Reaction Time: Prolonged reaction times can lead to increased racemization. Optimize the reaction to proceed to completion as quickly as possible.
Low Yield of this compound Steric Hindrance: Linalool is a sterically hindered tertiary alcohol, which can make acylation difficult.[1]Optimize Acylating Agent: Acetic anhydride is often more effective than acetic acid.[2][6] The molar ratio of the acylating agent to linalool can be optimized; an excess of the anhydride may be beneficial.[1] • Enzyme Selection: If using an enzymatic method, screen different lipases to find one with optimal activity for sterically hindered alcohols. Novozym 435 is a commonly used and effective option.[1][5]
Side Reactions: The presence of acid can lead to side reactions such as isomerization, cyclization, and elimination, reducing the yield of the desired product.[6]Employ Enzymatic Catalysis: Enzymes offer high selectivity, minimizing the formation of byproducts.[1] • Optimize Catalyst in Chemical Synthesis: If using a chemical catalyst like p-toluenesulfonic acid, carefully control its concentration to minimize side reactions.[6]
Formation of Byproducts (e.g., Isomers, Elimination Products) Acid-Catalyzed Rearrangements: The carbocation intermediate formed under acidic conditions can undergo rearrangements, leading to various isomeric byproducts.[4][6]Switch to Enzymatic Synthesis: This is the most effective way to avoid acid-catalyzed side reactions.[1] • Use a Milder Catalyst: In chemical synthesis, explore non-acidic or Lewis acid catalysts that are less prone to causing rearrangements.
Thermal Decomposition: High reaction temperatures can lead to the decomposition of linalool or this compound.[7]Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For enzymatic reactions, operate within the optimal temperature range of the enzyme.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of racemization during the synthesis of this compound?

A1: The primary cause of racemization is the structural nature of the precursor, linalool. As a tertiary allylic alcohol, it is prone to forming a stabilized, planar carbocation intermediate, especially under acidic conditions.[1][3][4] This intermediate can then be attacked from either face with equal probability, leading to a racemic mixture of this compound.[3]

Q2: Which synthetic method is generally recommended to minimize racemization?

A2: Enzymatic synthesis, particularly using immobilized lipases like Novozym 435, is highly recommended for minimizing racemization.[1][5] Enzymes operate under mild reaction conditions (neutral pH, moderate temperatures) and exhibit high enantioselectivity, thus preserving the chiral integrity of the substrate.[1]

Q3: Can the choice of acylating agent affect the reaction outcome?

A3: Yes, the choice and concentration of the acylating agent are important. Acetic anhydride is often preferred over acetic acid for the acylation of the sterically hindered hydroxyl group of linalool.[2][6] Optimizing the molar ratio of acetic anhydride to linalool can significantly impact the conversion and yield.[1]

Q4: How can I monitor the progress of the reaction and the enantiomeric excess?

A4: The reaction progress, including the conversion of linalool and the formation of this compound, can be monitored using gas chromatography (GC).[1] To determine the enantiomeric excess, chiral gas chromatography is the method of choice.

Q5: Are there any non-enzymatic methods that can provide high enantioselectivity?

A5: While enzymatic methods are generally superior for this transformation, other asymmetric synthesis strategies for allylic alcohols and their derivatives exist, such as kinetic resolution.[8][9] However, for the direct acylation of linalool, avoiding acidic conditions is crucial to prevent racemization.

Quantitative Data Summary

The following tables summarize key quantitative data from cited experiments on the synthesis of this compound.

Table 1: Enzymatic Synthesis of this compound using Novozym 435

Enzyme Concentration (% w/w)Temperature (°C)Molar Ratio (Acid:Alcohol)Reaction Time (hours)Conversion of Linalool (%)Reference
5709:165.6[1]
5701:1-3.81 (solvent-free)[5]
5701:1105.58[5]
----24.94 (pure linalool)[10]

Table 2: Chemical Synthesis of this compound

CatalystMolar Ratio (Linalool:Acetic Anhydride)Temperature (°C)Reaction Time (min)This compound Yield (%)Reference
p-Toluenesulfonic Acid1:1 - 1:45 - 4510 - 150-[6]
4-Dimethylaminopyridine1:1 - 1:350 - 120300 - 900>80[11]

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using Novozym 435

This protocol is based on methodologies described in the literature.[1][5]

Materials:

  • (R)- or (S)-Linalool

  • Acetic anhydride

  • Immobilized lipase (Novozym 435)

  • n-Hexane (or solvent-free system)

  • Reaction vessel with temperature control and stirring

Procedure:

  • To the reaction vessel, add linalool and acetic anhydride in the desired molar ratio (e.g., 1:9).

  • Add the immobilized lipase, typically at a concentration of 5-10% (w/w) relative to the substrates.

  • If using a solvent, add n-hexane.

  • Heat the mixture to the desired temperature (e.g., 70°C) with constant stirring.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).

  • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme.

  • The product, this compound, can be purified from the reaction mixture, for example, by vacuum distillation.

  • Determine the enantiomeric excess of the purified product using chiral GC analysis.

Protocol 2: Chemical Synthesis of this compound using p-Toluenesulfonic Acid

This protocol is adapted from a described chemical synthesis method.[6]

Materials:

  • Linalool

  • Acetic anhydride

  • p-Toluenesulfonic acid (catalyst)

  • Dilute sodium hydroxide solution

  • Water

  • Reaction vessel with temperature control and stirring

Procedure:

  • In a three-necked flask equipped with a stirrer and thermometer, add linalool and acetic anhydride in the desired molar ratio.

  • Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05-0.25 wt% of total reactants).

  • Stir the mixture and heat to the desired reaction temperature (e.g., 5-45°C).

  • Maintain the temperature for the specified reaction time (e.g., 10-150 minutes).

  • After the reaction is complete, cool the mixture.

  • Wash the reaction mixture with a dilute sodium hydroxide solution to neutralize and remove the acid catalyst.

  • Wash the mixture with water.

  • Purify the this compound product by vacuum distillation.

Visualizations

Troubleshooting_Racemization Start Start: Chiral Synthesis of this compound Problem Problem: Low Enantiomeric Excess (ee%) Start->Problem CheckMethod Is the synthesis method enzymatic or chemical? Problem->CheckMethod Chemical Chemical Synthesis CheckMethod->Chemical Chemical Enzymatic Enzymatic Synthesis CheckMethod->Enzymatic Enzymatic CheckAcid Is a strong protic acid used as a catalyst? Chemical->CheckAcid CheckTemp Is the reaction temperature high? Enzymatic->CheckTemp CheckEnzyme Is the enzyme activity optimal? Enzymatic->CheckEnzyme YesAcid Yes CheckAcid->YesAcid Yes NoAcid No CheckAcid->NoAcid No SolutionAcid Solution: Switch to an enzymatic method or use a milder, non-protic catalyst. YesAcid->SolutionAcid NoAcid->CheckTemp HighTemp Yes CheckTemp->HighTemp Yes LowTemp No CheckTemp->LowTemp No SolutionTemp Solution: Lower the reaction temperature and optimize for the shortest possible reaction time. HighTemp->SolutionTemp FurtherInvestigation Further Investigation: Check purity of starting material and analyze for side products. LowTemp->FurtherInvestigation EnzymeOK Yes CheckEnzyme->EnzymeOK Yes EnzymeNotOK No CheckEnzyme->EnzymeNotOK No EnzymeOK->FurtherInvestigation SolutionEnzyme Solution: Ensure optimal pH and temperature for the chosen lipase. Consider screening other lipases. EnzymeNotOK->SolutionEnzyme

Caption: Troubleshooting workflow for low enantiomeric excess in this compound synthesis.

References

Validation & Comparative

Linalyl Acetate vs. Linalool: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Linalool, a tertiary monoterpene alcohol, and its corresponding ester, linalyl acetate, are the principal components of many essential oils, notably from lavender (Lavandula angustifolia) and bergamot (Citrus bergamia).[1][2][3] Both compounds are recognized for a wide spectrum of pharmacological effects, contributing significantly to the therapeutic properties of the essential oils in which they are found.[4][5] However, subtle differences in their chemical structures lead to distinct variations in their biological activities and mechanisms of action. This guide provides an objective comparison of linalool and this compound across several key biological activities, supported by experimental data and detailed methodologies.

Anti-inflammatory Activity

Both linalool and this compound demonstrate significant anti-inflammatory properties, though their modes of action and efficacy profiles differ. Studies suggest they play a major role in the anti-inflammatory effects of the essential oils that contain them.[6]

Recent in-vitro research has elucidated that both compounds can attenuate the canonical NF-κB signaling pathway in HepG2 liver cells.[7][8] By down-regulating the phosphorylation of P65 and IκBα, they inhibit NF-κB activation, which in turn reduces the expression of pro-inflammatory cytokines like IL-6.[7][8] this compound has also been shown to reduce levels of TNF-α and IL-1β in mouse models of psoriasis-like skin lesions.[9]

In vivo studies using a carrageenan-induced edema model in rats revealed that linalool provides a more immediate anti-inflammatory response.[1][10] In contrast, this compound exhibits a less pronounced but more delayed and prolonged effect, suggesting it may act as a pro-drug, possibly being hydrolyzed to linalool in the body.[1][10][11]

Data Presentation: Anti-inflammatory Effects
CompoundModel SystemDosageKey FindingsReference
(-)-Linalool Carrageenan-induced edema (Rat)25 mg/kgSignificant edema inhibition of 28% after 3 hours and 25% after 5 hours.[12][12]
(-)-Linalool Carrageenan-induced edema (Rat)50 mg/kgEdema inhibition of 58% after 1 hour.[12][12]
This compound Carrageenan-induced edema (Rat)Equimolar doses to LinaloolLess pronounced and more delayed edema reduction compared to linalool.[1][10][1][10]
Linalool LPS-stimulated HepG2 cells-Down-regulated P65 and IκBα phosphorylation, inhibiting NF-κB activation.[7][8][7][8]
This compound LPS-stimulated HepG2 cells-Down-regulated P65 and IκBα phosphorylation, inhibiting NF-κB activation.[7][8][7][8]
This compound Imiquimod-induced psoriasis (Mice)Combination with LinaloolSynergistically alleviated psoriasis-like skin inflammation.[13][13]
Experimental Protocols

Carrageenan-Induced Edema in Rats: This in vivo model is used to assess acute inflammation.

  • Subjects: Male Wistar rats are typically used.[11]

  • Procedure: A 0.1 mL injection of 1% carrageenan solution is administered into the sub-plantar region of the rat's hind paw to induce edema.

  • Treatment: Linalool, this compound, or a control vehicle is administered systemically (e.g., intraperitoneally) at specified doses prior to or immediately after the carrageenan injection.[1][11]

  • Measurement: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 3, and 5 hours) after the carrageenan injection.

  • Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.[12]

In-vitro NF-κB Signaling Assay:

  • Cell Line: Human liver cancer cell line HepG2 is used.[7]

  • Procedure: Cells are cultured and then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells are co-treated with LPS and various concentrations of linalool or this compound.

  • Analysis: The expression and phosphorylation of key proteins in the NF-κB pathway (such as p65 and IκBα) are analyzed using Western blotting and confocal microscopy. Gene expression of downstream targets like IL-6 is measured by quantitative PCR (qPCR).[7][8]

Mandatory Visualization

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition Point cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Inhibitors Linalool & This compound Inhibitors->IKK Inhibit Phosphorylation IkBa_p p-IκBα IKK->IkBa_p Phosphorylation p65_p p-p65 IKK->p65_p Phosphorylation NFkB_active p65/p50 IkBa_p->NFkB_active Degradation of IκBα NFkB_complex IκBα-p65/p50 NFkB_complex->IKK NFkB_complex->IkBa_p NFkB_nuc p65/p50 NFkB_active->NFkB_nuc Translocation DNA DNA Binding NFkB_nuc->DNA Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) DNA->Genes MIC_Workflow start Start prep_compound Prepare Serial Dilutions of Linalool/Linalyl Acetate in 96-well plate start->prep_compound inoculate Inoculate Wells prep_compound->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate (e.g., 24h at 37°C) inoculate->incubate read_results Observe for Growth (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC: Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

References

A Comparative Analysis of Linalyl Acetate Extraction Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction of linalyl acetate, a key fragrance and therapeutic compound, is of paramount importance. This guide provides a comprehensive comparison of prevalent extraction methodologies, supported by experimental data, to inform the selection of the most suitable technique for specific research and production goals.

This analysis delves into the performance of six major extraction methods: Hydrodistillation (HD), Steam Distillation (SD), Soxhlet Extraction, Accelerated Solvent Extraction (ASE), Supercritical Fluid Extraction (SCFE), and Microwave-Assisted Hydrodistillation (MAHD). The comparison focuses on key performance indicators including extraction yield, this compound purity, extraction time, and solvent/energy consumption.

Data Summary

The following table summarizes the quantitative data gathered from various experimental studies on the extraction of this compound from Lavandula angustifolia (lavender), a primary source of this ester.

Extraction MethodExtraction Yield (%)This compound (%)Extraction TimeSolvent/Energy ConsumptionKey AdvantagesKey Disadvantages
Hydrodistillation (HD) 0.9 - 2.5[1]17.2 - 30.0[1][2]1.5 - 3 hours[3]High energy (boiling water)Simple, inexpensive equipment.Thermal degradation of esters, long extraction time.[1][3]
Steam Distillation (SD) 0.9 - 2.0[1][4]12.4 - 47.1[1][4]40 min - 2 hours[4]High energy (steam generation)Avoids direct contact of plant material with boiling water, potentially reducing hydrolysis.[5]Risk of partial hydrolysis of esters, potential for thermal degradation.[6][7]
Soxhlet Extraction ~7.6 (hexane)Varies with solvent~5 hours[3]High solvent volumeHigh extraction efficiency for a wide range of compounds.Long extraction time, large solvent consumption, potential thermal degradation of thermolabile compounds.
Accelerated Solvent Extraction (ASE) Higher than SoxhletHigher than Soxhlet~10 - 20 minutes[3]Low solvent volume (e.g., 16 mL)[3]Fast, low solvent consumption, automated.[3]High initial equipment cost.
Supercritical Fluid Extraction (SCFE) 3.2 - 9.8[6][7]17.9 - 73.5[6][7]40 min - 2 hours[6][7]CO2 (recyclable), high pressureHigh selectivity, no solvent residue, mild extraction temperatures.[8]High initial equipment cost, complexity of the system.[9]
Microwave-Assisted Hydrodistillation (MAHD) 3.2 - 5.5[10][11]11.9 - 27.0[2][11]~40 minutes[10]Lower energy than HDSignificantly shorter extraction time, higher yield in some cases.[10]Potential for localized overheating, requires specialized equipment.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.

Hydrodistillation (HD) / Steam Distillation (SD)

Protocol:

  • Plant Material Preparation: Fresh or dried lavender flowers (e.g., 100 g) are placed in a round-bottom flask.[6]

  • Apparatus Setup: The flask is connected to a Clevenger-type apparatus for hydrodistillation or a steam generator for steam distillation.[3]

  • Extraction:

    • HD: Water is added to the flask to cover the plant material, and the mixture is heated to boiling.[6]

    • SD: Steam is passed through the plant material.[5]

  • Distillation: The distillation is carried out for a specified period (e.g., 1.5 to 3 hours).[3]

  • Collection: The condensed distillate, a mixture of essential oil and hydrosol, is collected.

  • Separation: The essential oil is separated from the aqueous layer using a separatory funnel.

  • Drying: The collected oil is dried over anhydrous sodium sulfate.

Soxhlet Extraction

Protocol:

  • Sample Preparation: Dried and ground lavender flowers (e.g., 2 g) are placed in a cellulose thimble.[3]

  • Apparatus Setup: The thimble is placed in a Soxhlet extractor, which is connected to a round-bottom flask containing the solvent (e.g., 45 mL of ethanol) and a condenser.[3]

  • Extraction: The solvent is heated to its boiling point. The solvent vapor travels to the condenser, liquefies, and drips back into the thimble, extracting the desired compounds. The process is run for a specified duration (e.g., 5 hours).[3]

  • Solvent Removal: The solvent is evaporated from the extract, typically using a rotary evaporator, to yield the essential oil.

Accelerated Solvent Extraction (ASE)

Protocol:

  • Sample Loading: A specified amount of dried plant material (e.g., 1 g of fresh flowers) is loaded into an extraction cell.[3]

  • Extraction Parameters: The extraction is performed using an ASE system with defined parameters, such as the solvent (e.g., methanol), temperature (e.g., 80°C), and pressure (e.g., 1500 psi).[3]

  • Extraction Cycle: The extraction is carried out for a short duration (e.g., 10 minutes).[3]

  • Collection: The extract is collected in a vial.

  • Post-Extraction: The extract is typically filtered before analysis.

Supercritical Fluid Extraction (SCFE)

Protocol:

  • Sample Loading: Ground lavender flowers are packed into an extraction vessel.

  • System Setup: The extraction vessel is placed in a supercritical fluid extraction system.

  • Extraction Conditions: Supercritical CO2 is pumped through the vessel at a specific temperature (e.g., 40°C) and pressure (e.g., 12 MPa) for a set time (e.g., 120 minutes).[6]

  • Separation: The extract-laden supercritical fluid is depressurized in a separator, causing the CO2 to return to a gaseous state and the essential oil to precipitate.

  • Collection: The extracted oil is collected from the separator.

Microwave-Assisted Hydrodistillation (MAHD)

Protocol:

  • Sample Preparation: Lavender flowers are placed in a flask.

  • Apparatus Setup: The flask is placed in a modified microwave oven equipped with a Clevenger-type apparatus.

  • Extraction: The sample is irradiated with microwaves at a specific power (e.g., 500 W) for a defined period (e.g., 40 minutes).[10]

  • Distillation and Collection: The essential oil is vaporized, condensed, and collected in the same manner as hydrodistillation.

Visualizing the Workflow

To better understand the general process of this compound extraction, the following diagram illustrates a typical experimental workflow.

Linalyl_Acetate_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post Post-Extraction Harvest Harvest Plant Material DryGrind Drying & Grinding Harvest->DryGrind HD Hydrodistillation DryGrind->HD SD Steam Distillation DryGrind->SD Soxhlet Soxhlet Extraction DryGrind->Soxhlet ASE Accelerated Solvent Extraction DryGrind->ASE SCFE Supercritical Fluid Extraction DryGrind->SCFE MAHD Microwave-Assisted Hydrodistillation DryGrind->MAHD Separate Separation of Oil HD->Separate SD->Separate Soxhlet->Separate ASE->Separate SCFE->Separate MAHD->Separate Dry Drying Separate->Dry Analyze Analysis (GC-MS) Dry->Analyze

Caption: General experimental workflow for this compound extraction.

Conclusion

The choice of an optimal extraction method for this compound is contingent upon the specific requirements of the application.

  • For high-purity extracts and preservation of thermolabile compounds , Supercritical Fluid Extraction (SCFE) stands out as a superior method, consistently yielding high concentrations of this compound without the use of organic solvents.[8]

  • For rapid extraction and reduced solvent consumption , Accelerated Solvent Extraction (ASE) and Microwave-Assisted Hydrodistillation (MAHD) offer significant advantages over traditional methods.[3][10]

  • For cost-effective, simple laboratory-scale extractions , Hydrodistillation and Steam Distillation remain viable options, although they may result in lower yields and potential degradation of this compound.[1][3]

  • Soxhlet extraction , while thorough, is generally less favored due to its long extraction times and high solvent consumption.

Researchers and professionals must weigh the trade-offs between yield, purity, speed, cost, and environmental impact when selecting an extraction technique for this compound. The data and protocols presented in this guide provide a solid foundation for making an informed decision.

References

A Comparative Guide to Analytical Methods for Linalyl Acetate Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of linalyl acetate, a key fragrance and therapeutic compound, is paramount. This guide provides a detailed comparison of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and protocols to aid in method selection and validation.

This document outlines the performance characteristics of both GC-MS and a representative Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound. The information is compiled from various scientific studies and is intended to provide a clear and objective comparison to guide laboratory professionals in choosing the most suitable method for their specific analytical needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for the quantification of this compound is dependent on various factors, including the sample matrix, required sensitivity, and the desired analytical throughput. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose, each with its own set of advantages and typical performance characteristics.

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a widely used and well-validated technique for the analysis of volatile compounds like this compound, especially in complex matrices such as essential oils. It offers high resolution and sensitivity. On the other hand, HPLC, a versatile and robust technique, can also be employed for the analysis of this compound, often with UV detection. While not as common as GC for this specific analyte, HPLC provides an alternative approach, particularly when GC is not available or when simultaneous analysis with non-volatile compounds is required.

The following table summarizes the typical validation parameters for both a GC-MS and a representative RP-HPLC method for the quantification of this compound, based on data from published studies.

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (RP-HPLC)
Linearity (R²) ≥ 0.998[1]≥ 0.999[2]
Limit of Detection (LOD) Typically in the low ng/mL range0.03 µg/mL (for a similar compound)[2]
Limit of Quantification (LOQ) Typically in the mid-to-high ng/mL range0.1 µg/mL (for a similar compound)[2]
Accuracy (% Recovery) 80.23 – 115.41 %[1]98 - 102 % (typical for validated methods)
Precision (% RSD) Intra-day: ≤ 12.03 %[1], Inter-day: ≤ 11.34 %[1]. For this compound specifically: 4-6%< 2 %[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for the quantification of this compound using GC-MS and RP-HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is based on established methods for the analysis of essential oils.

1. Sample Preparation:

  • Dilute the essential oil or sample containing this compound in a suitable solvent (e.g., hexane or ethanol) to a concentration within the linear range of the instrument.

  • Add an internal standard (e.g., n-alkane mixture) for accurate quantification.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or similar.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector at 250°C with a split ratio of 100:1.

  • Oven Temperature Program:

    • Initial temperature: 60°C for 2 minutes.

    • Ramp: Increase at 3°C/minute to 240°C.

    • Hold: 5 minutes at 240°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5975C or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Data Acquisition: Scan mode.

3. Data Analysis:

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify using the peak area relative to the internal standard and a calibration curve prepared with certified reference standards.

High-Performance Liquid Chromatography (RP-HPLC) Protocol

This protocol is a representative method for the analysis of moderately polar compounds like this compound.

1. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent to a known concentration.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1200 series or similar, equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be degassed before use.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: UV detector set at a wavelength of 210 nm.

  • Injection Volume: 20 µL.

3. Data Analysis:

  • Identify this compound by its retention time compared to a standard.

  • Quantify using the peak area from the chromatogram and a calibration curve generated from standards of known concentrations.

Visualizing the Workflow

To better understand the logical flow of validating an analytical method for this compound quantification, the following diagrams illustrate the key stages involved.

G Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Technique (GC/HPLC) A->B C Optimize Chromatographic Conditions B->C D Linearity & Range C->D Proceed to Validation E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G Specificity F->G H LOD & LOQ G->H I Robustness H->I J Validation Report I->J Document Results K Standard Operating Procedure (SOP) J->K L Routine Analysis K->L

Caption: A flowchart illustrating the key stages of analytical method development and validation.

G Signaling Pathway for Method Selection Analyte This compound (Volatile, Thermally Stable) GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Analyte->GC_MS High Volatility HPLC High-Performance Liquid Chromatography (HPLC) Analyte->HPLC Sufficient UV Absorbance Matrix Sample Matrix (e.g., Essential Oil, Cosmetic) Matrix->GC_MS Complex Matrix Matrix->HPLC Simpler Matrix or with Non-volatiles Requirements Analytical Needs (Sensitivity, Specificity) Requirements->GC_MS High Specificity Requirements->HPLC High Throughput

Caption: Decision pathway for selecting an appropriate analytical method for this compound.

References

A Comparative Guide to the Cross-Validation of Linalyl Acetate Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of linalyl acetate across various bioassays, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and cross-validation of findings.

This compound, a major constituent of essential oils from plants like lavender and clary sage, is a well-documented bioactive compound with a range of pharmacological activities. This guide summarizes key findings and experimental protocols for its anti-inflammatory, anxiolytic, antimicrobial, and antioxidant properties.

Data Summary

The following tables summarize the quantitative data from various bioassays investigating the efficacy of this compound.

Table 1: Anti-inflammatory Activity of this compound
Bioassay ModelOrganismThis compound DoseEffectReference
Carrageenan-induced paw edemaRat32 mg/kgSignificant reduction in edema[1][2]
Carrageenan-induced paw edemaRat64 mg/kgSignificant reduction in edema[1][2]
Carrageenan-induced paw edemaRat96 mg/kgSignificant reduction in edema[1][2]
Lipopolysaccharide (LPS)-induced inflammationHuman (HepG2 cells)Not specifiedDownregulation of NF-κB signaling and IL-6 expression[3][4][5]
Table 2: Anxiolytic Activity of this compound
Bioassay ModelOrganismThis compound DoseKey FindingReference
Elevated Plus MazeMouse200, 400, 800 mg/kg (p.o.)Dose-dependent increase in time spent in open arms[6]
Light/Dark BoxMouse200, 400, 800 mg/kg (p.o.)Dose-dependent increase in time spent in the light compartment[6]
Table 3: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)
MicroorganismMIC (mg/mL)Reference
Staphylococcus aureus>5[7]
Escherichia coli>5[7]
S. aureus ATCC 29213Not specified (weaker than tea tree and melissa oils)[8]
E. coli NCTC 8196Not specified (weaker than tea tree and melissa oils)[8]
Oral PathogensWeaker antimicrobial effects compared to oregano and thyme oils[9]
Table 4: Antioxidant Activity of this compound
BioassayMetricResultReference
DPPH Radical ScavengingIC50Data not explicitly found in searches
ABTS Radical ScavengingIC50Data not explicitly found in searches

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Carrageenan-Induced Paw Edema in Rats

This in vivo assay assesses the anti-inflammatory potential of a compound by measuring its ability to reduce localized edema induced by carrageenan.

Materials:

  • Male Wistar rats (150-200g)

  • This compound

  • Carrageenan (1% w/v in sterile saline)

  • Plethysmometer

  • Vehicle (e.g., saline, Tween 80 solution)

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer this compound at various doses (e.g., 32, 64, 96 mg/kg) intraperitoneally or orally. A control group receives the vehicle, and a positive control group can be treated with a standard anti-inflammatory drug like indomethacin.[10]

  • After a set time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10]

  • Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[11]

  • The percentage of inhibition of edema is calculated for each group with respect to the control group.

Elevated Plus Maze (EPM) in Mice

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms.

Materials:

  • Elevated plus maze apparatus (two open arms and two closed arms)

  • Video tracking software

  • Male Swiss albino mice

  • This compound

  • Standard anxiolytic drug (e.g., Diazepam)

Procedure:

  • Acclimatize the mice to the testing room for at least 30-60 minutes before the experiment.

  • Administer this compound orally at different doses (e.g., 200, 400, 800 mg/kg) 60 minutes before the test.[6] A control group receives the vehicle, and a positive control group receives a standard anxiolytic.

  • Place a mouse at the center of the maze, facing one of the closed arms.

  • Allow the mouse to explore the maze for a 5-minute session.[12]

  • Record the number of entries into and the time spent in each arm using a video tracking system.

  • An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Light/Dark Box Test in Mice

This test is also used to assess anxiety-like behavior, based on the innate aversion of rodents to brightly lit areas.

Materials:

  • Light/dark box apparatus (a box divided into a small, dark compartment and a large, illuminated compartment)

  • Video tracking software

  • Male Swiss albino mice

  • This compound

  • Standard anxiolytic drug (e.g., Diazepam)

Procedure:

  • Acclimatize the mice to the testing room.

  • Administer this compound orally at different doses (e.g., 200, 400, 800 mg/kg) 60 minutes before the test.[6] A control group receives the vehicle, and a positive control group receives a standard anxiolytic.

  • Place a mouse in the center of the light compartment.

  • Allow the mouse to freely explore the apparatus for a 5 or 10-minute session.[13]

  • Record the time spent in each compartment and the number of transitions between the two compartments.

  • An increase in the time spent in the light compartment is considered an anxiolytic-like effect.[14]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ethanol) and then prepare serial two-fold dilutions in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.[7][15]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to scavenge the stable free radical DPPH.

Materials:

  • DPPH solution in methanol

  • This compound

  • Methanol

  • Spectrophotometer

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

Procedure:

  • Prepare different concentrations of this compound in methanol.

  • Add a fixed volume of the DPPH solution to each concentration of the sample.

  • Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[16]

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).[17]

  • The percentage of radical scavenging activity is calculated. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined graphically.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is another common method for determining the antioxidant capacity of a compound.

Materials:

  • ABTS solution

  • Potassium persulfate

  • This compound

  • Ethanol or buffer solution

  • Spectrophotometer

  • Standard antioxidant (e.g., Ascorbic acid, Trolox)

Procedure:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[18]

  • Dilute the ABTS•+ solution with ethanol or buffer to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).[19]

  • Prepare different concentrations of this compound.

  • Add a small volume of each sample concentration to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance.[19]

  • The percentage of inhibition of the ABTS•+ radical is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Pro-inflammatory Gene Transcription NFkB->Gene activates Cytokines IL-6, TNF-α Gene->Cytokines LinalylAcetate This compound LinalylAcetate->IKK inhibits LinalylAcetate->IkB inhibits degradation

Caption: Anti-inflammatory signaling pathway of this compound.

G start Start acclimatize Acclimatize Rats (overnight fasting) start->acclimatize administer Administer This compound / Vehicle acclimatize->administer induce Induce Edema (Carrageenan Injection) administer->induce measure Measure Paw Volume (Plethysmometer) induce->measure analyze Analyze Data (% Inhibition) measure->analyze end End analyze->end

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

G start Start acclimatize Acclimatize Mice start->acclimatize administer Administer This compound / Vehicle acclimatize->administer place Place Mouse in Center of EPM administer->place record Record Behavior (5 min) place->record analyze Analyze Time in Open/Closed Arms record->analyze end End analyze->end

Caption: Workflow for Elevated Plus Maze Assay.

G start Start prepare_dilutions Prepare Serial Dilutions of this compound start->prepare_dilutions inoculate Inoculate with Bacterial Suspension prepare_dilutions->inoculate incubate Incubate (18-24h) inoculate->incubate read_mic Read MIC (Visual Inspection) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC Determination Assay.

References

Comparative Efficacy of Linalyl Acetate and Other Monoterpene Esters: A Scientific Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the biological activities of linalyl acetate and other selected monoterpene esters, supported by experimental data. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of their therapeutic potential.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties, although its effects can be less pronounced and more delayed compared to its corresponding alcohol, linalool, suggesting a potential prodrug behavior.[1][2]

CompoundDose (mg/kg)Time After CarrageenanEdema Inhibition (%)Animal ModelReference
(-)-Linalool501 hour58%Wistar Rat[3]
(-)-Linalool751 hour60%Wistar Rat[3]
(±)-Linalool503 hours51%Wistar Rat[3]
(±)-Linalool753 hours38%Wistar Rat[3]
This compoundEquimolar to Linalool-Less effective and more delayed than linaloolWistar Rat[1][2][3]

The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in male Wistar rats.[1][2]

  • Animal Preparation: Male Wistar rats were used for the experiment.

  • Induction of Inflammation: Edema was induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline into the right hind paw of the rats.

  • Test Substance Administration: Linalool and this compound were administered systemically via abdominal subcutaneous injection at specified doses (e.g., 25, 50, and 75 mg/kg) prior to carrageenan injection.[3]

  • Measurement of Edema: The volume of the paw was measured using a plethysmometer at various time points (e.g., 1, 3, and 5 hours) after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition was calculated by comparing the paw volume in the treated groups to the control group that received only carrageenan. Statistical significance was determined using ANOVA.[2]

This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB) activation.[4] This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4]

G Inflammatory Stimuli Inflammatory Stimuli NF-κB Activation NF-κB Activation Inflammatory Stimuli->NF-κB Activation This compound This compound This compound->NF-κB Activation inhibits Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF-κB Activation->Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) promotes production caption Inhibition of NF-κB Pathway by this compound

Caption: Inhibition of NF-κB Pathway by this compound

Analgesic Activity

This compound has demonstrated significant analgesic effects, particularly in models of neuropathic pain.[5] Its mechanism of action is linked to the inhibition of the nociceptive TRPA1 channel.[6][7]

CompoundConditionOutcomeAnimal ModelReference
This compoundPostherpetic NeuralgiaSignificant reduction in sensory pain (p < 0.001) and pain severity (p = 0.008) vs. control.Human[5]
LinaloolPostherpetic NeuralgiaSignificant reduction in sensory (p < 0.001) and affective pain (p = 0.007) vs. control.Human[5]
This compoundPGJ2-Induced NociceptionDiminished nociceptive behaviors.Mouse[6][7]

The analgesic action of this compound was evaluated in a pain-related behavioral mouse model.[6][7]

  • Animal Preparation: Male mice were used for the study.

  • Induction of Nociception: Nociceptive behaviors were induced by the administration of Prostaglandin J2 (PGJ2), an endogenous TRPA1 agonist.

  • Test Substance Administration: this compound was administered to the mice before the induction of nociception.

  • Behavioral Assessment: Nociceptive behaviors, such as licking and biting of the affected area, were observed and quantified.

  • Data Analysis: The frequency and duration of nociceptive behaviors in the this compound-treated group were compared to a control group.

The inhibitory effect of this compound on the TRPA1 channel was investigated using Ca2+ imaging and whole-cell patch-clamp techniques.[6][7]

G cluster_0 Cellular Assays cluster_1 In Vivo Model HEK293 cells expressing TRPA1 HEK293 cells expressing TRPA1 TRPA1 Agonist (AITC/Carvacrol/PGJ2) TRPA1 Agonist (AITC/Carvacrol/PGJ2) HEK293 cells expressing TRPA1->TRPA1 Agonist (AITC/Carvacrol/PGJ2) Ca2+ Imaging / Patch Clamp Ca2+ Imaging / Patch Clamp TRPA1 Agonist (AITC/Carvacrol/PGJ2)->Ca2+ Imaging / Patch Clamp measure response This compound This compound This compound->Ca2+ Imaging / Patch Clamp observe inhibition Observe Nociceptive Behavior Observe Nociceptive Behavior This compound->Observe Nociceptive Behavior assess reduction Mouse Model Mouse Model PGJ2 Injection PGJ2 Injection Mouse Model->PGJ2 Injection induce nociception PGJ2 Injection->Observe Nociceptive Behavior caption Workflow for TRPA1 Inhibition Assay

Caption: Workflow for TRPA1 Inhibition Assay

Spasmolytic Activity

This compound exhibits significant spasmolytic activity, contributing to the relaxant effects of essential oils in which it is a major component.[8][9]

CompoundModelPotencyKey FindingReference
(+)-Linalyl AcetateGuinea-pig isolated ileumEquipotent to (-)- and (±)-linalyl acetates-[8]
(-)-Linalyl AcetateGuinea-pig isolated ileumEquipotent to (+)- and (±)-linalyl acetates-[8]
(±)-Linalyl AcetateGuinea-pig isolated ileumEquipotent to (+)- and (-)-linalyl acetates-[8]
(+)-Citronellyl AcetateGuinea-pig isolated ileumEquipotent to (-)-citronellyl acetateLess effective than linalyl acetates[8]
(-)-Citronellyl AcetateGuinea-pig isolated ileumEquipotent to (+)-citronellyl acetateLess effective than linalyl acetates[8]
(±)-Citronellyl AcetateGuinea-pig isolated ileumMore potent than its individual enantiomersSuggests synergistic action[8]

The spasmolytic activity was evaluated on contractions induced in guinea-pig isolated ileum.[8]

  • Tissue Preparation: A segment of the guinea-pig ileum was isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture.

  • Induction of Contraction: Smooth muscle contractions were induced by the addition of an agonist like acetylcholine.

  • Application of Test Compounds: Increasing concentrations of the monoterpene esters were added to the organ bath to assess their relaxant effects on the pre-contracted tissue.

  • Measurement of Relaxation: The relaxation of the ileum was measured isotonically or isometrically using a transducer and recorded.

  • Data Analysis: The concentration-response curves were plotted to determine the potency of the compounds.

Antimicrobial Activity

This compound demonstrates antimicrobial properties, although its efficacy can vary compared to other monoterpenes like thymol and (+)-menthol.[10] Its mechanism is believed to involve the perturbation of the microbial plasma membrane.[10]

CompoundStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
This compound> 10> 10[10]
(+)-Menthol2.55[10]
Thymol1.2510[10]

The MIC of the monoterpenes was determined using a broth microdilution method.

  • Preparation of Inoculum: Bacterial strains (S. aureus and E. coli) were cultured and diluted to a standardized concentration.

  • Serial Dilution: The test compounds were serially diluted in a liquid growth medium in microtiter plates.

  • Inoculation: A standardized volume of the bacterial inoculum was added to each well.

  • Incubation: The microtiter plates were incubated under appropriate conditions for the growth of the bacteria (e.g., 24 hours at 37°C).

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound that visibly inhibited bacterial growth.

The antimicrobial effect of this compound and other monoterpenes is linked to their physicochemical properties and their interaction with the bacterial cell membrane.

G Monoterpene Esters Monoterpene Esters Lipophilicity & Water Solubility Lipophilicity & Water Solubility Monoterpene Esters->Lipophilicity & Water Solubility Membrane Perturbation Membrane Perturbation Lipophilicity & Water Solubility->Membrane Perturbation influences Altered Permeability Altered Permeability Membrane Perturbation->Altered Permeability Leakage of Intracellular Materials Leakage of Intracellular Materials Altered Permeability->Leakage of Intracellular Materials Antimicrobial Effect Antimicrobial Effect Leakage of Intracellular Materials->Antimicrobial Effect caption Proposed Antimicrobial Mechanism

Caption: Proposed Antimicrobial Mechanism

Anxiolytic-Like Activity

While linalool is recognized for its anxiolytic properties, this compound on its own has not demonstrated significant anxiolytic-like effects. However, it appears to enhance the anxiolytic action of linalool.[11]

Compound/CombinationTest ModelEffectAnimal ModelReference
This compound-No anxiolytic-like action per se-[11]
Linalool + this compound-Increased anxiolytic-like effect of linalool-[11]
Linalool OxideElevated Plus-Maze & Light/Dark BoxSignificant decrease in anxiety-like behaviorMouse[12]

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents.

  • Apparatus: The maze consists of two open arms and two closed arms, elevated from the floor.

  • Procedure: Mice are placed at the center of the maze and allowed to explore for a set period (e.g., 5-10 minutes).

  • Behavioral Measures: The time spent in and the number of entries into the open and closed arms are recorded.

  • Interpretation: Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms, as rodents with lower levels of anxiety are more willing to explore the open, unprotected spaces.

References

Authenticating Linalyl Acetate: A Guide to Isotopic Analysis for Differentiating Natural and Synthetic Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for natural products in the pharmaceutical, food, and cosmetic industries has led to a parallel rise in sophisticated adulteration practices. Linalyl acetate, a key fragrance and flavor compound, is a frequent target for substitution with its cheaper synthetic counterpart. This guide provides a comprehensive comparison of isotopic analysis techniques used to authenticate the origin of this compound, supported by experimental data and detailed protocols.

Distinguishing Origins: The Isotopic Fingerprint

The botanical origin and synthetic production pathway of this compound leave a distinct isotopic signature within the molecule. By measuring the ratios of stable isotopes of carbon (¹³C/¹²C) and hydrogen (²H/¹H), it is possible to differentiate between natural and synthetic this compound with a high degree of certainty.

Two primary analytical techniques are at the forefront of this authentication: Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR) .

Comparative Isotopic Data

The following table summarizes typical isotopic values for this compound from various sources. It is important to note that these values can exhibit some variation based on geographical origin, climate, and specific processing conditions. However, the general ranges provide a robust framework for authentication.

OriginAnalytical MethodIsotope RatioTypical Values (‰)Reference
Natural - Lavender GC-IRMSδ¹³C (V-PDB)-28.0 to -32.0[1]
GC-IRMSδ²H (V-SMOW)-150 to -200[1]
SNIF-NMR(D/H)ᵢNon-statistical distribution[2]
Natural - Bergamot GC-IRMSδ¹³C (V-PDB)-27.5 to -31.5
GC-IRMSδ²H (V-SMOW)-140 to -190
SNIF-NMR(D/H)ᵢNon-statistical distribution[2]
Synthetic GC-IRMSδ¹³C (V-PDB)-25.0 to -28.0[1]
GC-IRMSδ²H (V-SMOW)-100 to -150[1]
SNIF-NMR(D/H)ᵢStatistical or near-statistical distribution[2]

Note: δ¹³C values are reported relative to the Vienna Pee Dee Belemnite (V-PDB) standard. δ²H values are reported relative to the Vienna Standard Mean Ocean Water (V-SMOW) standard. (D/H)ᵢ refers to the site-specific deuterium-to-hydrogen isotope ratio.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are the key experimental protocols for the isotopic analysis of this compound.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

GC-IRMS is a powerful technique for determining the bulk ¹³C/¹²C and ²H/¹H isotope ratios of individual compounds in a complex mixture like an essential oil.

1. Sample Preparation:

  • Dilute the essential oil or this compound sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.

  • For complex matrices, a preliminary extraction or distillation may be necessary to isolate the this compound.

2. GC Separation:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injection: 1 µL of the prepared sample is injected in splitless mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at 3°C/min.

    • Ramp to 280°C at 20°C/min, hold for 5 minutes.

3. Isotope Ratio Mass Spectrometry:

  • IRMS: Thermo Scientific Delta V Plus or equivalent.

  • Interface: The GC is coupled to the IRMS via a combustion (for δ¹³C) or pyrolysis (for δ²H) interface.

    • Combustion: The column effluent is passed through a reactor containing copper oxide at approximately 960°C to convert organic compounds to CO₂ and H₂O.

    • Pyrolysis: The column effluent is passed through a ceramic reactor at approximately 1450°C to convert organic compounds to H₂ and CO.

  • Reference Gas: Calibrated CO₂ or H₂ gas is introduced into the IRMS source for comparison.

  • Data Analysis: The isotope ratios are calculated from the ion beams of the sample and reference gas and are expressed in delta notation (δ‰).

Site-Specific Natural Isotope Fractionation-Nuclear Magnetic Resonance (SNIF-NMR)

SNIF-NMR provides information on the intramolecular distribution of isotopes, which is a powerful tool for authentication as it reflects the specific enzymatic and chemical reactions involved in the molecule's formation.[2]

1. Sample Preparation:

  • Isolate and purify the this compound from the essential oil using preparative gas chromatography or fractional distillation to a purity of >98%.

  • Dissolve approximately 100 mg of the purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃) in a high-precision NMR tube.

  • Add an internal standard with a known isotopic composition for quantification.

2. NMR Spectroscopy:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or higher, equipped with a deuterium-specific probe head.

  • Acquisition Parameters for ²H NMR:

    • Observe frequency: 61.4 MHz (for a 400 MHz spectrometer).

    • Pulse program: A standard one-pulse sequence with a 90° pulse angle.

    • Acquisition time: ~2-3 seconds.

    • Relaxation delay: 5 seconds.

    • Number of scans: 1024 to 4096, depending on the sample concentration.

    • Temperature: 300 K.

3. Data Analysis:

  • The acquired ²H NMR spectrum will show distinct signals for the different hydrogen positions in the this compound molecule.

  • The area of each signal is proportional to the deuterium concentration at that specific position.

  • The site-specific isotope ratios ((D/H)ᵢ) are calculated by comparing the signal intensities to that of the internal standard.

  • A statistical or near-statistical distribution of deuterium across the molecule is indicative of a synthetic origin, while a non-statistical distribution is characteristic of a natural product due to the stereospecificity of enzymatic reactions.[2]

Visualizing the Pathways and Workflows

Diagrams are essential for understanding the complex relationships in chemical synthesis and analytical procedures.

Biosynthesis vs. Chemical Synthesis of this compound

The biosynthetic pathway in plants and the common chemical synthesis routes utilize different precursors and reaction mechanisms, leading to the observed isotopic differences.

G Biosynthesis vs. Chemical Synthesis of this compound cluster_natural Natural Biosynthesis cluster_synthetic Chemical Synthesis GPP Geranyl Pyrophosphate (GPP) Linalool_Synthase Linalool Synthase GPP->Linalool_Synthase Natural_Linalool Natural Linalool Linalool_Synthase->Natural_Linalool AAT Alcohol Acyltransferase (AAT) Natural_Linalool->AAT Natural_Linalyl_Acetate Natural this compound AAT->Natural_Linalyl_Acetate Myrcene Myrcene Dehydro_Linalool Dehydrolinalool Myrcene->Dehydro_Linalool alpha_Pinene α-Pinene Synthetic_Linalool Synthetic Linalool alpha_Pinene->Synthetic_Linalool Dehydro_Linalool->Synthetic_Linalool Acetic_Anhydride Acetic Anhydride Synthetic_Linalool->Acetic_Anhydride Synthetic_Linalyl_Acetate Synthetic this compound Acetic_Anhydride->Synthetic_Linalyl_Acetate

Caption: Biosynthesis vs. Chemical Synthesis of this compound.

Analytical Workflow for this compound Authentication

This workflow outlines the logical steps from sample reception to the final authentication decision.

G Analytical Workflow for this compound Authentication Sample This compound Sample Preparation Sample Preparation (Dilution/Isolation) Sample->Preparation GC_IRMS GC-IRMS Analysis (δ¹³C and δ²H) Preparation->GC_IRMS SNIF_NMR SNIF-NMR Analysis ((D/H)ᵢ) Preparation->SNIF_NMR Data_Analysis Data Analysis and Comparison with Reference Database GC_IRMS->Data_Analysis SNIF_NMR->Data_Analysis Authentication Authentication Decision (Natural vs. Synthetic) Data_Analysis->Authentication

Caption: Analytical Workflow for this compound Authentication.

Conclusion

Isotopic analysis, particularly the combination of GC-IRMS and SNIF-NMR, provides a powerful and scientifically robust methodology for the authentication of this compound. While GC-IRMS offers valuable information on the bulk isotopic composition, SNIF-NMR delivers a higher level of discrimination by revealing the intramolecular distribution of isotopes. By employing these techniques and comparing the results to established databases, researchers, scientists, and drug development professionals can confidently verify the authenticity of this compound, ensuring product quality, safety, and compliance with regulatory standards. The non-random distribution of deuterium as determined by SNIF-NMR is a key differentiator between natural and synthetic this compound.[2]

References

Comparing the anxiolytic effects of linalyl acetate and diazepam

Author: BenchChem Technical Support Team. Date: November 2025

Anxiolytic Effects of Linalyl Acetate and Diazepam: A Comparative Guide

This guide provides a detailed comparison of the anxiolytic (anxiety-reducing) properties of this compound, a major component of lavender oil, and diazepam, a well-established benzodiazepine drug. The comparison is based on preclinical experimental data from behavioral models of anxiety and an examination of their respective mechanisms of action.

Overview of Mechanisms of Action

Diazepam and this compound exert their anxiolytic effects through distinct molecular mechanisms, primarily targeting different neurotransmitter systems.

Diazepam: Diazepam is a classic benzodiazepine that acts as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor.[1] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system and is a ligand-gated chloride ion channel.[2] Diazepam binds to a specific site on the receptor, known as the benzodiazepine site, which is located at the interface between the α and γ subunits.[2][3][4] This binding event does not open the channel directly but enhances the effect of GABA, increasing the affinity of GABA for its binding site.[1][5] This leads to a more frequent opening of the chloride channel, resulting in an increased influx of chloride ions (Cl-). The influx hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability, which manifests as an anxiolytic and sedative effect.[1] The anxiolytic effects of diazepam are specifically mediated by its action on GABA-A receptors containing α2 subunits.[1][3]

This compound: The mechanism of action for this compound is less definitively established and appears to be more complex. While it is a primary constituent of lavender, which is known for its calming effects, its direct anxiolytic activity and mechanism are debated. Some studies suggest that this compound may enhance the anxiolytic effects of linalool, another major component of lavender.[6][7] Research indicates that this compound may not directly potentiate GABA-A receptor currents in the same way as benzodiazepines or even linalool.[8][9][10] Instead, its effects may be mediated through other pathways, such as the inhibition of voltage-gated calcium channels and modulation of the glutamatergic system, specifically by interacting with NMDA receptors.[11][12][13]

Below is a diagram illustrating the established signaling pathway for diazepam and the proposed pathways for this compound.

GABAA_Pathway cluster_diazepam Diazepam Mechanism cluster_linalyl_acetate This compound (Proposed Mechanisms) Diazepam Diazepam BDZ_Site Benzodiazepine Site (α/γ interface) Diazepam->BDZ_Site Binds to GABAA_R_D GABA-A Receptor GABA_binds_D ↑ GABA Affinity GABAA_R_D->GABA_binds_D Enhances Channel_Opening_D ↑ Channel Opening Frequency GABA_binds_D->Channel_Opening_D Cl_Influx_D ↑ Chloride (Cl-) Influx Channel_Opening_D->Cl_Influx_D Hyperpolarization_D Neuronal Hyperpolarization Cl_Influx_D->Hyperpolarization_D Anxiolysis_D ↓ Neuronal Excitability (Anxiolytic Effect) Hyperpolarization_D->Anxiolysis_D LinalylAcetate This compound VGCC Voltage-Gated Calcium Channels LinalylAcetate->VGCC Inhibits NMDA_R NMDA Receptors LinalylAcetate->NMDA_R Inhibits Anxiolysis_LA Anxiolytic Effect VGCC->Anxiolysis_LA NMDA_R->Anxiolysis_LA

Caption: Signaling pathways for Diazepam and this compound.

Comparative Efficacy in Preclinical Models

The anxiolytic effects of both compounds have been evaluated using standard rodent behavioral assays, primarily the Elevated Plus-Maze (EPM) and the Light-Dark Box (LDB) tests. These tests are based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated, or brightly lit spaces.

The Elevated Plus-Maze (EPM) Test

The EPM is a widely used apparatus to assess anxiety-like behavior.[14][15] Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the exposed, open arms compared to the enclosed, dark arms.

Quantitative Data from EPM Studies

CompoundSpeciesDoseKey Finding
Diazepam Mice1.5 mg/kgSignificantly increased percentage of time and entries in open arms.[16][17]
Rats0.25 - 1.0 mg/kgDose-dependently increased exploration of open arms.[18]
Mice3.0 mg/kgIncreased entries into open arms in high-activity mouse strains.[19]
This compound Mice400 mg/kgFound to be the most potent dose for anxiolytic activity in one study.[20]
Mice30 mg/kg (as part of Lavender Essential Oil)Increased time spent in the open arms.[11]

Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

The Light-Dark Box (LDB) Test

The LDB test offers another model for assessing anxiety.[21][22] The apparatus consists of a large, illuminated compartment and a smaller, dark compartment. Anxiolytic agents are expected to increase the time spent in the light chamber and the number of transitions between the two compartments.[22]

Quantitative Data from LDB Studies

CompoundSpeciesDoseKey Finding
Diazepam Rats3.0 mg/kgSignificantly increased time spent in and number of visits to the light compartment.[23]
Mice2-4 mg/kgReduced behavioral indices of anxiety in maze-naive mice.[24]
This compound Mice200-800 mg/kgDose-dependently increased time spent in the light chamber.[20]
Mice500 mg/kg (as part of C. osmophloeum essential oil)Significantly increased time spent in the illuminated compartment.[25]
Mice(Inhalation)Inhalation of linalool-rich oils (containing this compound) increased time in the light box.[26][27]

Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key behavioral tests cited.

Elevated Plus-Maze (EPM) Protocol
  • Apparatus: The maze is shaped like a plus sign and elevated above the floor.[14] It typically consists of two open arms and two arms enclosed by walls. Dimensions vary for rats and mice.[15]

  • Animals and Acclimatization: Rodents (e.g., male Swiss albino mice or Sprague-Dawley rats) are housed under standard laboratory conditions (12h light/dark cycle, controlled temperature, ad libitum food and water). Animals are acclimatized to the testing room for at least 30-60 minutes before the experiment.[19]

  • Drug Administration: this compound or diazepam (dissolved in a suitable vehicle like saline with Tween 80 or DMSO) is administered, typically intraperitoneally (i.p.), 30 minutes before testing.[18][19] A control group receives only the vehicle.

  • Testing Procedure: Each animal is placed individually in the center of the maze, facing an open arm.[14] Its behavior is recorded for a 5-minute session, often by a video tracking system.[14]

  • Parameters Measured:

    • Number of entries into the open and closed arms.

    • Time spent in the open and closed arms.

    • Total arm entries (as a measure of locomotor activity).

    • Ethological parameters like head dips and stretch-attend postures can also be scored.[14]

  • Data Analysis: The percentage of open arm entries and the percentage of time spent in the open arms are calculated. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare drug-treated groups with the control group.

Light-Dark Box (LDB) Protocol
  • Apparatus: A box divided into two compartments: a small, dark compartment (approximately 1/3 of the box) and a large, brightly illuminated compartment (2/3 of the box).[21][22] An opening connects the two compartments.

  • Animals and Acclimatization: Similar to the EPM protocol, animals are housed and acclimatized to the testing environment before the experiment.

  • Drug Administration: Test compounds or vehicle are administered, typically 30 minutes prior to the test.[23]

  • Testing Procedure: Each animal is placed in the center of the light compartment and allowed to explore the apparatus freely for a set period, typically 5 to 10 minutes.[23]

  • Parameters Measured:

    • Time spent in the light compartment.

    • Number of transitions between the light and dark compartments.

    • Latency to first enter the dark compartment.

    • Locomotor activity within each compartment.[22]

  • Data Analysis: The measured parameters are compared between the control and treated groups using appropriate statistical tests to determine anxiolytic or anxiogenic effects.

The following diagram illustrates a typical experimental workflow for these behavioral tests.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase Animal_Housing Animal Acclimatization (Standard Housing) Group_Assignment Random Assignment to Groups (Control, Diazepam, this compound) Animal_Housing->Group_Assignment Drug_Admin Drug Administration (i.p., 30 min pre-test) Group_Assignment->Drug_Admin Behavioral_Test Behavioral Testing (EPM or LDB, 5 min session) Drug_Admin->Behavioral_Test Data_Recording Video Recording of Session Behavioral_Test->Data_Recording Data_Extraction Extraction of Parameters (e.g., Time in Open Arms, Transitions) Data_Recording->Data_Extraction Stats Statistical Analysis (e.g., ANOVA) Data_Extraction->Stats Interpretation Interpretation of Results Stats->Interpretation

Caption: General workflow for preclinical anxiolytic studies.

Summary and Conclusion

  • Diazepam is a potent anxiolytic with a well-characterized mechanism of action involving the positive allosteric modulation of GABA-A receptors. Its efficacy is robust and consistently demonstrated across standard preclinical models of anxiety.

  • This compound demonstrates anxiolytic-like properties in similar behavioral tests, although often at higher doses compared to diazepam. Its mechanism of action is not fully elucidated but appears to be distinct from the classic benzodiazepine pathway, potentially involving glutamatergic and other ion channel modulation. Some evidence suggests its effects may be linked to its interaction with linalool.[6][7]

References

The Ester Edge: A Comparative Analysis of Linalyl Acetate and Its Derivatives in Modulating Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationships of linalyl acetate and its analogs reveals crucial insights for researchers in pharmacology and drug development. This guide provides a comparative analysis of their anti-inflammatory, analgesic, and anxiolytic properties, supported by experimental data and detailed protocols, to inform future research and therapeutic design.

This compound, a monoterpene ester, is a major component of essential oils from plants like lavender and bergamot. Renowned for its characteristic aroma, its biological activities, and those of its derivatives, are of significant scientific interest. The esterification of linalool to this compound, as well as other structural modifications, profoundly impacts its therapeutic potential. This guide explores these structure-activity relationships (SAR), offering a comparative look at their efficacy and mechanisms of action.

Anti-inflammatory Activity: A Tale of Two Moieties

The anti-inflammatory properties of this compound and its parent alcohol, linalool, have been a primary focus of investigation. The general consensus points to the acetate group modulating the potency and duration of action.

Comparative Efficacy in Edema Reduction

Studies utilizing the carrageenan-induced paw edema model in rats have demonstrated the anti-inflammatory effects of both linalool and this compound. While both compounds reduce edema, they exhibit different temporal profiles. Linalool tends to have a more immediate effect, whereas this compound shows a delayed but more prolonged anti-inflammatory response, suggesting a potential pro-drug behavior where it is metabolized to the active alcohol form, linalool.[1][2][3]

CompoundDose (mg/kg)Time Post-CarrageenanEdema Inhibition (%)Reference
Linalool251 hourSignificant reduction[1][2]
This compoundEquimolar to 25 mg/kg LinaloolDelayedLess relevant at early time points, more prolonged effect[1][2]
Mechanism of Action: Targeting the NF-κB Pathway

The anti-inflammatory effects of this compound and its derivatives are largely attributed to their ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.

This compound has been shown to inhibit the activation of NF-κB in response to inflammatory stimuli.[4] This is achieved by preventing the degradation of the inhibitory protein IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB. This mechanism effectively dampens the inflammatory cascade.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor IKK IKK IkB IkB p65 p65 p65_nuc p65 p65->p65_nuc Translocation p50 p50 p50_nuc p50 p50->p50_nuc Translocation Linalyl_Acetate Linalyl_Acetate DNA DNA Inflammatory_Genes Pro-inflammatory Gene Transcription

Inhibition of the NF-κB Signaling Pathway by this compound.

Analgesic and Anxiolytic Effects: A Look at Ester Derivatives

The structural modifications of this compound also influence its effects on the central nervous system, particularly its analgesic and anxiolytic properties.

Comparative Analgesic Activity

While comprehensive quantitative data for a wide range of this compound derivatives is limited, studies on related terpenoid esters provide valuable insights. For instance, the analgesic-like activity of perillyl acetate has been investigated, demonstrating its potential to reduce nociception. Future studies directly comparing the analgesic potency of a series of linalyl esters (e.g., propionate, butyrate) would be highly valuable.

Comparative Anxiolytic and Spasmolytic Activities

The anxiolytic effects of this compound have been demonstrated in various animal models.[5] A study evaluating different doses of this compound in mice found a statistically significant dose-dependent anxiolytic activity.[5]

A comparative study on the spasmolytic activity of chiral monoterpene esters, including this compound and citronellyl acetate, in guinea pig ileum provided valuable quantitative data.

CompoundEC50 (M)
(-)-Linalyl Acetate2.9 x 10⁻⁴
(+)-Linalyl Acetate2.9 x 10⁻⁴
(±)-Linalyl Acetate2.9 x 10⁻⁴
(-)-Citronellyl Acetate3.3 x 10⁻⁴
(+)-Citronellyl Acetate3.4 x 10⁻⁴
(±)-Citronellyl Acetate2.3 x 10⁻⁴

Adapted from a study on the spasmolytic activity of chiral monoterpene esters.[6]

These results indicate that the enantiomers of this compound are equipotent in their relaxant effects. Interestingly, the racemic mixture of citronellyl acetate showed a synergistic action. The study also suggested that esters with the acetate group on a tertiary carbon, like this compound, exhibit higher spasmolytic activity.[6]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Carrageenan-Induced Paw Edema

This in vivo assay is a standard method for evaluating the anti-inflammatory activity of compounds.

Carrageenan_Edema_Workflow Animal_Acclimation 1. Animal Acclimation (e.g., Wistar rats) Baseline_Measurement 2. Baseline Paw Volume Measurement Animal_Acclimation->Baseline_Measurement Compound_Administration 3. Administer Test Compound (e.g., this compound derivative) Baseline_Measurement->Compound_Administration Carrageenan_Injection 4. Induce Inflammation (Subplantar injection of carrageenan) Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement 5. Measure Paw Volume at Regular Intervals (e.g., 1, 2, 3, 4h) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis 6. Calculate Percentage Inhibition of Edema Paw_Volume_Measurement->Data_Analysis

Workflow for the Carrageenan-Induced Paw Edema Assay.

Protocol:

  • Animals: Male Wistar rats (150-200g) are typically used. They should be acclimatized for at least one week before the experiment.

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

  • Compound Administration: The test compound (this compound or its derivative) is administered, usually intraperitoneally or orally, at a predetermined time before the carrageenan injection. A vehicle control group and a positive control group (e.g., indomethacin) should be included.

  • Induction of Inflammation: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

NF-κB Reporter Assay

This in vitro assay is used to quantify the activation of the NF-κB signaling pathway.

Protocol:

  • Cell Culture: A suitable cell line (e.g., HEK293T) is cultured and seeded in a 96-well plate.

  • Transfection: The cells are transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization.

  • Treatment: After transfection, the cells are treated with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of the test compound (this compound derivative).

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's instructions for the luciferase assay kit.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are expressed as the fold change in NF-κB activity compared to the untreated control.

Western Blot for p65 and IκBα

This technique is used to detect and quantify the levels of specific proteins in the NF-κB pathway.

Protocol:

  • Cell Culture and Treatment: Cells are cultured and treated with an inflammatory stimulus and the test compound as described for the NF-κB reporter assay.

  • Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared from the treated cells.

  • Protein Quantification: The protein concentration of the lysates is determined using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p65, phospho-p65, IκBα, and a loading control (e.g., β-actin or GAPDH).

  • Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The intensity of the protein bands is quantified using densitometry software, and the levels of the target proteins are normalized to the loading control.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its derivatives are promising candidates for the development of new therapeutic agents, particularly in the areas of inflammation, pain, and anxiety. The esterification of linalool to this compound appears to be a key determinant of its pharmacokinetic profile, leading to a more sustained biological effect.

However, a significant gap exists in the literature regarding the systematic evaluation of a broader range of this compound derivatives. Future research should focus on the synthesis and biological screening of a library of these compounds, varying the ester group and other structural features. Such studies, providing quantitative data like IC50 and EC50 values, will be crucial for establishing a more comprehensive structure-activity relationship and for guiding the rational design of more potent and selective drug candidates. The detailed protocols provided herein offer a standardized framework for conducting these essential investigations.

References

Linalyl Acetate's Interaction with Neuronal Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Linalyl acetate, a primary constituent of lavender and clary sage essential oils, has garnered significant interest for its diverse pharmacological activities, including its effects on the central nervous system. This guide provides a comparative analysis of the current understanding of this compound's effects on various neuronal receptors, supported by available experimental data. The information is intended to be a resource for researchers investigating the therapeutic potential of this natural compound.

Comparative Efficacy and Binding Affinities

The interaction of this compound with several key neuronal receptors has been investigated through various in vitro and computational methods. The following table summarizes the available quantitative data on its efficacy and binding affinity. It is important to note that direct, experimentally determined binding affinities for some receptors are not yet available and are indicated as such.

Receptor/TransporterMethodResultInterpretation
GABAa Receptor (α1β2γ2 subtype) Electrophysiology (Patch-Clamp)136 ± 16% potentiation of GABA-induced current (at 2 mM)Non-significant potentiation, indicating weak modulatory activity compared to its precursor, linalool.[1]
NMDA Receptor Radioligand Binding AssayKi = 0.54 μL/mLDemonstrates binding affinity for the NMDA receptor.[2]
Serotonin Transporter (SERT) Molecular DockingBinding Energy: -5.2 kcal/molComputational prediction suggests potential interaction.
Serotonin Receptor (5-HT1A) BioinformaticsPredicted strong affinityFurther experimental validation is required.[3]
Dopamine Receptor (D2) BioinformaticsPredicted strong affinityFurther experimental validation is required.[3]
Acetylcholinesterase (AChE) Not specifiedInhibitory activityIndirectly affects the cholinergic system by inhibiting the breakdown of acetylcholine.[3]

Experimental Methodologies

The data presented in this guide are derived from established experimental protocols. Below are detailed methodologies for the key techniques used to assess the interaction of this compound with neuronal receptors.

Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a ligand (in this case, this compound) for a specific receptor.

Objective: To quantify the binding affinity (Ki) of this compound for a target neuronal receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue homogenates).

  • A radiolabeled ligand known to bind specifically to the target receptor (e.g., [3H]MK-801 for the NMDA receptor).

  • This compound of high purity.

  • Assay buffer (specific composition depends on the receptor).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cultured cells expressing the target receptor in an appropriate buffer and centrifuge to isolate the cell membrane fraction. Resuspend the membrane pellet in the assay buffer.

  • Competition Binding Assay:

    • In a series of tubes, incubate a fixed concentration of the radiolabeled ligand and the membrane preparation with varying concentrations of unlabeled this compound.

    • Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand for the receptor).

  • Incubation: Incubate the tubes at a specific temperature and for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a vacuum filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion flow through channels in the cell membrane and to assess how a compound like this compound modulates the activity of ligand-gated ion channels, such as the GABAa receptor.

Objective: To determine the effect of this compound on the ion currents mediated by a specific neuronal receptor.

Materials:

  • Cultured cells (e.g., HEK293 cells) transiently or stably expressing the receptor subunits of interest (e.g., α1, β2, and γ2 for the GABAa receptor).

  • Patch-clamp rig, including a microscope, micromanipulator, amplifier, and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Pipette puller.

  • External solution (extracellular fluid) and internal solution (intracellular fluid) with specific ionic compositions.

  • Agonist for the receptor (e.g., GABA).

  • This compound solution.

Procedure:

  • Cell Preparation: Plate the cells expressing the target receptor on coverslips for recording.

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a tip resistance of 3-6 MΩ when filled with the internal solution.

  • Giga-seal Formation: Under microscopic guidance, carefully bring the micropipette into contact with the cell membrane. Apply gentle suction to form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Recording: Clamp the cell membrane at a specific holding potential (e.g., -60 mV).

  • Agonist Application: Apply a known concentration of the agonist (e.g., GABA) to the cell to elicit an ionic current.

  • This compound Application: Co-apply the agonist with different concentrations of this compound and record the resulting currents.

  • Data Analysis:

    • Measure the peak amplitude of the currents elicited in the presence and absence of this compound.

    • Express the current in the presence of this compound as a percentage of the control current (agonist alone).

    • Construct a concentration-response curve to determine the EC50 or the degree of potentiation or inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of the GABAa receptor and the general workflows for the experimental protocols described above.

GABAa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAaR GABAa Receptor (Ligand-gated Cl- channel) GABA->GABAaR Binds LinalylAcetate This compound LinalylAcetate->GABAaR Weakly Modulates (Allosteric Site) Cl_influx Chloride Ion Influx GABAaR->Cl_influx Channel Opens Hyperpolarization Membrane Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Signaling pathway of the GABAa receptor modulated by GABA and this compound.

Experimental_Workflows cluster_radioligand Radioligand Binding Assay Workflow cluster_patchclamp Patch-Clamp Electrophysiology Workflow R1 Membrane Preparation R2 Competition Binding Incubation (Radioligand + this compound) R1->R2 R3 Filtration & Washing R2->R3 R4 Scintillation Counting R3->R4 R5 Data Analysis (IC50 -> Ki) R4->R5 P1 Cell Culture & Pipette Preparation P2 Giga-seal & Whole-Cell Configuration P1->P2 P3 Voltage-Clamp Recording P2->P3 P4 Agonist & this compound Application P3->P4 P5 Data Analysis (% Potentiation/Inhibition) P4->P5

Caption: General experimental workflows for radioligand binding and patch-clamp assays.

Concluding Remarks

The available evidence suggests that this compound interacts with multiple neuronal receptors, albeit with varying degrees of affinity and efficacy. Its most characterized interaction is with the GABAa receptor, where it acts as a weak modulator, in contrast to the more potent effects of its precursor, linalool. This compound also demonstrates binding to the NMDA receptor. While computational studies and indirect evidence point towards interactions with the serotonergic and dopaminergic systems, further experimental validation using techniques such as radioligand binding assays and electrophysiology is crucial to quantify these effects and elucidate the precise mechanisms of action. The inhibitory effect on acetylcholinesterase also presents an important avenue for its influence on the cholinergic system.

This comparative guide highlights the current state of knowledge and underscores the need for further research to fully understand the neuropharmacological profile of this compound. Such studies will be instrumental in evaluating its potential as a therapeutic agent for neurological and psychiatric disorders.

References

Validating Linalyl Acetate Purity for Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, ensuring the purity and consistency of an active pharmaceutical ingredient (API) is paramount to the success and validity of clinical trials. Linalyl acetate, a naturally occurring phytochemical with recognized anti-inflammatory and neuroprotective properties, is a promising candidate for various therapeutic applications. However, its efficacy and safety in a clinical setting are directly dependent on its purity profile.

This guide provides a comprehensive comparison of high-purity versus standard-grade this compound, outlines detailed experimental protocols for its validation, and discusses linalool as a primary alternative, supported by experimental data and pathway visualizations.

Comparison of this compound Purity Grades

The suitability of this compound for clinical trials is determined by its adherence to stringent quality standards, closely following guidelines for APIs, such as those from the International Council for Harmonisation (ICH). While no absolute purity percentage is universally mandated, a higher purity with a well-characterized and controlled impurity profile is required to ensure patient safety and data integrity. An overall purity of not less than 98.0% is a common target for early-phase clinical trial materials.[1]

Table 1: Comparison of this compound Grades for Clinical Use

ParameterHigh-Purity (Pharmaceutical Grade)Standard Grade (e.g., Fragrance/Food Grade)Rationale for Clinical Trials
Assay (Purity) ≥ 99.0% (typically ≥ 99.5%)97.0% - 99.0%High purity minimizes the confounding effects of other components and ensures accurate dosage.
Identification Conforms to reference standard via ≥ 2 methods (e.g., HPLC, NMR, MS, IR)Conforms to reference standard (typically via GC)Orthogonal methods provide unambiguous confirmation of the chemical entity, a regulatory requirement.
Key Impurities
Linalool< 0.5%< 2.0%Linalool has its own bioactivity which could interfere with the interpretation of this compound's specific effects.[2][3][4]
Other Related SubstancesEach unknown impurity ≤ 0.15%Not typically specified or controlled to this levelICH Q3A guidelines set thresholds for reporting, identifying, and qualifying impurities to ensure safety.
Residual Solvents Complies with ICH Q3C limitsMay contain solvents not suitable for pharmaceutical useProtects patients from the potential toxicity of organic solvent residues from the purification process.
Heavy Metals Complies with USP <232> / ICH Q3D limits (e.g., Pb ≤ 0.5 ppm, As ≤ 1.5 ppm)Not typically tested or specifiedPrevents patient exposure to toxic elemental impurities.
Microbial Limits Complies with pharmacopoeial standards for oral/topical useNot typically testedEnsures the safety and stability of the drug product, preventing patient infections.
Manufacturing Produced under Good Manufacturing Practices (GMP)Varies; not typically GMPGMP ensures that the API is consistently produced and controlled to meet its quality specifications.[5][6]

Experimental Protocol: Purity Validation by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for separating, identifying, and quantifying the volatile components in a this compound sample, providing a detailed impurity profile.

Objective: To determine the purity of this compound and quantify known and unknown impurities.

Materials and Equipment:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column

  • High-purity helium (carrier gas)

  • This compound Certified Reference Standard (CRS)

  • Linalool Certified Reference Standard (CRS)

  • Solvent: Hexane or Ethyl Acetate (HPLC grade)

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound CRS at 1000 µg/mL in hexane.

    • Prepare a stock solution of Linalool CRS at 1000 µg/mL in hexane.

    • Create a mixed standard containing both this compound and linalool for system suitability checks.

    • Prepare a series of calibration standards by diluting the stock solutions to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound test sample.

    • Dissolve in hexane in a 100 mL volumetric flask to achieve a concentration of 1000 µg/mL. Dilute further as necessary to fall within the calibration range.

  • GC-MS Conditions:

    • Injector Temperature: 250°C

    • Injection Volume: 1 µL

    • Split Ratio: 40:1

    • Carrier Gas Flow (He): 1.0 mL/min (constant flow)

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp 1: Increase to 140°C at a rate of 4°C/min.

      • Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Scan Range: 40-400 m/z

  • System Suitability:

    • Inject the mixed standard.

    • Resolution: The resolution between the linalool and this compound peaks should be > 2.0.

    • Tailing Factor: The tailing factor for the this compound peak should be < 1.5.

    • Reproducibility: The relative standard deviation (RSD) of peak areas from six replicate injections should be ≤ 2.0%.

  • Data Analysis:

    • Identification: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with those of known standards.

    • Quantification: Calculate the concentration of linalool and other impurities using the calibration curve.

    • Purity Calculation: Determine the purity of this compound by area normalization. Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100. For higher accuracy, use the calibration curve to quantify the main component and all impurities.

Comparison with an Alternative: Linalool

Linalool is the alcoholic precursor to this compound and its most common impurity or co-constituent in essential oils. It possesses significant biological activity, making it a relevant comparator. In some contexts, this compound may act as a pro-drug, being hydrolyzed back into linalool in the body.[2]

Table 2: Performance Comparison of this compound vs. Linalool

FeatureThis compoundLinaloolSupporting Data / Comments
Primary Function Acetate ester of linaloolTertiary monoterpene alcoholThis compound is known for its calming and floral aroma; linalool has a floral, woody aroma.
Anti-inflammatory Activity Effective. Shows delayed but prolonged effects.[2][4] It inhibits the NF-κB signaling pathway.[7]Effective. Shows a more immediate anti-inflammatory response compared to its acetate form.[2][4] Also inhibits the NF-κB pathway.[7]Studies in carrageenan-induced edema models show both compounds reduce inflammation. This compound's delayed onset suggests it may act as a pro-drug.[2]
Neuroprotective / Analgesic Activity Effective. Demonstrates neuroprotective, anxiolytic, and analgesic properties.[8]Effective. Shows significant anticonvulsant, anxiolytic, and pain-reducing effects.[8][9]Both compounds significantly reduced sensory pain in a randomized controlled trial on patients with postherpetic neuralgia.[8]
Mechanism of Action Reduces production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by inhibiting the NF-κB and TSLP/IL-33 signaling pathways.[7]Inhibits inflammatory pathways and modulates neurotransmitter systems, including GABAergic pathways.[9]Both compounds target fundamental inflammatory cascades, but linalool has more extensively studied direct effects on neuronal receptors.
Chemical Stability Generally stable, but can hydrolyze to linalool and acetic acid, especially under acidic or basic conditions.Can be prone to oxidation, forming allergenic hydroperoxides.Purity validation must account for potential degradation products for both compounds.

Mandatory Visualizations (Graphviz)

The following diagram outlines the logical flow from receiving a sample to its final validation for clinical use.

G cluster_0 Phase 1: Sample & Standard Preparation cluster_1 Phase 2: GC-MS Analysis cluster_2 Phase 3: Data Evaluation & Qualification cluster_3 Phase 4: Final Disposition Sample Receive this compound (Test Sample) Prep_Sample Accurate Weighing & Dilution of Test Sample Sample->Prep_Sample CRS Procure Certified Reference Standards (this compound, Linalool) Prep_Std Prepare Stock & Calibration Curve Standards CRS->Prep_Std Suitability System Suitability Test (Resolution, Tailing, RSD) Prep_Sample->Suitability Prep_Std->Suitability Analysis Inject Samples & Standards into GC-MS Suitability->Analysis Acquisition Data Acquisition (Chromatograms & Mass Spectra) Analysis->Acquisition Identification Impurity Identification (Library & Standard Matching) Acquisition->Identification Quantification Impurity Quantification (Calibration Curve) Identification->Quantification Purity_Calc Purity Assay Calculation (% Area or Standard Curve) Quantification->Purity_Calc Specification Compare Results to Pre-defined Specifications Purity_Calc->Specification Pass PASS: Release for Clinical Use Specification->Pass Meets Criteria Fail FAIL: Reject or Reprocess Specification->Fail Does Not Meet Criteria

Caption: Workflow for the purity validation of this compound using GC-MS.

This compound exerts its anti-inflammatory effects primarily by inhibiting the canonical NF-κB signaling pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK Activates LA This compound LA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active IκBα Degradation & NF-κB Release Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Promotes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines Leads to Inflammation Inflammation Cytokines->Inflammation Causes

Caption: Inhibition of the NF-κB inflammatory pathway by this compound.

References

A Comparative Genomic Look at Linalyl Acetate Production in Aromatic Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Linalyl acetate, a monoterpene ester, is a key contributor to the desirable aroma and therapeutic properties of essential oils from a variety of medicinal and aromatic plants. Its pleasant floral and fruity scent has made it a staple in the fragrance, cosmetic, and food industries. Beyond its aromatic qualities, this compound exhibits a range of pharmacological activities, including anti-inflammatory, antimicrobial, and sedative effects, making it a compound of significant interest for drug development. This guide provides a comparative genomic overview of the key plant species that produce this compound, with a focus on members of the Lamiaceae family: lavender (Lavandula spp.), mint (Mentha spp.), and clary sage (Salvia sclarea). We delve into the genetic basis of this compound biosynthesis, compare the expression of key genes, and provide detailed experimental protocols to aid in further research and exploitation of this valuable natural product.

Biosynthesis of this compound: A Conserved Pathway

The production of this compound in these plants follows a conserved biosynthetic pathway, primarily occurring in specialized secretory structures called glandular trichomes. The pathway begins with the synthesis of the C10 monoterpene precursor, geranyl diphosphate (GPP), through the methylerythritol 4-phosphate (MEP) pathway, which takes place in the plastids.[1][2] GPP is then converted to the tertiary alcohol linalool by the enzyme linalool synthase (LINS). The final step involves the acetylation of linalool to form this compound, a reaction catalyzed by an alcohol acetyltransferase (AAT), which belongs to the diverse BAHD (BEAT, AHCT, HCBT, and DAT) acyltransferase family.[3][4]

// Colors pathway_color = "#4285F4"; enzyme_color = "#34A853"; product_color = "#FBBC05"; text_color = "#202124"; background_color = "#FFFFFF";

// Nodes MEP [label="MEP Pathway\n(Plastid)", fillcolor=pathway_color, fontcolor=text_color]; GPP [label="Geranyl Diphosphate\n(GPP)", fillcolor=product_color, fontcolor=text_color]; Linalool [label="Linalool", fillcolor=product_color, fontcolor=text_color]; Linalyl_Acetate [label="this compound", fillcolor=product_color, fontcolor=text_color]; Acetyl_CoA [label="Acetyl-CoA", fillcolor=product_color, fontcolor=text_color];

// Enzymes LINS [label="Linalool Synthase\n(LINS)", shape=ellipse, fillcolor=enzyme_color, fontcolor=text_color]; AAT [label="Alcohol Acetyltransferase\n(AAT)", shape=ellipse, fillcolor=enzyme_color, fontcolor=text_color];

// Edges MEP -> GPP; GPP -> LINS -> Linalool; {Linalool, Acetyl_CoA} -> AAT -> Linalyl_Acetate;

// Graph attributes bgcolor=background_color; } . Caption: Biosynthetic pathway of this compound.

Comparative Analysis of Key Genes and Metabolite Content

The abundance of this compound varies significantly among different plant species and even between cultivars of the same species. This variation can be attributed to differences in the genetic makeup, particularly in the genes encoding the key enzymes linalool synthase and alcohol acetyltransferases, as well as their expression levels.

Linalool and this compound Content

The following table summarizes the typical content of linalool and this compound in the essential oils of selected species.

SpeciesCultivar/VarietyLinalool (%)This compound (%)Reference
Lavandula angustifolia'Hemus'HighLow (in some genotypes)[5]
Lavandula angustifoliaNot specified37-5421-36[6]
Lavandula x intermedia'Grosso'HighLower than L. angustifolia[7]
Mentha aquatica var. citrataNot specifiedMajor componentMajor component[8]
Salvia sclareaNot specifiedRich inRich in[2]
Expression of Key Biosynthetic Genes

Transcriptomic studies of glandular trichomes have provided insights into the expression levels of genes involved in this compound biosynthesis. While direct comparative FPKM/TPM values are not always available across different studies, the general expression patterns indicate that high transcript abundance of both linalool synthase and specific alcohol acetyltransferases in glandular trichomes correlates with high this compound production.

GeneLavandula angustifolia (Glandular Trichomes)Mentha spicata (Peltate Glandular Trichomes)Salvia sclarea (Glandular Trichomes)
Linalool Synthase (LINS) High expression, particularly during flowering.[6]Preferentially expressed in peltate glandular trichomes.[9]Highly expressed in glandular trichomes.
Alcohol Acetyltransferase (AAT) Candidate genes (LaBAHD57, LaBAHD63, LaBAHD104, LaBAHD105, LaBAHD119) show expression correlated with this compound accumulation.[4]AAT activity has been detected, but specific gene expression data is less characterized.[10]AAT activity is present, but specific gene expression data requires further investigation.[2]

Phylogenetic Relationships of Key Enzymes

Terpene Synthase (TPS) Family

Linalool synthases belong to the terpene synthase (TPS) gene family, which is characterized by distinct subfamilies. Phylogenetic analyses have shown that plant TPSs can be broadly classified into several subfamilies (TPS-a, -b, -c, -d, -e/f, -g, and -h), with most monoterpene synthases, including linalool synthase, clustering within the TPS-b and TPS-g subfamilies.[11] The diversification within these subfamilies across different genera like Lavandula, Mentha, and Salvia likely contributes to the diversity of monoterpenes produced by these plants.

BAHD Acyltransferase Family

The alcohol acetyltransferases responsible for this compound synthesis are part of the large and functionally diverse BAHD acyltransferase family. Phylogenetic analysis of BAHD acyltransferases reveals distinct clades associated with the acylation of different classes of secondary metabolites. Those involved in the formation of volatile esters, including monoterpene esters like this compound, often cluster together.[1][12] The expansion and diversification of this gene family in the Lamiaceae have likely played a crucial role in the evolution of their rich chemical profiles.

Experimental Protocols

Plant Genome Sequencing and Assembly

A robust and contiguous genome assembly is the foundation for comparative genomics. Long-read sequencing technologies are particularly well-suited for the often repetitive and heterozygous genomes of plants.

Methodology:

  • High-Molecular-Weight DNA Extraction: Extract high-molecular-weight genomic DNA from young, healthy leaf tissue using a suitable kit or a CTAB-based protocol.

  • Library Preparation: Prepare a long-read sequencing library using either Oxford Nanopore Technologies (e.g., Ligation Sequencing Kit) or Pacific Biosciences (PacBio) SMRTbell technology.

  • Sequencing: Sequence the prepared library on the respective platform (e.g., Oxford Nanopore PromethION or PacBio Sequel II).

  • Genome Assembly: Assemble the long reads de novo using assemblers such as Canu, Flye, or Shasta.

  • Polishing and Scaffolding: Polish the assembly with the long reads and, optionally, with short-read data (e.g., from Illumina sequencing) to correct for sequencing errors. Use Hi-C data for chromosome-level scaffolding of the contigs.

// Colors process_color = "#4285F4"; data_color = "#FBBC05"; result_color = "#34A853"; text_color = "#202124"; background_color = "#FFFFFF";

// Nodes DNA_Extraction [label="High-Molecular-Weight\nDNA Extraction", fillcolor=process_color, fontcolor=text_color]; Library_Prep [label="Long-Read\nLibrary Preparation", fillcolor=process_color, fontcolor=text_color]; Sequencing [label="Long-Read Sequencing\n(e.g., Nanopore, PacBio)", fillcolor=process_color, fontcolor=text_color]; Long_Reads [label="Long Reads", shape=ellipse, fillcolor=data_color, fontcolor=text_color]; Assembly [label="De Novo Assembly\n(e.g., Canu, Flye)", fillcolor=process_color, fontcolor=text_color]; Contigs [label="Contigs", shape=ellipse, fillcolor=data_color, fontcolor=text_color]; Polishing [label="Assembly Polishing", fillcolor=process_color, fontcolor=text_color]; Polished_Assembly [label="Polished Assembly", shape=ellipse, fillcolor=data_color, fontcolor=text_color]; Scaffolding [label="Chromosome Scaffolding\n(with Hi-C)", fillcolor=process_color, fontcolor=text_color]; Chromosome_Assembly [label="Chromosome-Level\nGenome Assembly", fillcolor=result_color, fontcolor=text_color];

// Edges DNA_Extraction -> Library_Prep -> Sequencing -> Long_Reads; Long_Reads -> Assembly -> Contigs; Contigs -> Polishing -> Polished_Assembly; Polished_Assembly -> Scaffolding -> Chromosome_Assembly;

// Graph attributes bgcolor=background_color; } . Caption: A typical workflow for plant genome assembly.

RNA-Seq for Gene Expression Analysis

RNA sequencing (RNA-Seq) of specific tissues, such as glandular trichomes, is a powerful tool for identifying and quantifying the expression of genes involved in specialized metabolic pathways.

Methodology:

  • Tissue Collection: Isolate glandular trichomes from the relevant plant tissues (e.g., flowers, leaves) to enrich for transcripts related to secondary metabolism.

  • RNA Extraction: Extract total RNA using a method suitable for tissues rich in secondary metabolites and polysaccharides.

  • Library Preparation: Prepare an RNA-Seq library, including mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the library on a high-throughput platform, such as an Illumina NovaSeq.

  • Data Analysis:

    • Perform quality control of the raw reads.

    • Map the reads to a reference genome or perform de novo transcriptome assembly if a reference is unavailable.

    • Quantify gene expression levels (e.g., as FPKM or TPM).

    • Perform differential gene expression analysis between different tissues or conditions.

    • Conduct functional annotation and pathway analysis of differentially expressed genes.

Phylogenetic Analysis of Gene Families

Phylogenetic analysis helps to understand the evolutionary relationships between genes and can provide clues about their function.

Methodology:

  • Sequence Retrieval: Identify and retrieve protein sequences of the target gene family (e.g., TPS or BAHD) from the genomes of the plants of interest and other related species from public databases.

  • Multiple Sequence Alignment: Align the protein sequences using a multiple sequence alignment tool like ClustalW or MAFFT.

  • Phylogenetic Tree Construction: Construct a phylogenetic tree from the alignment using methods such as Maximum Likelihood (e.g., with RAxML or IQ-TREE) or Neighbor-Joining (e.g., with MEGA).

  • Tree Visualization and Interpretation: Visualize the tree using software like FigTree or iTOL and interpret the evolutionary relationships and clustering of the genes.

// Colors process_color = "#4285F4"; data_color = "#FBBC05"; result_color = "#34A853"; text_color = "#202124"; background_color = "#FFFFFF";

// Nodes Seq_Retrieval [label="Sequence Retrieval\n(TPS or BAHD proteins)", fillcolor=process_color, fontcolor=text_color]; Sequences [label="Protein Sequences", shape=ellipse, fillcolor=data_color, fontcolor=text_color]; Alignment [label="Multiple Sequence\nAlignment (e.g., MAFFT)", fillcolor=process_color, fontcolor=text_color]; Aligned_Seqs [label="Aligned Sequences", shape=ellipse, fillcolor=data_color, fontcolor=text_color]; Tree_Building [label="Phylogenetic Tree\nConstruction (e.g., ML)", fillcolor=process_color, fontcolor=text_color]; Phylo_Tree [label="Phylogenetic Tree", shape=ellipse, fillcolor=result_color, fontcolor=text_color];

// Edges Seq_Retrieval -> Sequences; Sequences -> Alignment -> Aligned_Seqs; Aligned_Seqs -> Tree_Building -> Phylo_Tree;

// Graph attributes bgcolor=background_color; } . Caption: Workflow for phylogenetic analysis.

GC-MS Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is the standard method for the qualitative and quantitative analysis of volatile compounds like this compound in essential oils.

Methodology:

  • Essential Oil Extraction: Extract essential oils from plant material (typically flowers or leaves) by hydrodistillation or steam distillation.

  • Sample Preparation: Dilute the essential oil in a suitable solvent (e.g., hexane).

  • GC-MS Analysis:

    • Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5 or HP-5MS).

    • Use a temperature program that allows for the separation of the volatile compounds.

    • Identify this compound based on its retention time and mass spectrum compared to an authentic standard.

  • Quantification: Quantify the amount of this compound using an internal or external standard method.

Conclusion and Future Directions

The comparative genomics of this compound producing plants reveals a conserved biosynthetic pathway underpinned by the terpene synthase and BAHD acyltransferase gene families. Variations in the abundance of this valuable compound are largely attributable to the differential expression and evolution of the genes encoding linalool synthase and specific alcohol acetyltransferases. The availability of high-quality genome assemblies and transcriptome data for Lavandula, Mentha, and Salvia species provides a rich resource for further investigation.

Future research should focus on:

  • Direct comparative transcriptomic studies under controlled conditions to obtain directly comparable quantitative gene expression data across these genera.

  • Functional characterization of a wider range of linalool synthases and alcohol acetyltransferases to understand the basis of substrate specificity and catalytic efficiency.

  • Identification of transcription factors that regulate the expression of the this compound biosynthetic pathway, which could be targets for metabolic engineering.

  • Metabolic engineering approaches in these plants or in microbial systems to enhance the production of this compound for commercial and pharmaceutical applications.

By leveraging the power of comparative genomics and functional multi-omics, the scientific community can unlock the full potential of these aromatic plants as sources of high-value natural products like this compound.

References

Benchmarking linalyl acetate synthesis methods for industrial scale-up

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Industrial Linalyl Acetate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This compound, a naturally occurring monoterpene ester, is a key fragrance and flavor compound found in the essential oils of plants like lavender and bergamot.[1][2][3] Its pleasant floral and fruity aroma makes it a valuable ingredient in perfumery, cosmetics, and food industries.[2][3] For industrial-scale production, various synthetic routes have been developed to meet the high demand for this compound. This guide provides a comparative analysis of the most common methods for this compound synthesis, focusing on key performance indicators, experimental protocols, and reaction pathways to aid in selecting the most suitable process for scale-up.

Comparison of this compound Synthesis Methods

The industrial synthesis of this compound primarily revolves around the esterification of linalool. However, the nature of linalool as a tertiary unsaturated alcohol presents challenges, including its propensity for dehydration and cyclization, particularly under acidic conditions.[1][3] Consequently, various methods have been optimized to maximize yield and purity while minimizing side reactions. The following table summarizes the key quantitative data for the prominent synthesis methods.

Synthesis Method Catalyst Acylating Agent Reaction Temperature (°C) Reaction Time (h) Molar Ratio (Linalool:Acylating Agent) Conversion Rate (%) Yield (%) Key Advantages Key Disadvantages
Direct Esterification (Acid Catalysis) p-Toluene sulfonic acidAcetic Anhydride5 - 450.17 - 2.51:1 - 1:4>95 (of linalool)~95 (of this compound)High conversion and yield, relatively short reaction time.Risk of side reactions (isomerization, cyclization) due to acidic catalyst.[4]
Direct Esterification (Base Catalysis) 4-dimethylamino-pyridineAcetic Anhydride50 - 1205 - 151:1 - 1:3>97 (of raw materials)>80Low reaction temperature, reduced side reactions compared to acid catalysis.[4]Longer reaction times compared to some acid-catalyzed methods.
Direct Esterification (Modified Catalyst) Methylated modified cyanurotriamideAcetic Anhydride70 - 904 - 71:1.5 - 1:3Not explicitly statedNot explicitly statedPotentially higher selectivity and reduced byproducts.Catalyst preparation may be complex and costly.
Enzymatic Synthesis Immobilized Lipase (e.g., Novozym 435)Acetic Anhydride~7061:9 (Alcohol:Acid)Not explicitly stated5.6"Green" and sustainable, operates under mild conditions, high selectivity.Low yield, potentially slow reaction rates, higher cost of enzyme.
Transesterification Sodium Methylatetert-Butyl AcetateNot explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedHigh purity productAvoids the use of harsh acylating agents, can lead to high purity products.[1][3]May require specific conditions to drive equilibrium towards product formation.
Synthesis via Ketene Zinc Salts (e.g., Zinc Acetate)Ketene20 - 30Not explicitly statedApprox. equimolarNot explicitly statedExcellent yields and purityAvoids formation of acidic byproducts, can be highly efficient.[5]Ketene is a highly reactive and hazardous substance requiring special handling.

Experimental Protocols

Detailed methodologies are crucial for replicating and scaling up synthesis processes. Below are representative experimental protocols for the key methods discussed.

Direct Esterification with Acid Catalysis (p-Toluene Sulfonic Acid)

Objective: To synthesize this compound from linalool and acetic anhydride using p-toluene sulfonic acid as a catalyst.

Materials:

  • Linalool

  • Acetic Anhydride

  • p-Toluene Sulfonic Acid (catalyst)

  • 250 mL three-necked flask

  • Heating oil bath with stirrer

  • Apparatus for vacuum distillation

  • Dilute lye solution

  • Water

Procedure:

  • In a 250 mL three-necked flask placed in a heating oil bath, add linalool and acetic anhydride in a desired molar ratio (e.g., 1:1 to 1:4).[6][7]

  • Add the catalyst, p-toluene sulfonic acid, in a concentration of 0.05-0.25 wt% of the total reactants.[6][7]

  • Under agitation, heat the mixture to the reaction temperature, between 5 and 45°C.[6][7]

  • Maintain the reaction for a period of 10 to 150 minutes.[6][7]

  • After the reaction is complete, cool the mixture.

  • Wash the reaction product with a dilute lye solution and then with water to remove the catalyst and any unreacted acetic anhydride.[7]

  • The final product, this compound, is then obtained through vacuum distillation.[7]

Direct Esterification with Base Catalysis (4-dimethylamino-pyridine)

Objective: To prepare this compound using 4-dimethylamino-pyridine as a catalyst to minimize side reactions.

Materials:

  • Linalool

  • Acetic Anhydride

  • 4-dimethylamino-pyridine (catalyst)

  • Reaction vessel with temperature control and stirring

  • Vacuum distillation setup

Procedure:

  • Charge the reaction vessel with linalool and acetic anhydride. The molar ratio of acetic anhydride to linalool should be controlled between 1:1 and 3:1.[4]

  • Add the 4-dimethylamino-pyridine catalyst, with the amount being 0.12-0.54% of the total mass of the reactants.[4]

  • Heat the acylation reaction to a temperature between 50 and 120°C.[4]

  • Allow the reaction to proceed for 5 to 15 hours.[4]

  • The by-product, acetic acid, can be removed by continuous vacuum rectification.[4]

  • The crude product is then purified by distillation to obtain this compound.

Enzymatic Synthesis using Immobilized Lipase

Objective: To produce this compound via a biocatalytic route using an immobilized lipase in a solvent-free system.

Materials:

  • Linalool

  • Acetic Anhydride

  • Immobilized Lipase (e.g., Novozym 435)

  • Shaker with constant agitation

  • Filtration setup

  • Gas chromatograph (GC) for quantification

Procedure:

  • The reaction medium consists of linalool and acetic anhydride. A molar ratio of acid to alcohol of 9:1 has been reported for achieving higher yields.

  • The immobilized lipase, Novozym 435, is added at a concentration of 5% (w/w) in relation to the substrates.

  • The reaction is carried out in a shaker with constant agitation (e.g., 150 rpm) at a temperature of 70°C.

  • The reaction time is fixed, for instance, at 6 hours.

  • After the reaction, the biocatalyst is separated from the substrates by simple filtration.

  • The conversion to this compound is quantified by gas chromatography (GC).

Reaction Pathways and Workflows

Visualizing the synthesis routes can aid in understanding the process flow and the chemical transformations involved.

G cluster_esterification Direct Esterification Linalool Linalool Reaction Esterification Reaction Linalool->Reaction AceticAnhydride Acetic Anhydride AceticAnhydride->Reaction Catalyst Catalyst (Acidic or Basic) Catalyst->Reaction CrudeProduct Crude this compound + Acetic Acid Reaction->CrudeProduct Purification Purification (Washing, Distillation) CrudeProduct->Purification LinalylAcetate Pure this compound Purification->LinalylAcetate

Caption: Workflow for the direct esterification of linalool.

G cluster_enzymatic Enzymatic Synthesis Linalool_enz Linalool Biocatalysis Enzymatic Acylation Linalool_enz->Biocatalysis AceticAnhydride_enz Acetic Anhydride AceticAnhydride_enz->Biocatalysis Enzyme Immobilized Lipase (e.g., Novozym 435) Enzyme->Biocatalysis ReactionMixture Reaction Mixture Biocatalysis->ReactionMixture Filtration Filtration ReactionMixture->Filtration LinalylAcetate_enz This compound Filtration->LinalylAcetate_enz RecycledEnzyme Recycled Enzyme Filtration->RecycledEnzyme G cluster_transesterification Transesterification Linalool_trans Linalool Reaction_trans Transesterification Linalool_trans->Reaction_trans tertButylAcetate tert-Butyl Acetate tertButylAcetate->Reaction_trans Catalyst_trans Sodium Methylate Catalyst_trans->Reaction_trans ProductMixture This compound + tert-Butanol Reaction_trans->ProductMixture Separation Separation (e.g., Distillation) ProductMixture->Separation LinalylAcetate_trans High Purity This compound Separation->LinalylAcetate_trans tertButanol tert-Butanol (by-product) Separation->tertButanol

References

Safety Operating Guide

Proper Disposal Procedures for Linalyl Acetate

Author: BenchChem Technical Support Team. Date: November 2025

The following guide provides essential safety and logistical information for the proper disposal of linalyl acetate, tailored for researchers, scientists, and drug development professionals. The procedures are derived from established safety data sheets and chemical handling protocols.

Immediate Safety and Handling Precautions

Before handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is worn and safety measures are in place. This compound is a combustible liquid that can cause skin and eye irritation.[1][2][3]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear protective gloves. Inspect gloves before use and use proper removal techniques to avoid skin contact.[4]

    • Eye Protection: Use safety glasses with side-shields or other approved eye protection.[4]

    • Clothing: Wear appropriate protective clothing to prevent skin exposure.[4][5]

  • Ventilation: Always handle this compound in a well-ventilated area to avoid breathing in mist or vapor.[1][6]

  • Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[1][2][3] It is a combustible liquid with a flash point of 85°C.[6][7]

**Step-by-Step Disposal Protocol

The primary method for disposing of this compound is to treat it as hazardous chemical waste. It should not be disposed of in standard trash or poured down the drain, as it is harmful to aquatic life.[1][7][8]

1. Waste Collection and Storage:

  • Container: Place this compound waste into a suitable, clearly labeled, and tightly sealed container.[4][6] The container should be stored in a cool, dry, and well-ventilated area.[2][6]

  • Segregation: Store this compound waste separately from incompatible materials, such as strong acids, alkalis, or oxidizing agents.[3]

2. Spill Management and Cleanup:

  • Containment: In the event of a spill, prevent the material from entering drains, sewers, or water courses.[4][9] For larger spills, dike the material to contain it.[2]

  • Absorption: Soak up the spill with an inert, non-combustible absorbent material such as sand, silica gel, vermiculite, or general-purpose binder.[2][4][6][9]

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[4][6]

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

3. Final Disposal:

  • Professional Disposal Service: Arrange for the disposal of the waste through a licensed professional waste disposal company or a hazardous waste collection point.[1][4]

  • Regulatory Compliance: All disposal activities must be conducted in accordance with local, regional, and national environmental regulations.[2][3][10]

  • Contaminated Materials: Dispose of any contaminated items, including empty containers, gloves, and absorbent materials, as hazardous waste.[4][11] Empty containers should be taken to an approved waste handling site for recycling or disposal.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which informs the safety and handling procedures necessary for its disposal.

PropertyValueSignificance
Flash Point 85 °C (185 °F) (closed cup)[6][7]Indicates the substance is a combustible liquid, requiring control of ignition sources.
Acute Oral Toxicity (LD50) > 9,000 mg/kg (Rat)[1]Considered virtually nontoxic after a single ingestion.[1]
Vapor Pressure 0.1 mm Hg (at 20 °C)[6]Low volatility, but vapors can accumulate in poorly ventilated areas.
Autoignition Temperature 225 °C (437 °F)[6]The temperature at which the substance will ignite without an external source.

Experimental Protocols

The disposal procedures outlined are not based on individual experiments but are derived from standardized hazard assessments and regulatory requirements for chemical waste management, as detailed in official Safety Data Sheets (SDS). These documents synthesize data from toxicological and environmental impact studies to establish safe handling and disposal guidelines.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_disposal Final Disposal A This compound Waste Identified (Unused product, spill residue, or contaminated material) B Consult Safety Data Sheet (SDS) & Local Regulations A->B C Wear Required PPE (Gloves, Eye Protection) B->C D Is this a liquid spill? C->D E Contain with inert absorbent material (e.g., sand, vermiculite) D->E Yes F Place waste in a suitable, sealed, non-reactive container D->F No (e.g., old stock) E->F G Label container clearly: 'Hazardous Waste - this compound' F->G H Store container in a cool, dry, well-ventilated, designated area G->H I Arrange for pickup by a licensed chemical waste disposal service H->I J Document waste disposal according to institutional protocols I->J

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.